Galanin (1-13)-spantide I
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
CAS番号 |
91224-37-2 |
|---|---|
分子式 |
C75H108N20O13 |
分子量 |
1497.8 g/mol |
IUPAC名 |
(2S)-2-[[1-[(2S)-6-amino-2-[[1-[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83)/t49-,52?,53+,54+,55+,56?,57+,58-,59-,60?,61?/m1/s1 |
InChIキー |
SAPCBHPQLCZCDV-PGNFWBDCSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)C(CC(C)C)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)C6CCCN6C(=O)[C@H](CCCCN)NC(=O)C7CCCN7C(=O)[C@@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Synthesis of Galanin (1-13)-spantide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has played a significant role in the exploration of the galanin system. This technical guide provides an in-depth overview of its discovery, synthesis, and the fundamental experimental protocols for its characterization. It is designed to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development. This document details the solid-phase synthesis of the peptide, protocols for radioligand binding assays to determine its affinity for galanin receptors, and an overview of the associated signaling pathways.
Discovery and Rationale
This compound was first described by Crawley and colleagues in 1993 as a novel galanin receptor antagonist.[1] The discovery was a significant step forward in the development of tools to probe the physiological functions of the neuropeptide galanin. Galanin is implicated in a wide range of biological processes, including feeding, cognition, and pain modulation. The development of antagonists was crucial for elucidating the specific roles of endogenous galanin.
This compound is a chimeric peptide, ingeniously constructed by fusing the N-terminal (1-13) fragment of galanin with spantide, a known antagonist of the substance P receptor.[1] This design was based on the understanding that the N-terminal region of galanin is critical for receptor binding and activation. The rationale was to create a molecule that could bind to the galanin receptor via its galanin fragment but fail to induce a functional response, thereby acting as an antagonist.
Physicochemical Properties and Quantitative Data
This compound is a 24-amino acid peptide with the following sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2. The inclusion of D-amino acids in the spantide portion of the chimera was intended to increase its stability against enzymatic degradation.
| Property | Value | Reference |
| Molecular Formula | C138H199N35O30 | [1] |
| Molecular Weight | 2828.27 g/mol | [1] |
| Binding Affinity (Kd) | 1.16 nM (for spinal galanin receptor) | [1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is achieved through a stepwise solid-phase peptide synthesis (SPPS) protocol, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including D-isomers for the spantide portion)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), NMP (N-Methyl-2-pyrrolidone)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether (for precipitation)
-
HPLC grade acetonitrile and water for purification
Protocol:
-
Resin Swelling: The Rink Amide resin is swollen in DMF in a reaction vessel.
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Leu-OH) is coupled to the resin. The Fmoc-protected amino acid is pre-activated with HBTU/HOBt and DIPEA in DMF and then added to the resin. The reaction is allowed to proceed for 2 hours.
-
Washing: The resin is washed sequentially with DMF, DCM, and DMF to remove excess reagents.
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Washing: The resin is washed again with DMF, DCM, and DMF.
-
Chain Elongation: Steps 3-5 are repeated for each subsequent amino acid in the sequence, following the order from C-terminus to N-terminus. Double coupling is recommended for difficult couplings to ensure complete reaction.
-
Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization and Characterization: The purified peptide fractions are lyophilized to obtain a white powder. The final product is characterized by mass spectrometry to confirm its molecular weight.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Workflow for the solid-phase synthesis of this compound.
Radioligand Binding Assay for Galanin Receptors
This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for galanin receptors.
Materials:
-
Cell membranes expressing the galanin receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Radioligand: Typically [125I]-galanin.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific binding control: A high concentration of unlabeled galanin (e.g., 1 µM).
-
This compound stock solution.
-
96-well filter plates with glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Protocol:
-
Membrane Preparation: Tissues or cells are homogenized in a buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the binding buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Binding buffer.
-
A fixed concentration of [125I]-galanin (typically near its Kd value).
-
Increasing concentrations of this compound (the competitor).
-
For total binding wells, no competitor is added.
-
For non-specific binding wells, a saturating concentration of unlabeled galanin is added.
-
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through the glass fiber filter plates using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Flow of Radioligand Binding Assay:
Caption: Logical flow of a competitive radioligand binding assay.
Galanin Receptor Signaling Pathways
Galanin exerts its effects through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. This compound acts as an antagonist at these receptors, blocking the downstream signaling cascades initiated by galanin.
-
GALR1 and GALR3: These receptors primarily couple to Gi/o proteins. Activation of these receptors by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and inhibition of neurotransmitter release.
-
GALR2: This receptor predominantly couples to Gq/11 proteins. Its activation by galanin stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Galanin Receptor Signaling Pathways Diagram:
Caption: Simplified signaling pathways of galanin receptors and the antagonistic action of this compound.
Conclusion
This compound remains a valuable pharmacological tool for investigating the complex roles of the galanin system. This guide provides a foundational understanding of its discovery, a framework for its chemical synthesis, and detailed protocols for its characterization. The provided diagrams offer a visual representation of the experimental workflows and the intricate signaling pathways modulated by this important antagonist. As research into the therapeutic potential of targeting the galanin system continues, a thorough understanding of such foundational tools is indispensable for the scientific community.
References
Chimeric Peptide Galanin (1-13)-Spantide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I is a synthetic chimeric peptide that has garnered interest in neuroscience and pharmacology as a high-affinity galanin receptor antagonist. This document provides a comprehensive technical overview of its structure, synthesis, receptor binding profile, and its role in modulating intracellular signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study of the galaninergic system and the development of novel therapeutics targeting galanin receptors.
Chimeric Structure
This compound is a rationally designed chimeric molecule that combines the N-terminal fragment of galanin (amino acids 1-13) with the substance P antagonist, spantide I. This design leverages the high-affinity binding of the galanin fragment to its receptors while incorporating the antagonistic properties of spantide I.
The primary amino acid sequence of this compound is as follows:
-
Galanin (1-13) fragment: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro[1][2][3]
-
Spantide I fragment: D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2[4]
The complete sequence of the chimeric peptide is Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2.[5]
Figure 1: Structural composition of this compound.
Quantitative Data
The following table summarizes the known quantitative pharmacological data for this compound and its constituent parts for comparative analysis.
| Ligand | Receptor Target | Binding Affinity | Reference |
| This compound | Spinal Galanin Receptor | Kd = 1.16 nM | [6] |
| Spantide I | NK1 Receptor | Ki = 230 nM | [7] |
| Spantide I | NK2 Receptor | Ki = 8150 nM | [7] |
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Objective: To chemically synthesize the chimeric peptide this compound.
Methodology: The synthesis is performed using a standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase peptide synthesis (SPPS) protocol.[8][9][10][11][12]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including D-amino acids for the spantide I portion)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Solvents (DMF, DCM)
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: The Rink Amide resin is swollen in DMF.
-
First Amino Acid Coupling: The C-terminal amino acid (Fmoc-Leu-OH) is coupled to the resin.
-
Chain Elongation (Iterative Cycles):
-
Fmoc Deprotection: The Fmoc protecting group is removed with 20% piperidine in DMF.
-
Washing: The resin is washed with DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated with coupling reagents and added to the resin. The reaction is monitored for completion (e.g., using a Kaiser test).
-
Washing: The resin is washed with DMF.
-
-
Cleavage and Deprotection: The peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail.
-
Purification: The crude peptide is purified by reverse-phase HPLC.
-
Verification: The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.
Figure 2: Workflow for Solid-Phase Peptide Synthesis of this compound.
Radioligand Binding Assay for Receptor Affinity Determination
Objective: To determine the binding affinity (Kd or Ki) of this compound for galanin receptors.
Methodology: A competitive radioligand binding assay is performed using cell membranes expressing galanin receptor subtypes (GALR1, GALR2, or GALR3) and a radiolabeled galanin ligand (e.g., [125I]-galanin).
Materials:
-
Cell membranes expressing a specific galanin receptor subtype
-
Radiolabeled galanin (e.g., [125I]-galanin)
-
This compound (unlabeled)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: Cell membranes are incubated with a fixed concentration of radiolabeled galanin and varying concentrations of unlabeled this compound.
-
Separation: The incubation mixture is rapidly filtered through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Signaling Pathways
Galanin receptors are G-protein coupled receptors (GPCRs) that modulate various intracellular signaling cascades. The antagonistic action of this compound is expected to block these downstream effects.
-
GALR1 and GALR3: These receptors primarily couple to Gi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13]
-
GALR2: This receptor predominantly couples to Gq/11 proteins. Its activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.[13]
Figure 3: Galanin receptor signaling pathways and the antagonistic role of this compound.
Functional Assays
In Vivo Feeding Behavior Study
Objective: To assess the in vivo antagonist activity of this compound on galanin-induced feeding.[14][15][16]
Methodology: Sated rats are centrally administered with galanin to induce hyperphagia. The ability of co-administered this compound to block this effect is measured.
Procedure:
-
Animal Preparation: Male rats are implanted with cannulas in the paraventricular nucleus of the hypothalamus or a cerebral ventricle.
-
Acclimation: Animals are acclimated to the testing environment and handling procedures.
-
Drug Administration:
-
Control Group: Vehicle injection.
-
Galanin Group: Galanin injection.
-
Antagonist Group: Co-injection of galanin and this compound.
-
-
Measurement of Food Intake: Food intake is measured at specific time points post-injection.
-
Data Analysis: Food consumption across the different groups is compared using appropriate statistical methods (e.g., ANOVA).
In Vitro Functional Assays
To further characterize the antagonistic properties of this compound, in vitro functional assays can be employed:
-
cAMP Assay: In cells expressing GALR1 or GALR3, the ability of this compound to block galanin-induced inhibition of forskolin-stimulated cAMP production can be measured.[17][18]
-
Intracellular Calcium Mobilization Assay: In cells expressing GALR2, the antagonistic effect of this compound on galanin-induced increases in intracellular calcium can be quantified using calcium-sensitive fluorescent dyes.[19][20][21]
Conclusion
This compound represents a valuable pharmacological tool for investigating the physiological and pathological roles of the galaninergic system. Its chimeric structure provides high affinity for galanin receptors with potent antagonistic activity. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this peptide in their studies, from chemical synthesis to functional characterization in vitro and in vivo. Further research into the subtype selectivity and downstream signaling effects of this chimeric peptide will continue to elucidate the complex biology of galanin and its receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. academic.oup.com [academic.oup.com]
- 3. diva-portal.org [diva-portal.org]
- 4. mybiosource.com [mybiosource.com]
- 5. peptide.com [peptide.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthetic Evaluation of Standard and Microwave-Assisted Solid Phase Peptide Synthesis of a Long Chimeric Peptide Derived from Four Plasmodium falciparum Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galanin stimulation of feeding is blocked by the addition of a response requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jneurosci.org [jneurosci.org]
- 17. dspace.ut.ee [dspace.ut.ee]
- 18. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]
- 19. Galanin evokes a cytosolic calcium bursting mode and hormone release in GH3/B6 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Galanin inhibits calcium channels via Galpha(i)-protein mediated by GalR1 in rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
A Technical Guide to the Receptor Binding Affinity of Galanin (1-13)-spantide I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the receptor binding affinity of the chimeric peptide Galanin (1-13)-spantide I. It includes quantitative data on its interaction with galanin receptors, detailed experimental protocols for binding assays, and visualizations of associated signaling pathways to support research and drug development efforts in the field of galaninergic systems.
Introduction to this compound
This compound, also known as C7, is a synthetic chimeric peptide that has been instrumental in the study of the galanin system. It is constructed by fusing the N-terminal fragment of galanin (amino acids 1-13), which is crucial for receptor recognition, with spantide I, a known substance P receptor antagonist. This design was intended to create a high-affinity galanin receptor antagonist. Functionally, this compound has been demonstrated to act as a galanin receptor antagonist in vivo, for instance, by blocking galanin-induced feeding behaviors. However, its in vitro pharmacology can be complex, with some studies suggesting it may act as a partial agonist depending on the receptor subtype and the cellular context.
Quantitative Receptor Binding Data
| Ligand | Receptor Subtype(s) | Affinity Value (nM) | Biological System | Reference |
| This compound (C7) | Spinal Galanin Receptors | K_d_ = 1.16 | Spinal Cord Membranes | [1] |
| This compound (C7) | Rat Hypothalamic Receptors | IC_50_ = 0.2 | Rat Hypothalamic Membranes | |
| This compound (C7) | RINm5F Cell Receptors | K_i_ = 0.12 ± 0.02 | Rat Insulinoma Cell Line Membranes | |
| M15 (Galantide) | Unspecified Galanin Receptors | High Affinity | Rat Tissue Membranes | |
| M32 | hGalR1 | < 1 | Bowes Melanoma Cells | [2] |
| M32 | hGalR2 | < 10 | CHO Cells Overexpressing hGalR2 | [2] |
| M32 | Rat Hippocampal Receptors | 0.07 | Rat Hippocampal Membranes | [2] |
| M35 | hGalR1 | K_i = 0.11 | - | [3] |
| M35 | hGalR2 | K_i_ = 2.0 | - | [3] |
| M40 | GalR1 | K_i_ = 1.82 | - | |
| M40 | GalR2 | K_i = 5.1 | - | |
| M40 | Rat Hypothalamic Receptors | IC_50 = 15 | Rat Hypothalamic Membranes |
Experimental Protocols: Radioligand Binding Assay
The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of a test compound like this compound for galanin receptors. This protocol is synthesized from established methodologies in the field.
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK-293) cells stably transfected to express a single subtype of the human or rat galanin receptor (GalR1, GalR2, or GalR3).
-
Radioligand: High specific activity [¹²⁵I]-labeled porcine or human galanin.
-
Test Compound: this compound and other unlabeled competing ligands.
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, protease inhibitor cocktail.
-
Assay Buffer: 25 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Scintillation Counter: For detecting radioactivity.
Membrane Preparation
-
Culture the transfected cells to a high density.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold membrane preparation buffer and homogenize using a Dounce or Polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to new tubes and centrifuge at high speed (e.g., 40,000 x g) for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh membrane preparation buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a small volume of assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
Store the membrane aliquots at -80°C until use.
Competitive Binding Assay Procedure
-
In a 96-well plate, set up the assay in a final volume of 200-250 µL per well.
-
Total Binding: Add assay buffer, a fixed concentration of [¹²⁵I]-galanin (typically at a concentration close to its K_d_ value), and the membrane preparation.
-
Non-specific Binding: Add assay buffer, [¹²⁵I]-galanin, the membrane preparation, and a high concentration of unlabeled galanin (e.g., 1 µM) to saturate the receptors.
-
Competition: Add serial dilutions of the test compound (this compound), [¹²⁵I]-galanin, and the membrane preparation.
-
Incubate the plate at room temperature (or a specified temperature, e.g., 25-30°C) for a predetermined time to reach equilibrium (typically 60-90 minutes) with gentle agitation.
-
Terminate the incubation by rapid filtration through the PEI-soaked glass fiber filters using the cell harvester.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competing ligand.
-
Fit the data using a non-linear regression model to determine the IC_50_ value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Visualizations of Experimental Workflows and Signaling Pathways
Experimental Workflow
Galanin Receptor Signaling Pathways
Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation.
GalR1 and GalR3 Signaling:
GalR1 and GalR3 primarily couple to inhibitory G-proteins of the G_i/o_ family.[4] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP) and reduced protein kinase A (PKA) activity.[4][5]
GalR2 Signaling:
The GalR2 receptor is known for its coupling to G_q/11_ proteins, which activates the phospholipase C (PLC) pathway.[4][6] This results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[6] GalR2 can also couple to G_i_ and G_12/13_ proteins, leading to the inhibition of adenylyl cyclase and activation of the RhoA pathway, respectively.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, signaling, and pharmacology of galanin peptides and receptors: three decades of emerging diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Galanin Receptor Subtypes and the Antagonist Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed throughout the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including nociception, inflammation, feeding behavior, and cognition. Its effects are mediated through three distinct G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[1][2] The distinct signaling pathways and tissue distribution of these receptor subtypes make them attractive targets for therapeutic intervention in various pathological conditions. This technical guide provides an in-depth overview of the galanin receptor subtypes and the widely used antagonist, Galanin (1-13)-spantide I, with a focus on their pharmacological characterization and the experimental methodologies used to study them.
Galanin Receptor Subtypes: An Overview
The three galanin receptor subtypes, despite binding the same endogenous ligand, exhibit significant differences in their signaling mechanisms and functional roles.
-
GALR1 : Primarily coupled to the Gi/o pathway, activation of GALR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This receptor is predominantly expressed in the brain and spinal cord.
-
GALR2 : In contrast to GALR1 and GALR3, GALR2 mainly signals through the Gq/11 pathway.[3] Its activation stimulates phospholipase C, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium stores.[3] GALR2 is also found in the central nervous system and various peripheral tissues.
-
GALR3 : Similar to GALR1, GALR3 is coupled to the Gi/o pathway and its activation results in the inhibition of adenylyl cyclase.[1]
The Antagonist: this compound
This compound is a chimeric peptide antagonist that has been instrumental in elucidating the physiological roles of galanin. It is composed of the N-terminal 1-13 amino acid fragment of galanin, which is crucial for receptor binding, linked to spantide, a substance P receptor antagonist.[4][5] This chimeric structure confers high affinity for galanin receptors.[4][5]
Quantitative Data: Binding Affinities and Functional Potencies
The following tables summarize the available quantitative data for the binding affinity and functional potency of human galanin and this compound at the human galanin receptor subtypes.
Table 1: Binding Affinity of Human Galanin and this compound for Human Galanin Receptor Subtypes
| Ligand | Receptor | Parameter | Value (nM) |
| Human Galanin | GALR1 | Ki | ~1 |
| GALR2 | Kd | 0.3 | |
| GALR3 | IC50 | 75 | |
| This compound | Spinal Galanin Receptor | Kd | 1.16[4][5] |
| Human GALR1 | Ki / IC50 | Data not available | |
| Human GALR2 | Ki / IC50 | Data not available | |
| Human GALR3 | Ki / IC50 | Data not available |
Table 2: Functional Potency of Human Galanin and this compound at Human Galanin Receptor Subtypes
| Ligand | Receptor | Parameter | Value |
| Human Galanin | GALR1 | EC50 / pA2 | Data not available |
| GALR2 | EC50 / pA2 | Data not available | |
| GALR3 | EC50 / pA2 | Data not available | |
| This compound | GALR1 | pA2 | Data not available |
| GALR2 | pA2 | Data not available | |
| GALR3 | pA2 | Data not available |
Note: The available data for porcine galanin indicates pKi values of 9.63, 8.98, and 8.01 at human GALR1, GALR2, and GALR3, respectively.[4]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of ligand-receptor interactions. Below are outlines of key experimental protocols used in the study of galanin receptors.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
1. Membrane Preparation:
- Culture cells stably or transiently expressing the galanin receptor subtype of interest (e.g., HEK293, CHO cells).
- Harvest cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
- Centrifuge the homogenate to pellet the cell membranes.
- Wash the membrane pellet and resuspend in a suitable assay buffer.
- Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
2. Assay Procedure:
- In a 96-well plate, add the following components in order:
- Assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[6]
- A fixed concentration of radioligand (e.g., [125I]-galanin).
- Increasing concentrations of the unlabeled test compound (e.g., this compound).
- Membrane preparation (typically 3-20 µg of protein per well).[6]
- To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled galanin.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
3. Filtration and Counting:
- Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI), using a cell harvester.[6]
- Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
- Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.
4. Data Analysis:
- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the specific binding as a function of the log of the competitor concentration to generate a competition curve.
- Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for GALR1 and GALR3)
This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP (cAMP), the second messenger for Gi/o-coupled receptors.
1. Cell Culture and Plating:
- Culture cells expressing GALR1 or GALR3 (e.g., HEK293-CNG cells) in appropriate media.
- Plate the cells in a 384-well plate at an optimized density (e.g., 10,000 cells/well) and incubate overnight.[7]
2. Assay Procedure:
- Wash the cells with assay buffer.
- To measure agonist activity, pre-stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production. An EC90 concentration of forskolin is typically used.[7]
- Add increasing concentrations of the test agonist (e.g., galanin).
- To measure antagonist activity, pre-incubate the cells with increasing concentrations of the test antagonist (e.g., this compound) before adding a fixed concentration of galanin (e.g., EC80).
- Incubate the plate at room temperature for a specified time (e.g., 30 minutes).
3. Detection:
- Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or fluorescence-based biosensor assays).[8] These kits typically involve a competitive immunoassay format.
4. Data Analysis:
- For agonists, plot the inhibition of forskolin-stimulated cAMP levels against the log of the agonist concentration to determine the EC50 value.
- For antagonists, plot the percentage of inhibition of the galanin response against the log of the antagonist concentration to determine the IC50 value. The pA2 value can be calculated from the IC50 using the Schild equation.
Calcium Mobilization Functional Assay (for GALR2)
This assay measures the increase in intracellular calcium concentration following the activation of the Gq/11-coupled GALR2.
1. Cell Culture and Plating:
- Culture cells expressing GALR2 (e.g., CHO or HEK293 cells) in appropriate media.
- Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and allow them to adhere.
2. Dye Loading:
- Wash the cells with an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in the assay buffer, often in the presence of an anion transport inhibitor like probenecid to prevent dye leakage.
- Incubate the cells in the dark at 37°C for a specified time (e.g., 45-60 minutes) to allow for dye de-esterification and trapping within the cells.
3. Assay Procedure:
- Wash the cells to remove excess dye.
- Place the plate in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR or FlexStation).
- Establish a baseline fluorescence reading.
- Add increasing concentrations of the test agonist (e.g., galanin) and monitor the change in fluorescence intensity over time.
- For antagonist testing, pre-incubate the cells with the antagonist before adding a fixed concentration of galanin.
4. Data Analysis:
- The change in fluorescence is proportional to the change in intracellular calcium concentration.
- Plot the peak fluorescence response against the log of the agonist concentration to determine the EC50 value.
- For antagonists, determine the IC50 and subsequently the pA2 value.
Visualizations: Signaling Pathways and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathways of the galanin receptor subtypes and a typical experimental workflow.
References
- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
The Biological Function of the Galanin (1-13) Fragment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a widely distributed neuropeptide that plays a crucial role in a variety of physiological processes, including pain perception, feeding behavior, neuroendocrine regulation, and neuroprotection.[1] It exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[1] The N-terminal region of galanin is highly conserved across species and is essential for its biological activity and receptor interaction.[2][3] The galanin (1-13) fragment, representing the initial thirteen amino acids of the full-length peptide, has been a focal point of research due to its ability to bind to galanin receptors and elicit biological responses. This technical guide provides an in-depth overview of the biological functions of the galanin (1-13) fragment, with a focus on its receptor binding, signaling pathways, and physiological effects.
Data Presentation: Receptor Binding Affinities
The galanin (1-13) fragment, and its close N-terminal counterparts, bind to all three galanin receptors, albeit with varying affinities. The following table summarizes the binding affinities (pKd, Kd, and IC50) of galanin N-terminal fragments at rat (r) and human (h) galanin receptors.
| Ligand | Receptor | Species | Affinity (pKd) | Affinity (Kd) | Affinity (IC50) | Reference(s) |
| Galanin (1-13)amide | GalR1 | Rat | 6.9 | 125 nM | - | [4] |
| Galanin (1-15) | Rat Brain | Rat | - | 0.63 nM | - | [5] |
| Galanin (1-16) | Hypothalamus | Rat | - | ~6 nM | - | [6] |
| Galanin (1-16) | Hypothalamus | Rat | - | 8.2 nM | - | [7] |
| M40 (Galanin (1-13)-Pro-Pro-(Ala-Leu)2-Ala amide) | Hypothalamus | Rat | - | - | 15 nM | [8] |
| C7 (Galanin (1-13)-spantide amide) | Hypothalamus | Rat | - | - | 0.2 nM | [8] |
| Galanin Receptor Ligand M35 (Galanin (1-13)-bradykinin(2-9) amide) | GalR1 | Human | - | - | 0.11 nM (Ki) | [9] |
| Galanin Receptor Ligand M35 (Galanin (1-13)-bradykinin(2-9) amide) | GalR2 | Human | - | - | 2.0 nM (Ki) | [9] |
Signaling Pathways
Galanin (1-13) acts as an agonist at galanin receptors, initiating downstream signaling cascades that are characteristic of each receptor subtype.[4]
GalR1 and GalR3 Signaling
GalR1 and GalR3 primarily couple to Gi/o proteins.[1][10] Activation of these receptors by galanin (1-13) leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[10][11] This reduction in cAMP can subsequently lead to the attenuation of cAMP-dependent protein kinase A (PKA) activity and modulate the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).[12] Furthermore, the Gβγ subunits released upon Gi/o activation can directly modulate the activity of ion channels, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-dependent calcium channels (N- and P/Q-types), leading to neuronal hyperpolarization and reduced neurotransmitter release.[13]
Caption: GalR1/GalR3 Signaling Pathway.
GalR2 Signaling
In contrast to GalR1 and GalR3, GalR2 predominantly couples to Gq/11 proteins.[10][14] Binding of galanin (1-13) to GalR2 activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.[15] DAG, along with the elevated calcium levels, activates protein kinase C (PKC).[11] GalR2 activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway.[11][14]
Caption: GalR2 Signaling Pathway.
Physiological Functions and In Vivo Effects
The galanin (1-13) fragment is implicated in several physiological functions, primarily through its interaction with central and peripheral galanin receptors.
Feeding Behavior
Central administration of galanin is known to stimulate food intake, with a preference for fat.[7][16] The N-terminal fragments of galanin, including galanin (1-13) as part of chimeric peptides like M40, have been shown to be active in this regard.[7][8] These effects are thought to be mediated by galanin receptors in the hypothalamus, a key brain region for appetite regulation.[7][16]
Pain Modulation
Galanin has a complex, often biphasic, role in pain modulation.[17][18] At the spinal level, high doses of galanin or GalR1 agonists can produce antinociceptive effects, particularly in models of neuropathic pain.[17][19] Conversely, low doses of galanin can have pronociceptive effects, which are thought to be mediated by GalR2.[17] Chimeric peptides containing the galanin (1-13) sequence, such as M35, have been used as antagonists to probe the role of endogenous galanin in pain processing.
Neuroprotection
The galaninergic system is increasingly recognized for its neuroprotective roles. Galanin expression is upregulated in response to neuronal injury, and activation of galanin receptors can promote neuronal survival. While direct studies on the neuroprotective effects of the galanin (1-13) fragment are limited, its agonist activity at galanin receptors suggests it may contribute to these protective mechanisms.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol is designed to determine the binding affinity of galanin (1-13) for a specific galanin receptor subtype.
Caption: Radioligand Binding Assay Workflow.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the galanin receptor of interest in a suitable buffer and prepare a crude membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a constant concentration of a radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin) and a range of concentrations of unlabeled galanin (1-13).
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (galanin (1-13)) concentration. Fit the data to a one-site competition model to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.
Functional Assay: cAMP Measurement
This protocol assesses the ability of galanin (1-13) to activate Gi/o-coupled receptors (GalR1 and GalR3) by measuring changes in intracellular cAMP.
Methodology:
-
Cell Culture: Use a cell line stably expressing GalR1 or GalR3.
-
Stimulation: Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate the cells with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of galanin (1-13).
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the galanin (1-13) concentration. The ability of galanin (1-13) to inhibit forskolin-stimulated cAMP production will yield a dose-response curve from which the EC50 can be determined.
Functional Assay: Intracellular Calcium Mobilization
This protocol is used to evaluate the activation of Gq/11-coupled GalR2 by measuring changes in intracellular calcium.
Methodology:
-
Cell Culture and Loading: Culture cells expressing GalR2 and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Stimulation: Place the cells in a fluorometric imaging plate reader. After establishing a baseline fluorescence, add varying concentrations of galanin (1-13) and monitor the change in fluorescence over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Plot the peak fluorescence change against the logarithm of the galanin (1-13) concentration to generate a dose-response curve and determine the EC50.
In Vivo Microinjection for Feeding Studies
This protocol describes the central administration of galanin (1-13) to assess its effects on food intake in rodents.
Caption: In Vivo Feeding Study Workflow.
Methodology:
-
Stereotaxic Surgery: Anesthetize the animal and use a stereotaxic apparatus to implant a guide cannula aimed at a specific brain region, such as the paraventricular nucleus of the hypothalamus.
-
Recovery and Habituation: Allow the animal to recover fully from surgery and habituate it to the testing environment and injection procedure.
-
Microinjection: On the day of the experiment, gently restrain the animal and microinject a small volume of galanin (1-13) solution or vehicle control into the target brain region.
-
Behavioral Observation: Return the animal to its home cage with pre-weighed food and measure food consumption at various time points (e.g., 1, 2, and 4 hours post-injection).
-
Data Analysis: Compare the amount of food consumed by animals receiving galanin (1-13) to that of the control group using appropriate statistical tests.
Conclusion
The galanin (1-13) fragment is a key component of the full-length galanin peptide, retaining significant biological activity. It serves as an agonist at all three galanin receptor subtypes, initiating distinct downstream signaling cascades that ultimately influence a range of physiological processes, most notably feeding and pain perception. Its use in chimeric peptides has also been instrumental in developing receptor antagonists and tools to further dissect the complexities of the galaninergic system. A thorough understanding of the pharmacology and functional effects of the galanin (1-13) fragment is essential for researchers and drug development professionals aiming to modulate the galaninergic system for therapeutic benefit.
References
- 1. pnas.org [pnas.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 4. guidetopharmacology.org [guidetopharmacology.org]
- 5. Evidence for specific N-terminal galanin fragment binding sites in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Linear and cyclic N-terminal galanin fragments and analogs as ligands at the hypothalamic galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jneurosci.org [jneurosci.org]
- 8. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Galanin attenuates cyclic AMP regulatory element-binding protein (CREB) phosphorylation induced by chronic morphine and naloxone challenge in Cath.a cells and primary striatal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galanin inhibits calcium channels via Galpha(i)-protein mediated by GalR1 in rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Galanin Receptors [sigmaaldrich.com]
- 15. Galanin stimulates Ca2+ mobilization, inositol phosphate accumulation, and clonal growth in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The effects on feeding of galanin and M40 when injected into the nucleus of the solitary tract, the lateral parabrachial nucleus, and the third ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pnas.org [pnas.org]
- 18. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
The Role of Spantide in the Chimeric Galanin Receptor Ligand: Galanin (1-13)-Spantide I
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a synthetic chimeric peptide that has been instrumental in the early exploration of the galaninergic system. It is constructed by the covalent linkage of the N-terminal 1-13 amino acid fragment of galanin to spantide I, a known antagonist of the substance P receptor.[1] This design strategy was aimed at creating a high-affinity antagonist for galanin receptors to investigate the physiological roles of the endogenous neuropeptide galanin. This technical guide provides a comprehensive overview of the role of the spantide moiety in this compound, its biochemical properties, and the experimental methodologies used for its characterization.
The Architectural Role of the Spantide Moiety
The primary function of the spantide I component in the this compound chimera appears to be that of a structural scaffold. The N-terminal fragment of galanin (1-13) is the portion of the native peptide that confers binding affinity to galanin receptors. By attaching this active fragment to the larger spantide I peptide, the resulting molecule maintains high-affinity binding to galanin receptors, while the spantide portion itself does not seem to directly contribute to the binding at galanin receptors. Evidence suggests that the antagonist activity of this compound at galanin receptors is not linked to the inherent properties of its C-terminal spantide-like sequence.[2] This indicates that spantide I primarily serves to present the galanin (1-13) fragment in a conformation suitable for receptor interaction and antagonism.
Biochemical Characterization and Data Presentation
This compound has been characterized primarily through competitive binding assays and in vivo functional studies. The available quantitative data on its binding affinity is summarized in the table below. It is important to note that much of the early characterization was performed using preparations from native tissues, which may express a heterogeneous population of galanin receptor subtypes.
| Ligand | Preparation | Assay Type | Parameter | Value (nM) | Reference |
| This compound (C7) | Rat hypothalamic membranes | Competitive Binding ([¹²⁵I]-galanin displacement) | IC₅₀ | 0.2 | [2] |
| This compound (C7) | Rat spinal cord membranes | Competitive Binding | Kd | Nanomolar range | [3] |
| This compound (C7) | Spinal galanin receptor | Not Specified | Kd | 1.16 | [4] |
Galanin Receptor Signaling Pathways
Galanin exerts its physiological effects through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. These receptors couple to different intracellular signaling pathways. As an antagonist, this compound is expected to block these downstream effects.
-
GalR1 and GalR3: These receptors predominantly couple to Gi/o proteins. Activation of GalR1 and GalR3 by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels, such as opening of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated Ca²⁺ channels. Antagonism by this compound would prevent this inhibition, leading to a maintenance of cAMP levels and normal ion channel function in the presence of galanin.
-
GalR2: This receptor primarily couples to Gq/11 proteins. Galanin binding to GalR2 activates phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca²⁺) and activation of protein kinase C (PKC). Blockade of GalR2 by this compound would inhibit this signaling cascade, preventing the galanin-induced rise in intracellular calcium.
Below are diagrams illustrating the general signaling pathways of galanin receptors, which this compound antagonizes.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in recent literature. The following are generalized methodologies based on standard practices for characterizing GPCR antagonists.
Radioligand Competitive Binding Assay
This assay is used to determine the binding affinity of an unlabeled ligand (competitor) by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow Diagram:
References
- 1. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. archive.bioinfo.se [archive.bioinfo.se]
- 3. medchemexpress.com [medchemexpress.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
In Vitro Characterization of Galanin (1-13)-Spantide I: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has been instrumental in the study of the galaninergic system. It is composed of the N-terminal (1-13) fragment of galanin, which is crucial for receptor recognition, fused to spantide, a known tachykinin receptor antagonist.[1] This design was intended to create a high-affinity antagonist for galanin receptors. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, summarizing its binding affinity, discussing its functional activity, and detailing the experimental protocols for its analysis.
Data Presentation
The in vitro characterization of this compound has primarily focused on its ability to bind to galanin receptors. The following table summarizes the available quantitative data.
| Parameter | Value | Species/Tissue | Receptor Type(s) | Reference |
| Binding Affinity | ||||
| Dissociation Constant (Kd) | 1.16 nM | Rat Spinal Cord | Galanin Receptors | [1] |
| Inhibitory Concentration (IC50) | 0.2 nM | Rat Hypothalamic Membranes | Galanin Receptors | [2] |
| Functional Activity | ||||
| In Vitro Antagonist Potency (IC50/pA2) | Data not available in the reviewed literature | - | - | - |
| In Vivo Activity | Antagonist | Rat (in feeding behavior studies) | Galanin Receptors | [2] |
| Observed Agonist Activity | Agonist | Porcine Anterior Pituitary Cells (Luteinizing Hormone release) | Galanin Receptors | [3] |
Note: While widely characterized as a galanin receptor antagonist in the central nervous system, it is important to note that this compound has exhibited agonist properties in specific contexts, such as stimulating luteinizing hormone release from porcine pituitary cells.[3] This highlights the potential for tissue- and receptor subtype-specific functional activity.
Experimental Protocols
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to galanin receptors.
Objective: To quantify the affinity (Kd or IC50) of this compound for galanin receptors.
Materials:
-
Radioligand: 125I-labeled galanin
-
Competitor: this compound
-
Membrane Preparation: From tissues or cells expressing galanin receptors (e.g., rat hypothalamus, spinal cord, or recombinant cell lines like CHO or HEK293 cells stably expressing GalR1, GalR2, or GalR3).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors.
-
Wash Buffer: Cold assay buffer.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Gamma Counter
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of 125I-galanin, and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional effect of this compound on Gαi/o-coupled galanin receptors (GalR1 and GalR3), which inhibit adenylyl cyclase.
Objective: To measure the ability of this compound to antagonize galanin-induced inhibition of cAMP production.
Materials:
-
Cell Line: A cell line stably expressing a Gαi/o-coupled galanin receptor (e.g., CHO-GalR1 or HEK293-GalR3).
-
Agonist: Galanin
-
Antagonist: this compound
-
Adenylyl Cyclase Stimulator: Forskolin
-
cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits)
-
Cell Culture Medium and Reagents
Procedure:
-
Cell Culture: Culture the cells to an appropriate confluency in 96- or 384-well plates.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a defined period.
-
Stimulation: Add a fixed concentration of galanin (e.g., EC80) in the presence of forskolin to stimulate cAMP production.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. The data can be fitted to determine the IC50 of the antagonist. A Schild analysis can be performed to determine the pA2 value, which is a measure of antagonist potency.
Calcium Mobilization Assay
This assay is used to determine the functional effect of this compound on Gαq/11-coupled galanin receptors (GalR2), which stimulate the release of intracellular calcium.
Objective: To measure the ability of this compound to antagonize galanin-induced increases in intracellular calcium.
Materials:
-
Cell Line: A cell line stably expressing a Gαq/11-coupled galanin receptor (e.g., CHO-GalR2 or HEK293-GalR2).
-
Agonist: Galanin
-
Antagonist: this compound
-
Calcium-sensitive Fluorescent Dye: (e.g., Fura-2 AM, Fluo-4 AM)
-
Assay Buffer: (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence Plate Reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the cells in black-walled, clear-bottom 96- or 384-well plates and grow overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye in assay buffer and incubate in the dark.
-
Antagonist Addition: Add varying concentrations of this compound to the wells.
-
Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of galanin (e.g., EC80) and monitor the change in fluorescence over time.
-
Data Analysis: The antagonist effect is determined by the reduction in the galanin-induced fluorescence signal. Plot the peak fluorescence response against the logarithm of the this compound concentration to determine its IC50.
Mandatory Visualization
Signaling Pathways
Caption: Galanin receptor signaling pathways and the antagonistic action of this compound.
Experimental Workflows
Caption: Workflow for the in vitro characterization of this compound.
References
Physicochemical Properties of Galanin (1-13)-spantide I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a synthetic chimeric peptide that has garnered significant interest in neuropharmacology. It is constructed by linking the N-terminal (1-13) fragment of the neuropeptide galanin to spantide I, a known tachykinin receptor antagonist. This strategic combination results in a potent antagonist of galanin receptors, making it a valuable tool for investigating the physiological and pathological roles of the galanin system. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and mechanism of action of this compound.
Physicochemical Properties
This compound is a 24-amino acid peptide with a complex structure that dictates its physical and chemical characteristics. As a solid, it typically appears as a white lyophilized powder. For optimal stability, it should be stored at temperatures between -20°C and -80°C.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃₈H₁₉₈N₃₄O₃₁ | --INVALID-LINK-- |
| Molecular Weight | 2829.3 g/mol | --INVALID-LINK-- |
| Amino Acid Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-Pro-Lys-Pro-Gln-Gln-Trp-Phe-Trp-Leu-Leu-OH | --INVALID-LINK-- |
| CAS Number | 143868-20-6 | MedchemExpress |
| Appearance | White solid powder | General peptide characteristics |
Table 2: Computed Physicochemical Data for this compound
| Property | Predicted Value | Source |
| XLogP3 | -1.5 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 45 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 41 | --INVALID-LINK-- |
| Rotatable Bond Count | 98 | --INVALID-LINK-- |
| Exact Mass | 2827.4962257 Da | --INVALID-LINK-- |
| Monoisotopic Mass | 2827.4962257 Da | --INVALID-LINK-- |
| Topological Polar Surface Area | 1180 Ų | --INVALID-LINK-- |
| Heavy Atom Count | 203 | --INVALID-LINK-- |
| Isoelectric Point (pI) | ~9.5-10.5 | Estimated based on amino acid composition |
Solubility and Stability
The stability of the peptide in solution is dependent on pH and temperature. As with most peptides, storage of stock solutions in aliquots at -20°C or -80°C is recommended to prevent degradation from repeated freeze-thaw cycles. Peptide bonds can be susceptible to hydrolysis at extreme pH values, particularly at elevated temperatures.
Experimental Protocols
Synthesis and Purification
This compound is synthesized using solid-phase peptide synthesis (SPPS), a standard method for the chemical synthesis of peptides.
1. Solid-Phase Peptide Synthesis (SPPS) Workflow:
"Galanin (1-13)-spantide I CAS number and molecular weight"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I is a synthetic chimeric peptide that serves as a potent antagonist for galanin receptors. This guide provides a comprehensive overview of its fundamental properties, mechanism of action, and its application in research, with a focus on experimental considerations and signaling pathways.
Core Properties
This compound is structurally composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide, a known substance P receptor antagonist.[1] This unique combination confers a high affinity for galanin receptors, particularly in the spinal cord.[1][2]
| Property | Value | Reference |
| CAS Number | 143868-20-6 | [1][3][4][5][6] |
| Molecular Weight | 2828.34 g/mol | [4][7][8] |
| Molecular Formula | C138H199N35O30 | [5] |
Mechanism of Action and Signaling Pathways
This compound functions by competitively binding to galanin receptors (GalR), thereby blocking the downstream signaling cascades initiated by the endogenous ligand, galanin. The galanin receptor family consists of three G protein-coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3, each coupled to distinct intracellular signaling pathways.[3][4][9]
-
GalR1 and GalR3 Signaling: These receptors primarily couple to inhibitory G proteins (Gi/o). Upon activation by galanin, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4] this compound antagonizes this pathway by preventing galanin binding.
-
GalR2 Signaling: In contrast, GalR2 predominantly couples to Gq/11 proteins.[3] Activation of GalR2 stimulates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium levels and activation of protein kinase C (PKC).[3] By blocking galanin binding, this compound inhibits this signaling cascade.
Visualizing the Signaling Pathways
The following diagrams illustrate the galanin receptor signaling pathways that are antagonized by this compound.
Caption: Antagonism of GalR1/GalR3 signaling by this compound.
Caption: Antagonism of GalR2 signaling by this compound.
Experimental Protocols and Applications
This compound is a valuable tool for investigating the physiological roles of galanin. Its use as a receptor antagonist allows for the elucidation of galanin-mediated effects in various experimental models.
In Vivo Studies: Antagonism of Galanin-Induced Feeding Behavior
One of the key applications of this compound is in studying the role of galanin in the regulation of food intake.[10]
Experimental Principle: Galanin is known to stimulate feeding behavior when administered centrally. To confirm that this effect is mediated by galanin receptors, this compound can be co-administered or pre-administered to block the galanin-induced hyperphagia.
Methodology Outline:
-
Animal Model: Typically, rats or mice are used. Animals are often cannulated for intracerebroventricular (ICV) or direct hypothalamic injections.
-
Acclimatization: Animals are acclimatized to the experimental conditions and handling to minimize stress-induced variability.
-
Drug Administration:
-
A control group receives a vehicle injection.
-
A positive control group receives an injection of galanin.
-
A test group receives an injection of this compound followed by an injection of galanin.
-
Another test group may receive this compound alone to assess any intrinsic effects.
-
-
Behavioral Observation: Food intake is measured at specific time points following injections.
-
Data Analysis: Statistical analysis is performed to compare food intake between the different treatment groups. A significant reduction in galanin-induced food intake in the presence of this compound indicates its antagonistic activity.
In Vitro Studies: Receptor Binding and Functional Assays
The antagonistic properties of this compound can be characterized using in vitro assays with cell lines expressing specific galanin receptor subtypes.
Experimental Workflow:
Caption: General workflow for in vitro characterization of this compound.
1. Competitive Binding Assays:
-
Principle: To determine the binding affinity (Ki) of this compound for galanin receptors.
-
Methodology: Membranes from cells expressing a specific galanin receptor subtype are incubated with a constant concentration of radiolabeled galanin and increasing concentrations of unlabeled this compound. The displacement of the radioligand is measured, and the IC50 (concentration of antagonist that inhibits 50% of specific binding) is calculated and converted to a Ki value.
2. Functional Assays:
-
Principle: To assess the ability of this compound to block galanin-induced intracellular signaling.
-
Methodology for GalR1/GalR3 (Gi/o-coupled):
-
Cells expressing GalR1 or GalR3 are pre-treated with forskolin to stimulate adenylyl cyclase and increase cAMP levels.
-
Cells are then treated with galanin in the presence or absence of varying concentrations of this compound.
-
Intracellular cAMP levels are measured using techniques such as ELISA or FRET-based biosensors.
-
Antagonism is demonstrated by the reversal of the galanin-induced inhibition of cAMP production.
-
-
Methodology for GalR2 (Gq/11-coupled):
-
Cells expressing GalR2 are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Cells are stimulated with galanin in the presence or absence of this compound.
-
Changes in intracellular calcium concentration are monitored using fluorescence microscopy or a plate reader.
-
Effective antagonism is observed as a blockade of the galanin-induced calcium transient.
-
Conclusion
This compound is an indispensable pharmacological tool for the study of the galaninergic system. Its well-characterized properties and potent antagonist activity at galanin receptors make it suitable for a wide range of in vivo and in vitro experimental paradigms. A thorough understanding of its mechanism of action and the distinct signaling pathways of the galanin receptor subtypes is crucial for the design and interpretation of experiments aimed at elucidating the diverse physiological and pathophysiological roles of galanin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural insights into galanin receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. karger.com [karger.com]
- 9. biorxiv.org [biorxiv.org]
- 10. peptide.com [peptide.com]
Methodological & Application
Application Notes and Protocols for In Vivo Administration of Galanin (1-13)-spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a high-affinity antagonist for galanin receptors.[1][2][3][4] It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[1][2][3][4] This antagonist is a valuable tool for investigating the physiological roles of galanin in various in vivo models, particularly in studies related to feeding behavior, pain processing, and neuroendocrine regulation.[5][6][7] These application notes provide detailed protocols for the in vivo administration of this compound in rodent models, along with quantitative data from cited experiments and visualizations of experimental workflows and signaling pathways.
Data Presentation
The following tables summarize quantitative data from in vivo studies involving the administration of this compound.
Table 1: Intracerebroventricular (ICV) Administration of this compound in Rats
| Experimental Model | Objective | This compound Dose | Effect | Reference |
| Satiated Sprague-Dawley Rats | Inhibit galanin-induced feeding | Equimolar to or less than active doses of galanin | Significantly inhibited consumption of a palatable wet cookie mash induced by galanin.[6] | Crawley, J.N., et al., Brain Res., 600, 268, (1993)[5][8] |
| Free-feeding rats | Assess independent effects on feeding | Doses that inhibit galanin-induced feeding | No significant effect on food consumption when administered alone.[9] | Corwin, R.L., et al., Eur J Neurosci., 5(11), 1528-33, (1993)[9] |
Table 2: Intrathecal (IT) Administration of this compound in Rats
| Experimental Model | Objective | This compound Dose | Effect | Reference |
| Decerebrate, spinalized rats | Block galanin-induced facilitation of the nociceptive flexor reflex | Dose-dependent | Blocked the facilitation of the nociceptive flexor reflex induced by 30 pmol intrathecal galanin.[6] | Xu, X.J., et al., Br J Pharmacol., 116(3), 2076-80, (1995)[6] |
| - | Assess neurotoxicity | High doses | Exhibited neurotoxic effects in the rat spinal cord.[6] | Xu, X.J., et al., Br J Pharmacol., 116(3), 2076-80, (1995)[6] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Stereotaxic Injection in Rats
This protocol is adapted from standard stereotaxic procedures for rats and is suitable for investigating the central effects of this compound on behaviors such as feeding.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., pentobarbital, isoflurane)
-
Stereotaxic apparatus
-
Microinjection pump
-
Hamilton syringe (10 µL) with a 30-gauge injector
-
Guide cannula and stylet
-
Dental acrylic
-
Surgical tools (scalpel, drill, forceps)
-
Topical antibiotic ointment
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the rat (e.g., with 60 mg/kg pentobarbital) and place it in the stereotaxic apparatus. Ensure the head is level by aligning bregma and lambda in the same horizontal plane. Apply eye ointment to prevent corneal drying. Shave the scalp and clean with an antiseptic solution.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target injection site. For the lateral ventricle, typical coordinates relative to bregma are: AP -0.8 mm, ML ±1.5 mm, DV -3.5 to -4.5 mm. These coordinates may need to be adjusted based on the specific rat strain and age.
-
Implant a guide cannula to the desired depth and secure it with dental acrylic. Insert a stylet to keep the cannula patent.
-
Allow the animal to recover for 3-5 days post-surgery.
-
-
Peptide Preparation: Dissolve this compound in sterile saline to the desired concentration.
-
Injection:
-
Gently restrain the conscious animal.
-
Remove the stylet and insert the injector, which is connected to the Hamilton syringe via polyethylene tubing.
-
Infuse the solution at a slow rate (e.g., 0.5-1 µL/min) to a total volume of 1-5 µL.
-
Leave the injector in place for an additional 2-3 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the injector and replace the stylet.
-
-
Post-Injection Monitoring: Monitor the animal for any adverse reactions and proceed with the behavioral paradigm.
-
Verification of Cannula Placement: At the end of the experiment, inject a dye (e.g., Evans blue) through the cannula to histologically verify the injection site.
Protocol 2: Intrathecal (IT) Lumbar Puncture in Rats
This protocol is a common method for delivering substances directly to the spinal cord to study their effects on sensory processing, such as pain.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
30-gauge needle attached to a microsyringe
-
Surgical drapes
Procedure:
-
Animal Preparation: Anesthetize the rat with isoflurane. Shave the lumbar region of the back.
-
Injection:
-
Position the animal in a prone position with the spine flexed to widen the intervertebral spaces.
-
Palpate the iliac crests to locate the L5-L6 intervertebral space.
-
Insert a 30-gauge needle connected to a microsyringe into this space. A slight tail flick is often observed upon successful entry into the intrathecal space.
-
Inject the this compound solution slowly in a volume of 10-20 µL.
-
-
Post-Injection Monitoring: Allow the animal to recover from anesthesia and monitor for any motor impairments before proceeding with behavioral testing.
Mandatory Visualization
Caption: Workflow for ICV Administration of this compound.
Caption: Antagonistic Action of this compound.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Video: Intrathecal Delivery of Antisense Oligonucleotides in the Rat Central Nervous System [jove.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rat intracerebroventricular injection. [bio-protocol.org]
- 6. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intrathecal Vector Delivery in Juvenile Rats via Lumbar Cistern Injection [jove.com]
- 8. peptide.com [peptide.com]
- 9. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intrathecal Galanin (1-13)-spantide I for Pain Studies
Introduction
Galanin is a widely distributed neuropeptide that plays a complex and often contradictory role in pain modulation.[1] Its effects are mediated by three G-protein-coupled receptors: GalR1, GalR2, and GalR3.[2] Research indicates that galanin exhibits a biphasic, dose-dependent effect on nociception at the spinal level. High doses of galanin typically produce antinociceptive (pain-inhibiting) effects, primarily through GalR1 activation, while low doses can be pro-nociceptive (pain-promoting), an effect mediated by GalR2.[1][3] This dual role makes the galaninergic system a compelling target for therapeutic development in pain management.
Galanin (1-13)-spantide I is a chimeric peptide antagonist designed to probe the function of galanin receptors.[4][5] It consists of the N-terminal fragment of galanin (amino acids 1-13), which is crucial for receptor binding, fused to spantide, a substance P receptor antagonist.[4] This compound serves as a valuable pharmacological tool for researchers to antagonize galanin's effects and elucidate the specific contributions of galanin receptor signaling in various pain states. These notes provide detailed protocols for the intrathecal (i.t.) administration of this compound in rodent models for pain research.
Signaling Pathways of Galanin Receptors in Nociception
Galanin receptors couple to different G-proteins to initiate distinct downstream signaling cascades, explaining their opposing effects on pain transmission.
-
GalR1 and GalR3 Receptors: These receptors predominantly couple to Gi/Go proteins. Their activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels. The cumulative effect is hyperpolarization of the neuron, reducing its excitability and inhibiting neurotransmitter release, which underlies the antinociceptive effects of high-dose galanin.[2]
-
GalR2 Receptor: This receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels and activating Protein Kinase C (PKC). This cascade enhances neuronal excitability and contributes to the pro-nociceptive effects observed with low-dose galanin.[2][6]
Quantitative Data Summary
The following tables summarize typical dosage ranges and effects observed in rodent studies involving intrathecal administration of galanin and its antagonists.
Table 1: Dosages of Intrathecally Administered Agents in Rodent Pain Models
| Compound | Dose Range | Animal Model | Pain Type | Reference |
| Galanin | 25 ng (infusion) | Rat | Neuropathic | [1] |
| Galanin | 0.1 - 1 nmol | Rat | Inflammatory | [7] |
| Galanin | Dose-dependent | Rat | Neuropathic | [8] |
| M35 (Antagonist) | Not specified | Rat | Neuropathic | [8] |
| AR-M1896 (GalR2 Agonist) | Equimolar to 25 ng Galanin | Rat | Neuropathic | [1] |
| Phα1β (Analgesic Peptide) | 10 - 100 pmol | Mouse | Cancer | [9] |
Table 2: Effects of Galanin Receptor Ligands on Nociceptive Thresholds
| Compound | Effect on Mechanical Threshold | Effect on Thermal Threshold | Pain Model | Reference |
| Galanin (high dose) | Increases threshold (anti-allodynic) | Not specified | Neuropathic (allodynic rats) | [8] |
| Galanin (low dose) | Decreases threshold | No effect | Inflammatory | [7] |
| M35 (Antagonist) | Induces allodynia in non-allodynic rats | Not specified | Neuropathic | [8] |
| Galanin Antiserum | Reverses decreased threshold | No effect | Inflammatory | [7] |
| AR-M1896 (GalR2 Agonist) | Induces mechanical allodynia | Induces cold allodynia | Normal rats | [1] |
Experimental Protocols
Successful investigation of this compound requires precise surgical techniques for intrathecal delivery and standardized behavioral assays to quantify pain responses.
Protocol 1: Intrathecal (i.t.) Injection in Rats
This protocol describes the direct lumbar puncture method for acute intrathecal injections. For chronic studies requiring repeated dosing, surgical implantation of an intrathecal catheter is recommended.[10][11]
Materials:
-
Anesthesia (e.g., Isoflurane)
-
Electric clippers
-
70% ethanol and povidone-iodine solution
-
25-G or 30-G hypodermic needle attached to a Hamilton syringe[12]
-
This compound, dissolved in sterile saline or artificial cerebrospinal fluid (aCSF)
-
Heating pad for recovery
Procedure:
-
Animal Preparation: Anesthetize the rat using isoflurane (2-3% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Positioning: Place the rat in a prone position. To widen the intervertebral space, position the animal over a rolled towel or a 1.5 cm diameter tube to flex the spine.[13]
-
Site Preparation: Shave the fur over the lumbosacral region. Sterilize the skin with alternating scrubs of povidone-iodine and 70% ethanol.
-
Injection:
-
Palpate the iliac crests; the line connecting them passes over the L6 spinous process. The target for injection is the L5-L6 or L4-L5 intervertebral space.
-
Hold the syringe firmly and insert the 25-G needle at a 15-30° angle into the identified intervertebral space.[14]
-
A slight "pop" may be felt as the needle penetrates the ligamentum flavum and dura mater.[14]
-
A characteristic tail-flick or a brief hind limb twitch is a reliable indicator of successful entry into the subarachnoid space.[12]
-
-
Drug Administration: Inject the this compound solution slowly over 10-15 seconds. The typical injection volume for a rat is 10-20 µL.[12]
-
Post-Injection Care: Withdraw the needle smoothly. Monitor the animal on a heating pad until it has fully recovered from anesthesia. Check for any signs of motor impairment or distress.
Protocol 2: Assessment of Mechanical Allodynia (Von Frey Test)
Mechanical allodynia, a painful response to a normally non-painful stimulus, is a key measure in neuropathic pain models.
Materials:
-
Von Frey filaments (calibrated set of fibers with varying bending forces)
-
Elevated testing platform with a wire mesh floor
-
Testing chambers
Procedure:
-
Acclimation: Place the animals in their individual chambers on the mesh platform and allow them to acclimate for at least 15-20 minutes before testing.
-
Filament Application:
-
Apply the von Frey filaments from underneath the mesh floor to the mid-plantar surface of the hind paw.
-
Start with a filament in the middle of the force range (e.g., 2.0 g). Apply the filament until it just bends and hold for 3-5 seconds.
-
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination (Up-Down Method):
-
If there is a positive response, the next filament tested should be of a lower force.
-
If there is no response, the next filament tested should be of a higher force.
-
Continue this pattern until the first change in response is observed, which marks the first threshold crossing. Test for an additional four to five measurements after this crossing.
-
-
Data Analysis: The pattern of positive and negative responses is used to calculate the 50% paw withdrawal threshold (PWT) using a validated formula. A decrease in PWT indicates mechanical allodynia. The effect of this compound would be assessed by its ability to prevent or reverse a decrease in PWT caused by a pro-nociceptive agent or nerve injury.
Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Plantar Test)
Thermal hyperalgesia, an increased sensitivity to a noxious heat stimulus, is common in inflammatory and neuropathic pain.
Materials:
-
Plantar test apparatus (e.g., Hargreaves apparatus) with a high-intensity light source
-
Glass floor
-
Testing enclosures
Procedure:
-
Acclimation: Place the animals in their enclosures on the glass surface of the apparatus. Allow them to acclimate for 15-20 minutes.
-
Stimulus Application:
-
Position the light source directly beneath the plantar surface of the hind paw to be tested.
-
Activate the light source. A timer will start automatically.
-
-
Response Measurement: The apparatus will automatically detect the withdrawal of the paw from the heat source and stop the timer. The recorded time is the paw withdrawal latency (PWL).
-
Cut-off Time: A pre-set cut-off time (e.g., 20-25 seconds) must be used to prevent tissue damage. If the animal does not respond by the cut-off time, the stimulus is terminated, and the cut-off time is recorded as the latency.
-
Data Analysis: Take 2-3 measurements per paw, with at least 5 minutes between each measurement. A decrease in PWL indicates thermal hyperalgesia. The efficacy of this compound is determined by its ability to attenuate this decrease.
References
- 1. pnas.org [pnas.org]
- 2. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scispace.com [scispace.com]
- 6. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrathecal injections of galanin and its antiserum affect nociceptive response of rat to mechanical, but not thermal, stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of intrathecal galanin and its putative antagonist M35 on pain behavior in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Spider peptide Phα1β induces analgesic effect in a model of cancer pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. Effective Intrathecal Injection/Catheterization in Rats for CNS Drugs: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. researchgate.net [researchgate.net]
- 13. Intrathecal Vector Delivery in Juvenile Rats via Lumbar Cistern Injection [jove.com]
- 14. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Intraventricular Delivery of Galanin (1-13)-Spantide I for Investigating Feeding Behavior
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a significant role in regulating various physiological processes, including feeding behavior, pain perception, and mood.[1][2] It exerts its effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1] Within the hypothalamus, a key brain region for energy homeostasis, galanin is known to stimulate food intake, particularly fat consumption.[3][4] To investigate the specific role of endogenous galanin and its receptors in these processes, researchers utilize receptor antagonists.
Galanin (1-13)-spantide I, also known as C7, is a potent chimeric peptide antagonist of the galanin receptor.[5][6] It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[7] This antagonist has demonstrated efficacy in blocking galanin-induced feeding when administered directly into the brain, making it a valuable tool for elucidating the galaninergic system's contribution to appetite control.[5][8] These notes provide detailed protocols for the intraventricular (ICV) administration of this compound in rodent models to study its effects on feeding behavior.
Data Presentation: Efficacy of Galanin Receptor Antagonists
The following table summarizes the in vivo and in vitro efficacy of this compound (C7) in a key study investigating galanin-induced feeding.
| Antagonist | In Vivo Model | Administration Route | Effect on Galanin-Induced Feeding | In Vitro Assay | Binding Affinity (IC50) | Reference |
| This compound (C7) | Satiated Sprague-Dawley Rats | Intraventricular (ICV) | Significantly inhibited consumption of a palatable wet cookie mash at doses equimolar to or less than the active doses of galanin. | Displacement of ¹²⁵I-galanin binding in rat hypothalamic membranes. | 0.2 nM | [5] |
| M40 | Satiated Sprague-Dawley Rats | Intraventricular (ICV) | Significantly inhibited consumption of a palatable wet cookie mash at doses equimolar to or less than the active doses of galanin. | Displacement of ¹²⁵I-galanin binding in rat hypothalamic membranes. | 15 nM | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the galanin receptor signaling pathways relevant to feeding and the general experimental workflow for an in vivo study using intraventricular delivery.
Experimental Protocols
Protocol 1: Preparation of this compound for Intraventricular Injection
-
Reconstitution: this compound is a peptide and is typically supplied as a lyophilized powder.[8] Reconstitute the peptide in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or 0.9% sterile saline to the desired stock concentration. Vortex gently to ensure complete dissolution.
-
Aliquot and Storage: Aliquot the reconstituted peptide solution into small volumes in low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C for long-term stability.[7]
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration with sterile aCSF or saline. Keep the solution on ice until injection.
Protocol 2: Stereotaxic Surgery for Intraventricular Cannula Implantation
This protocol describes the surgical implantation of a guide cannula into a lateral ventricle of a rodent brain for repeated ICV injections.[9][10][11]
-
Anesthesia: Anesthetize the animal using an approved protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation). Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.
-
Stereotaxic Placement: Place the anesthetized animal into a stereotaxic apparatus. Apply ophthalmic ointment to the eyes to prevent drying. Shave the scalp and clean the surgical area with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).
-
Incision and Skull Exposure: Make a midline incision in the scalp to expose the skull. Use cotton swabs to clean the skull surface and visualize the cranial sutures, particularly bregma.
-
Coordinate Targeting: Identify bregma. Based on a rodent brain atlas, determine the stereotaxic coordinates for the lateral ventricle. Typical coordinates for adult rats are approximately: Antero-Posterior (AP): -0.8 mm from bregma; Medio-Lateral (ML): ±1.5 mm from the midline.[9]
-
Craniotomy: Using the determined coordinates, drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower the guide cannula through the burr hole to the target depth (Dorso-Ventral, DV), typically -3.5 to -4.0 mm from the skull surface for rats.[9]
-
Fixation: Secure the guide cannula to the skull using 2-3 small anchor screws drilled into the skull and dental cement. Ensure the cement forms a solid cap around the cannula base and screws.
-
Closure and Post-Operative Care: Suture the scalp incision around the dental cement cap. Insert a dummy cannula (stylet) into the guide cannula to maintain patency.[10] Administer post-operative analgesics and allow the animal to recover in a clean, warm cage. Monitor the animal's health for at least one week before starting experiments.
Protocol 3: Intraventricular (ICV) Microinjection Procedure
This protocol is performed on conscious, recovered animals.[10]
-
Animal Handling: Gently handle the animal to minimize stress. Briefly remove the cage lid.
-
Cannula Exposure: Unscrew and remove the dummy cannula from the guide cannula, exposing the opening.
-
Injector Preparation: The injection cannula (injector) should be slightly longer than the guide cannula to protrude into the ventricle. Connect the injector to a microsyringe via PE-50 tubing. Fill the assembly with the test solution (vehicle, galanin, or this compound), ensuring there are no air bubbles.
-
Infusion: Carefully insert the injector into the guide cannula until it is fully seated. Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microinfusion pump.[9] A typical total injection volume is 1-5 µL for rats.[9]
-
Post-Infusion Pause: After the infusion is complete, leave the injector in place for an additional 60 seconds to prevent backflow and allow for diffusion of the injectate.[10]
-
Closure: Gently withdraw the injector and replace it with the clean dummy cannula. Return the animal to its home cage.
Protocol 4: Feeding Behavior Assay
This protocol is adapted from studies investigating galanin-induced feeding.[5]
-
Habituation: Prior to the experiment, habituate the animals to the testing environment and the specific food that will be measured (e.g., standard chow, a high-fat diet, or a palatable wet cookie mash).
-
Experimental Design: The experiment should include control groups (vehicle injection) and experimental groups (galanin, antagonist, and galanin + antagonist). A within-subjects or between-subjects design can be used.
-
Food Deprivation (if applicable): While the primary study used satiated rats to test galanin-induced feeding, some protocols may require a period of food deprivation to study effects on hunger-driven intake.[5]
-
Injection and Food Presentation: Perform the ICV microinjection as described in Protocol 3. Immediately after the injection, present a pre-weighed amount of the test food to the animal.
-
Data Collection: Measure the amount of food consumed at specific time points (e.g., 30, 60, 120, and 240 minutes) by weighing the remaining food and accounting for any spillage.
-
Analysis: Analyze the cumulative food intake data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of galanin in feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuropeptidergic Control of Feeding: Focus on the Galanin Family of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of feeding by galanin: anatomical localization and behavioral specificity of this peptide's effects in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. peptide.com [peptide.com]
- 9. benchchem.com [benchchem.com]
- 10. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Galanin (1-13)-spantide I in Rodent Models of Nociception
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a complex and multifaceted role in nociceptive processing. The effects of galanin are mediated by three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. Generally, activation of GalR1 receptors is associated with antinociceptive effects, whereas GalR2 receptor activation can be pronociceptive.[1][2] Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors.[3] It is composed of the N-terminal 1-13 amino acid fragment of galanin and the substance P receptor antagonist, spantide.[4] This document provides detailed application notes and protocols for the use of this compound in rodent models of nociception, based on available scientific literature.
Data Presentation
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and related compounds in various experimental paradigms.
Table 1: Receptor Binding Affinity of this compound (C7)
| Ligand | Preparation | IC50 (nM) | Reference |
| This compound (C7) | Rat hypothalamic membranes | 0.2 | [5] |
| M40 | Rat hypothalamic membranes | 15 | [5] |
| Porcine galanin (1-29) | Rat hypothalamic membranes | 0.8 | [5] |
Table 2: In Vivo Effects of Galanin Receptor Ligands on Nociception
| Compound | Animal Model | Administration Route | Dose | Effect | Reference |
| Galanin | Rat with mononeuropathy | Intrathecal | 3 or 6 nmol | Increased hindpaw withdrawal latencies in hot-plate, cold-plate, and Randall-Selitto tests. | [6] |
| Galanin | Normal Rats | Intrathecal | 25 ng/0.5 µl/h (low dose) | Induced mechanical and cold allodynia. | [7] |
| AR-M961 (GalR1/GalR2 agonist) | Allodynic Bennett model rats | Intrathecal | High dose | Dose-dependently increased mechanical threshold. | [7] |
| M35 (Galanin receptor antagonist) | Rats with intact nerves | Intrathecal | Not specified | Potentiated facilitation of the flexor reflex. | [8][9] |
| This compound (C7) | Satiated rats | Intraventricular | Equimolar to or less than active doses of galanin | Significantly inhibited galanin-induced feeding. | [5] |
Experimental Protocols
Protocol 1: Assessment of the Effect of Intrathecal this compound on Neuropathic Pain
Objective: To evaluate the effect of this compound on mechanical allodynia in a rodent model of neuropathic pain.
Animal Model:
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Neuropathic Pain Model: Chronic Constriction Injury (CCI) of the sciatic nerve. Briefly, under anesthesia, the common sciatic nerve is exposed and four loose ligatures are tied around it.
Materials:
-
This compound (C7)
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Intrathecal catheters
-
Von Frey filaments
Procedure:
-
Intrathecal Catheter Implantation: A week prior to CCI surgery, implant intrathecal catheters in the rats, with the tip of the catheter positioned at the lumbar level of the spinal cord.
-
CCI Surgery: Induce neuropathic pain using the CCI model.
-
Baseline Nociceptive Testing: Seven days post-CCI surgery, establish a baseline for mechanical allodynia using von Frey filaments. Measure the paw withdrawal threshold (PWT) in grams.
-
Drug Administration: Administer this compound or vehicle (sterile saline) intrathecally. A range of doses should be tested to determine a dose-response relationship.
-
Post-treatment Nociceptive Testing: Measure the PWT at various time points (e.g., 15, 30, 60, and 120 minutes) after drug administration.
-
Data Analysis: Compare the PWTs of the this compound-treated group with the vehicle-treated group using appropriate statistical tests (e.g., two-way ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of this compound in a Model of Inflammatory Pain
Objective: To determine the effect of this compound on thermal hyperalgesia in a rodent model of inflammatory pain.
Animal Model:
-
Species: Adult male C57BL/6 mice (20-25g).
-
Inflammatory Pain Model: Intraplantar injection of Complete Freund's Adjuvant (CFA). Briefly, inject 20 µl of CFA into the plantar surface of one hind paw.
Materials:
-
This compound (C7)
-
Sterile saline
-
CFA
-
Plantar test apparatus (Hargreaves' test)
Procedure:
-
Baseline Nociceptive Testing: Measure the baseline paw withdrawal latency (PWL) to a radiant heat source using the plantar test apparatus.
-
Induction of Inflammation: Inject CFA into the plantar surface of the left hind paw.
-
Drug Administration: 24 hours after CFA injection, administer this compound or vehicle (sterile saline) via a relevant route (e.g., intrathecal or intraplantar).
-
Post-treatment Nociceptive Testing: Measure the PWL at various time points (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis: Analyze the data by comparing the PWLs of the drug-treated group to the vehicle-treated group using statistical methods such as a two-way repeated measures ANOVA.
Mandatory Visualizations
Caption: Galanin signaling pathways in nociception.
References
- 1. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain [mdpi.com]
- 2. Galanin and spinal pain mechanisms: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of intrathecal galanin on nociceptive responses in rats with mononeuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Receptor subtype-specific pronociceptive and analgesic actions of galanin in the spinal cord: Selective actions via GalR1 and GalR2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galanin-mediated control of pain: enhanced role after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Galanin-mediated control of pain: enhanced role after nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Evaluating the Role of Galanin (1-13)-Spantide I in Spatial Learning and Memory using the Morris Water Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a crucial role in regulating various physiological processes, including nociception, feeding, and cognition.[1] Its effects are mediated through three G-protein coupled receptors: GALR1, GALR2, and GALR3. In the context of learning and memory, galanin has been shown to impair the acquisition of spatial memory in rodents, as demonstrated in the Morris water maze task.[2][3][4] This has led to the investigation of galanin receptor antagonists as potential therapeutic agents for cognitive disorders.
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that acts as a galanin receptor antagonist.[5] It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P antagonist. While research has explored its role in other physiological functions, its specific effects on spatial learning and memory in the Morris water maze are not extensively documented in publicly available literature. These application notes provide a detailed, representative protocol for investigating the potential of this compound to mitigate galanin-induced spatial memory deficits in a Morris water maze paradigm.
Signaling Pathways
Galanin receptors couple to different G-proteins to initiate downstream signaling cascades. GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels. In contrast, GALR2 primarily couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium concentrations. The antagonistic action of Galanin (1-1-13)-spantide I is presumed to block these signaling events by competing with galanin for receptor binding.
Caption: Galanin receptor signaling pathways and the antagonistic action of this compound.
Experimental Protocols
This section outlines a representative experimental design to assess the efficacy of this compound in a rat model of galanin-induced spatial memory impairment using the Morris water maze.
Animal Model
-
Species: Male Wistar rats (8-10 weeks old)
-
Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimation: Animals should be acclimated to the facility for at least one week before the start of the experiment and handled daily for three days prior to behavioral testing to reduce stress.
Drug Preparation and Administration
-
Galanin: Dissolve in sterile 0.9% saline to a final concentration of 1 nmol/µL.
-
This compound: Dissolve in sterile 0.9% saline to a final concentration of 2 nmol/µL.
-
Administration: Intracerebroventricular (ICV) injections are performed using a stereotaxic apparatus. Animals are anesthetized, and a guide cannula is implanted into the lateral ventricle. After a recovery period of one week, injections are administered at a volume of 1 µL per rat.
Morris Water Maze Test
The Morris water maze is a standard apparatus used to assess spatial learning and memory in rodents.[6][7]
-
Apparatus: A circular pool (150 cm in diameter, 60 cm high) filled with water (23 ± 1°C) made opaque with non-toxic white paint. A hidden escape platform (10 cm in diameter) is submerged 1-2 cm below the water surface in the center of one of the four imaginary quadrants. The pool is located in a room with various distal visual cues.
-
Experimental Groups:
-
Group 1: Vehicle (Saline) ICV
-
Group 2: Galanin (1 nmol) ICV
-
Group 3: this compound (2 nmol) ICV
-
Group 4: this compound (2 nmol) + Galanin (1 nmol) ICV (Spantide I administered 15 minutes prior to Galanin)
-
-
Procedure:
-
Acquisition Phase (5 consecutive days):
-
Each rat undergoes four trials per day.
-
For each trial, the rat is gently placed into the water facing the pool wall at one of four randomly selected starting positions (North, South, East, West).
-
The rat is allowed to swim freely for a maximum of 60 seconds to find the hidden platform.
-
If the rat finds the platform, it is allowed to remain there for 15 seconds.
-
If the rat fails to find the platform within 60 seconds, it is gently guided to the platform and allowed to stay for 15 seconds.
-
The time to find the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial (Day 6):
-
The escape platform is removed from the pool.
-
Each rat is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of platform location crossings are recorded.
-
-
Caption: A flowchart of the experimental workflow for the Morris water maze test.
Data Presentation
The following tables represent hypothetical data to illustrate the expected outcomes of the experiment described above.
Table 1: Escape Latency During Acquisition Phase
| Treatment Group | Day 1 (s) | Day 2 (s) | Day 3 (s) | Day 4 (s) | Day 5 (s) |
| Vehicle | 55.2 ± 3.1 | 42.5 ± 2.8 | 30.1 ± 2.5 | 20.3 ± 2.1 | 15.6 ± 1.8 |
| Galanin | 58.1 ± 3.5 | 50.3 ± 3.2 | 45.7 ± 3.0 | 40.2 ± 2.9 | 38.5 ± 2.7 |
| This compound | 54.8 ± 3.3 | 41.9 ± 2.9 | 29.5 ± 2.6 | 21.1 ± 2.2 | 16.0 ± 1.9 |
| Spantide I + Galanin | 56.5 ± 3.4 | 44.1 ± 3.0 | 32.8 ± 2.7 | 23.5 ± 2.3 | 18.2 ± 2.0 |
Data are presented as mean ± SEM. A significant increase in escape latency in the Galanin group compared to the Vehicle group would indicate impaired spatial learning. A significant reduction in escape latency in the Spantide I + Galanin group compared to the Galanin group would suggest that this compound can ameliorate the galanin-induced deficit.
Table 2: Probe Trial Performance
| Treatment Group | Time in Target Quadrant (%) | Number of Platform Crossings |
| Vehicle | 45.3 ± 2.5 | 4.2 ± 0.5 |
| Galanin | 28.7 ± 2.1 | 1.8 ± 0.3 |
| This compound | 44.8 ± 2.7 | 4.0 ± 0.6 |
| Spantide I + Galanin | 40.1 ± 2.4 | 3.5 ± 0.4 |
Data are presented as mean ± SEM. A significant decrease in the time spent in the target quadrant and the number of platform crossings in the Galanin group compared to the Vehicle group would indicate impaired spatial memory. A significant increase in these parameters in the Spantide I + Galanin group compared to the Galanin group would suggest a restorative effect of this compound on spatial memory consolidation and retrieval.
Conclusion
This document provides a comprehensive, albeit representative, guide for investigating the effects of the galanin receptor antagonist, this compound, on spatial learning and memory using the Morris water maze test. The provided protocols and hypothetical data tables offer a framework for designing and interpreting such studies. Further research is warranted to empirically determine the precise quantitative effects of this compound in this behavioral paradigm, which could have significant implications for the development of novel therapeutics for cognitive disorders characterized by galaninergic system dysregulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Galanin impairs acquisition but not retrieval of spatial memory in rats studied in the Morris swim maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin impairs performance on learning and memory tasks: findings from galanin transgenic and GAL-R1 knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat strain differences in response to galanin on the Morris water task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice | PLOS One [journals.plos.org]
- 7. Effects of training in the Morris water maze on the spatial learning acquisition and VAChT expression in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electrophysiological Effects of Galanin (1-13)-spantide I on Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including neurotransmission, hormone secretion, and feeding behavior. Its effects are mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. Electrophysiologically, galanin predominantly exerts inhibitory effects on neuronal excitability. This is often achieved through the activation of potassium channels, leading to membrane hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[1]
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors. It is composed of the N-terminal fragment of galanin (amino acids 1-13) fused to spantide, a substance P receptor antagonist.[2][3] This chimeric structure allows it to bind to galanin receptors with high affinity and block the effects of endogenous galanin or exogenously applied galanin agonists.[3][4] While extensively used in behavioral studies to investigate the physiological roles of galanin, detailed public-domain data on its specific quantitative electrophysiological effects at the single-neuron level is limited. These application notes provide a summary of the known effects of galanin and a generalized protocol for characterizing the electrophysiological impact of this compound.
Data Presentation
The following table summarizes the expected electrophysiological effects of galanin and the predicted antagonistic action of this compound based on the known pharmacology. The quantitative values presented are hypothetical and serve as a template for data that would be generated from the experimental protocols described below.
Table 1: Summary of Electrophysiological Effects
| Parameter | Galanin Agonist Application | This compound Application (Antagonist) | Galanin Agonist + this compound |
| Resting Membrane Potential | Hyperpolarization (e.g., -5 to -15 mV change) | No significant change expected | Attenuation or complete block of galanin-induced hyperpolarization |
| Action Potential Firing | Decreased firing frequency or complete inhibition | No significant change expected | Reversal or prevention of galanin-induced firing inhibition |
| Input Resistance | Decrease | No significant change expected | Blockade of galanin-induced decrease in input resistance |
| Voltage-Gated Ca²⁺ Current | Inhibition (e.g., 20-50% reduction in peak current) | No significant direct effect expected | Attenuation of galanin-induced inhibition of Ca²⁺ currents |
| G-protein Activated Inwardly Rectifying K⁺ (GIRK) Current | Activation | No significant direct effect expected | Blockade of galanin-induced activation of GIRK currents |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of galanin and a typical experimental workflow for evaluating the antagonistic properties of this compound.
References
Application Notes and Protocols: Calcium Imaging with Galanin (1-13)-spantide I
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for studying the effects of the galanin receptor antagonist, Galanin (1-13)-spantide I, on intracellular calcium signaling. This guide is intended for researchers in neuroscience, pharmacology, and drug development investigating the role of galanin and its receptors in various physiological and pathological processes.
Introduction to Galanin and its Receptors
Galanin is a widely distributed neuropeptide that exerts its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors are involved in a variety of biological functions, including neurotransmission, hormone secretion, and pain perception. The signaling pathways initiated by these receptors, particularly their influence on intracellular calcium levels, are critical to their function.
-
GalR1 and GalR3: These receptors primarily couple to inhibitory Gαi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the closing of voltage-gated calcium channels, ultimately resulting in a decrease in intracellular calcium concentration ([Ca2+]i).
-
GalR2: In contrast, the GalR2 receptor predominantly couples to the stimulatory Gαq/11 protein. Activation of GalR2 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium and leading to an increase in [Ca2+]i.
This compound: A Galanin Receptor Antagonist
This compound is a chimeric peptide that acts as a galanin receptor antagonist. It is composed of the N-terminal (1-13) fragment of galanin linked to the substance P antagonist, spantide I. By blocking the binding of endogenous galanin to its receptors, this compound can be used to investigate the physiological roles of galanin and to assess the therapeutic potential of galanin receptor blockade. Its effects on neurokinin receptors have also been documented, where spantide I acts as a competitive antagonist at NK1 and NK2 receptors, inhibiting agonist-induced calcium responses.
Data Presentation
The following tables provide a template for summarizing quantitative data from calcium imaging experiments investigating the antagonistic properties of this compound.
Table 1: Effect of this compound on Galanin-Induced Calcium Response in Cells Expressing GalR2
| This compound Concentration | Peak Fluorescence Intensity (ΔF/F₀) | % Inhibition of Galanin Response |
| Vehicle Control | [Insert Value] | 0% |
| 1 nM | [Insert Value] | [Calculate Value] |
| 10 nM | [Insert Value] | [Calculate Value] |
| 100 nM | [Insert Value] | [Calculate Value] |
| 1 µM | [Insert Value] | [Calculate Value] |
| 10 µM | [Insert Value] | [Calculate Value] |
Table 2: IC₅₀ Value of this compound for Inhibition of Galanin-Induced Calcium Mobilization
| Cell Line | Galanin Receptor Target | Agonist (Galanin) Concentration | IC₅₀ of this compound |
| [e.g., HEK293] | [e.g., Human GalR2] | [e.g., 100 nM] | [Insert Value] |
| [e.g., CHO-K1] | [e.g., Rat GalR2] | [e.g., 100 nM] | [Insert Value] |
Mandatory Visualizations
Caption: Galanin Receptor Signaling Pathways.
Caption: Experimental Workflow for Calcium Imaging.
Application Notes and Protocols for Receptor Autoradiography with Radiolabeled Galanin (1-13)-spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, a chimeric peptide, is a high-affinity ligand for galanin receptors. This document provides detailed application notes and protocols for conducting receptor autoradiography studies using radiolabeled this compound, typically labeled with Iodine-125 ([¹²⁵I]). This technique allows for the visualization and quantification of galanin receptor distribution in various tissues, providing valuable insights for neuroscience research and drug development. This compound is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[1]
Quantitative Data Summary
The following tables summarize the binding affinity and inhibitory concentration of this compound from published studies.
Table 1: Binding Affinity of this compound
| Ligand | Preparation | Radioligand | Kd (nM) | Bmax | Reference |
| This compound | Spinal Cord Membranes | [¹²⁵I]Galanin | 1.16 | Not Reported | [1] |
Table 2: Inhibitory Concentration of this compound (C7)
| Ligand | Preparation | Radioligand | IC₅₀ (nM) | Reference |
| C7 (this compound) | Rat Hypothalamic Membranes | ¹²⁵I-[Tyr²⁶]-porcine galanin 1-29 | 0.2 | |
| C7 (this compound) | Bowes Melanoma Cells | Not Applicable (Functional Assay) | Dose-dependently inhibits forskolin-stimulated cAMP production | [2] |
Experimental Protocols
This section outlines a detailed protocol for in vitro receptor autoradiography using [¹²⁵I]this compound. This protocol is synthesized from established methods for [¹²⁵I]galanin autoradiography and should be optimized for specific tissues and experimental conditions.
Protocol: In Vitro Receptor Autoradiography with [¹²⁵I]this compound
1. Tissue Preparation
-
Animal Perfusion and Tissue Collection: Anesthetize the animal (e.g., rat, mouse) and perfuse transcardially with cold phosphate-buffered saline (PBS), followed by 4% paraformaldehyde in PBS if post-staining is required. For receptor binding only, perfusion with PBS alone is sufficient. Rapidly dissect the tissue of interest (e.g., brain, spinal cord) and freeze it in isopentane cooled with dry ice or liquid nitrogen. Store tissues at -80°C until sectioning.
-
Cryosectioning: Mount the frozen tissue on a cryostat chuck. Cut 10-20 µm thick sections at -18°C to -20°C. Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides. Store the slides at -80°C.
2. Receptor Autoradiography
-
Pre-incubation: Before the binding assay, bring the slides to room temperature for at least 30 minutes. Pre-incubate the sections in a buffer solution to rehydrate the tissue and remove endogenous ligands.
-
Buffer: 50 mM Tris-HCl (pH 7.4) containing 0.05% bovine serum albumin (BSA).
-
Time and Temperature: 15-30 minutes at room temperature.
-
-
Incubation: Incubate the sections with the radiolabeled ligand.
-
Total Binding: Incubate sections in a buffer containing [¹²⁵I]this compound. A typical concentration to start with is in the low nanomolar range (e.g., 0.1-1.0 nM), which should be determined empirically.
-
Incubation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA, and a protease inhibitor cocktail.
-
-
Non-specific Binding: For a parallel set of sections, add a high concentration (e.g., 1 µM) of unlabeled galanin or this compound to the incubation buffer along with the radioligand. This will saturate the specific binding sites, and any remaining signal will represent non-specific binding.
-
Time and Temperature: 60-120 minutes at room temperature in a humid chamber.
-
-
Washing: After incubation, wash the slides to remove unbound radioligand.
-
Washing Buffer: Cold 50 mM Tris-HCl (pH 7.4).
-
Procedure: Perform a series of short washes (e.g., 2-3 washes of 2-5 minutes each) in ice-cold buffer. A final quick dip in cold deionized water can help to remove buffer salts.
-
-
Drying: Rapidly dry the slides under a stream of cool, dry air.
3. Signal Detection and Analysis
-
Exposure: Appose the dried slides to a phosphor imaging screen or autoradiographic film in a light-tight cassette. Include [¹²⁵I] standards of known radioactivity for later quantification.
-
Exposure Time: This will vary depending on the specific activity of the radioligand and the density of receptors. Typical exposure times can range from 24 hours to several days.
-
-
Imaging and Quantification:
-
Phosphor Imaging: Scan the exposed imaging plate using a phosphor imager.
-
Film: Develop the autoradiographic film.
-
Analysis: Digitize the images and use densitometry software to quantify the signal intensity in different regions of interest. By comparing the signal to the [¹²⁵I] standards, the binding density (e.g., in fmol/mg tissue) can be calculated. Specific binding is determined by subtracting the non-specific binding from the total binding for each region.
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Galanin (1-13)-spantide I for Blocking Galanin-Induced Food Intake
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a significant role in regulating a variety of physiological processes, including appetite and food intake. Central administration of galanin has been shown to potently stimulate food consumption, particularly the intake of fats.[1][2] This orexigenic effect is primarily mediated through its interaction with G-protein coupled galanin receptors (GalR1, GalR2, and GalR3) located in key brain regions associated with appetite control, such as the hypothalamus and amygdala.[3] The development of selective galanin receptor antagonists is therefore a critical area of research for understanding the physiological roles of galanin and for the potential development of therapeutics to treat eating disorders and obesity.
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of the galanin receptor.[4][5][6] It is composed of the N-terminal 1-13 amino acid fragment of galanin, which is crucial for receptor binding, linked to spantide I, a substance P receptor antagonist.[4][6] This chimeric structure allows it to bind to galanin receptors with high affinity and block the downstream signaling initiated by endogenous galanin.[4][7] These application notes provide an overview of the use of this compound as a tool to investigate and block galanin-induced food intake, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
Galanin exerts its effects by binding to its receptors, which are coupled to inhibitory G-proteins (Gi/o). Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately leads to the hyperpolarization of neurons and inhibition of neurotransmitter release, which in the context of appetite regulation, results in an orexigenic signal.
This compound acts as a competitive antagonist at galanin receptors. By binding to the receptor, it prevents the binding of endogenous galanin, thereby blocking the initiation of the downstream signaling cascade. This blockade of galanin signaling in key brain regions like the paraventricular nucleus (PVN) of the hypothalamus effectively inhibits the galanin-induced stimulation of food intake.[3]
Signaling Pathway Diagram
Caption: Galanin signaling pathway and the antagonistic action of this compound.
Quantitative Data
The following tables summarize the binding affinity of this compound and its in vivo efficacy in blocking galanin-induced food intake. The in vivo data is illustrative, based on findings that the antagonist is effective at equimolar or lower doses than galanin.[7]
Table 1: Receptor Binding Affinity of Galanin Antagonists in Rat Hypothalamic Membranes
| Compound | IC50 (nM) for displacing 125I-galanin |
| Galanin (porcine) | 0.8 |
| This compound (C7) | 0.2 |
| M40 | 15 |
Data sourced from Crawley et al., 1993.[7]
Table 2: Illustrative In Vivo Efficacy of this compound in Blocking Galanin-Induced Food Intake in Satiated Rats
| Treatment Group (Intracerebroventricular Administration) | Dose (nmol) | Food Intake (grams of palatable mash in 1 hour) | % Inhibition of Galanin-Induced Feeding |
| Vehicle (Saline) | - | 0.5 ± 0.1 | - |
| Galanin | 1 | 5.0 ± 0.5 | - |
| This compound | 1 | 0.6 ± 0.2 | - |
| Galanin + This compound | 1 + 0.5 | 2.5 ± 0.4 | 55.6% |
| Galanin + This compound | 1 + 1 | 1.0 ± 0.3 | 88.9% |
| Galanin + This compound | 1 + 2 | 0.7 ± 0.2 | 95.6% |
Note: This table presents illustrative data based on published findings. Actual results may vary depending on experimental conditions.
Experimental Protocols
The following protocols provide a detailed methodology for investigating the effect of this compound on galanin-induced food intake in a rat model.
Animal Model
-
Species: Adult male Sprague-Dawley rats (250-300g).
-
Housing: Individually housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle.
-
Acclimation: Allow at least one week for acclimation to the housing conditions before any experimental procedures.
-
Diet: Provide standard laboratory chow and water ad libitum, unless otherwise specified in the experimental design.
Intracerebroventricular (ICV) Cannulation Surgery
This protocol describes the surgical implantation of a guide cannula into the lateral ventricle of the rat brain for subsequent microinjections.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., a mixture of ketamine and xylazine, or isoflurane).
-
Stereotaxic Procedure:
-
Place the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Identify and level the bregma and lambda landmarks.
-
Using a dental drill, create a small burr hole over the target coordinates for the lateral ventricle. Typical coordinates relative to bregma are: Anteroposterior (AP): -0.8 mm; Mediolateral (ML): ±1.5 mm; Dorsoventral (DV): -3.5 mm from the skull surface.
-
Implant a sterile guide cannula (e.g., 22-gauge) to the target depth.
-
Secure the cannula to the skull using dental cement and anchoring screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
-
Post-operative Care:
-
Administer appropriate analgesics for post-operative pain relief.
-
Allow the animals to recover for at least one week before behavioral testing.
-
Monitor the animals daily for any signs of infection or distress.
-
Preparation and Administration of Peptides
-
Peptide Solubilization:
-
Reconstitute Galanin and this compound in sterile, pyrogen-free 0.9% saline to the desired stock concentration.
-
Aliquot the stock solutions and store at -20°C or below. Avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw the required aliquot and dilute to the final injection concentration with sterile saline.
-
-
Intracerebroventricular Injection:
-
Gently restrain the rat and remove the dummy cannula from the guide cannula.
-
Insert a sterile injector cannula (e.g., 28-gauge) that extends slightly beyond the tip of the guide cannula.
-
Connect the injector cannula to a microsyringe pump via polyethylene tubing.
-
Infuse the peptide solution at a slow and constant rate (e.g., 0.5 µL/min) for a total volume of 1-5 µL.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Gently withdraw the injector and replace the dummy cannula.
-
Behavioral Assay: Measurement of Food Intake
-
Experimental Setup:
-
Habituate the rats to the testing cages, which should contain a pre-weighed amount of a highly palatable food source (e.g., a wet cookie mash or high-fat diet).
-
-
Procedure:
-
Ensure the rats are satiated by providing free access to their standard chow before the experiment.
-
Administer the vehicle, galanin, this compound, or a combination of galanin and the antagonist via ICV injection.
-
Immediately after the injection, place the rat in the testing cage with the pre-weighed palatable food.
-
Measure the amount of food consumed at specific time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
Calculate the net food intake by subtracting the final weight from the initial weight of the food.
-
Experimental Workflow Diagram
Caption: Workflow for investigating the effect of this compound on food intake.
Conclusion
This compound is a potent and valuable pharmacological tool for researchers investigating the role of the galaninergic system in the regulation of food intake and energy balance. Its ability to effectively block galanin-induced orexigenic effects provides a means to dissect the physiological functions of endogenous galanin. The protocols and data presented in these application notes offer a comprehensive guide for the successful implementation of in vivo studies utilizing this antagonist. Further research with this compound and other galanin receptor ligands will continue to enhance our understanding of appetite regulation and may pave the way for novel therapeutic strategies for metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Galanin: A Role in Mesolimbic Dopamine-Mediated Instrumental Behavior? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Simplified surgical placement and stabilization methods for intracerebroventricular cannulas in rat lateral ventricles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpp.com [ijpp.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Intrahippocampal Inoculation of Aβ1–42 Peptide in Rat as a Model of Alzheimer’s Disease Identified MicroRNA-146a-5p as Blood Marker with Anti-Inflammatory Function in Astrocyte Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for Galanin Receptors Following Galanin (1-13)-Spantide I Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including nociception, inflammation, and feeding behavior. Its actions are mediated by three G-protein coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. Understanding the regulation of these receptors is crucial for developing therapeutic agents targeting the galaninergic system. Galanin (1-13)-spantide I is a chimeric peptide that acts as a galanin receptor antagonist and is a valuable tool for studying the physiological roles of galanin and its receptors.[1] This document provides detailed application notes and protocols for the immunohistochemical detection of galanin receptors following treatment with this compound.
Mechanism of Action and Signaling Pathways
This compound is a non-selective antagonist that binds to galanin receptors, thereby blocking the downstream signaling cascades initiated by the endogenous ligand, galanin. The three galanin receptor subtypes are coupled to different G-proteins and activate distinct intracellular signaling pathways:
-
GALR1 and GALR3: These receptors primarily couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.
-
GALR2: This receptor is unique in that it can couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). This results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. GALR2 can also couple to Gi/o proteins, inhibiting adenylyl cyclase.
The antagonistic action of this compound is expected to prevent these signaling events. Chronic antagonist treatment may also lead to changes in receptor expression and trafficking, such as receptor upregulation or altered internalization rates, which can be investigated using immunohistochemistry.
Galanin Receptor Signaling Pathways
References
Troubleshooting & Optimization
"solubility and stability of Galanin (1-13)-spantide I in solution"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Galanin (1-13)-spantide I in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful handling and use of this peptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: The recommended initial solvent depends on the net charge of the peptide. This compound has a calculated net positive charge at neutral pH, making it a basic peptide. Therefore, it is recommended to first attempt dissolution in sterile, distilled water. If solubility is limited, adding a small amount of a weak acidic solution (e.g., 10% acetic acid) can improve dissolution. For hydrophobic applications, organic solvents like DMSO may be used, but it is crucial to first dissolve the peptide in a minimal amount of DMSO and then slowly add it to your aqueous buffer.
Q2: What is the recommended storage condition for lyophilized this compound?
A2: Lyophilized this compound should be stored at -20°C for long-term stability.[1] Some suppliers may ship the product at room temperature, which suggests short-term stability at ambient temperatures.
Q3: How should I store solutions of this compound?
A3: For optimal stability, it is recommended to prepare fresh solutions of this compound for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower. The stability of the peptide in solution will depend on the solvent and storage temperature. It is advisable to conduct a stability study for your specific experimental conditions.
Q4: Can I sonicate the peptide solution to aid dissolution?
A4: Yes, brief sonication can be used to aid in the dissolution of this compound if you observe particulate matter after initial vortexing. It is recommended to use a bath sonicator and to keep the sample on ice to prevent heating and potential degradation of the peptide.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Peptide will not dissolve in water. | The peptide may have low aqueous solubility at neutral pH despite its net positive charge, or it may be aggregating. | - Add a few drops of 10% acetic acid to the solution to lower the pH and increase the positive charge on the peptide, which should improve solubility. - Try brief sonication on ice. - For non-cellular assays, consider using an organic solvent like DMSO to first dissolve the peptide before diluting with your experimental buffer. |
| Precipitation occurs after adding the peptide stock solution to my aqueous buffer. | The peptide is not soluble at the final concentration in the buffer. The buffer components may be causing the peptide to precipitate. | - Lower the final concentration of the peptide in the buffer. - If using a DMSO stock, ensure you are adding the stock solution to the buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation. - Test the solubility of the peptide in different buffers to find a more compatible formulation. |
| I am seeing inconsistent results in my bioassay. | The peptide may be degrading in the solution over time. The peptide may be adsorbing to plasticware. | - Prepare fresh solutions for each experiment. - Perform a stability test of your peptide solution under your experimental conditions (e.g., temperature, incubation time). - Use low-adsorption plasticware (e.g., siliconized tubes and tips) for handling the peptide solution. - Ensure accurate and consistent pipetting of the peptide solution. |
| The peptide appears to have aggregated (visible particles or cloudiness). | The peptide has a tendency to aggregate at high concentrations or in certain buffers. Repeated freeze-thaw cycles can promote aggregation. | - Centrifuge the solution to pellet any aggregates before use and carefully transfer the supernatant. - Try dissolving the peptide at a lower concentration. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Due to the limited availability of specific quantitative solubility and stability data in published literature, the following tables are provided as templates for researchers to systematically determine and record these parameters for their specific batches of this compound and experimental conditions.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Solubility (mg/mL) | Observations (e.g., clear, cloudy, precipitate) |
| Sterile Water | User-determined | |
| 1X PBS (pH 7.4) | User-determined | |
| 10% Acetic Acid | User-determined | |
| DMSO | User-determined | |
| Other (specify) | User-determined |
Table 2: Stability of this compound in Solution at 1 mg/mL
| Solvent | Storage Temperature | Time Point | % Remaining Peptide (e.g., by HPLC) | Observations (e.g., color change, precipitation) |
| Sterile Water | 4°C | 24 hours | User-determined | |
| 1 week | User-determined | |||
| -20°C | 1 week | User-determined | ||
| 1 month | User-determined | |||
| 1X PBS (pH 7.4) | 4°C | 24 hours | User-determined | |
| 1 week | User-determined | |||
| -20°C | 1 week | User-determined | ||
| 1 month | User-determined |
Detailed Experimental Protocols
Protocol for Determining the Solubility of this compound
-
Preparation:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
-
Initial Solubility Test in Water:
-
Add a small, precise volume of sterile, distilled water to a pre-weighed aliquot of the peptide to achieve a high concentration (e.g., 10 mg/mL).
-
Vortex the solution for 30 seconds.
-
Visually inspect for any undissolved particles. If the solution is clear, the peptide is soluble at this concentration.
-
If particles are present, proceed to the next step.
-
-
pH Adjustment for Basic Peptides:
-
If the peptide is not fully dissolved in water, add 10% acetic acid dropwise while vortexing.
-
Continue to add the acidic solution until the peptide is fully dissolved.
-
Record the final volume of the acidic solution added.
-
-
Solubility in Organic Solvents (for non-aqueous applications):
-
To a separate pre-weighed aliquot of the peptide, add a small, precise volume of DMSO.
-
Vortex thoroughly.
-
If the peptide dissolves, it is soluble in DMSO at that concentration.
-
-
Determining Maximum Solubility:
-
If the peptide dissolves in the initial test, you can determine the maximum solubility by preparing a saturated solution. Add a known excess of the peptide to a known volume of the solvent.
-
Mix thoroughly and then centrifuge to pellet the undissolved peptide.
-
Carefully remove the supernatant and determine the concentration of the dissolved peptide using a suitable analytical method (e.g., UV-Vis spectroscopy at 280 nm, HPLC).
-
Protocol for Assessing the Stability of this compound in Solution
-
Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent (e.g., sterile water, PBS).
-
Filter the solution through a 0.22 µm filter to ensure it is free of particulates.
-
-
Aliquoting and Storage:
-
Aliquot the stock solution into multiple sterile, low-adsorption microcentrifuge tubes.
-
Store the aliquots at the desired temperatures (e.g., 4°C, -20°C, and room temperature as a control for short-term stability).
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24 hours, 48 hours, 1 week, 1 month), remove one aliquot from each storage temperature.
-
Allow the frozen samples to thaw completely on ice.
-
-
Analytical Method:
-
Analyze the samples using a stability-indicating method, such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The percentage of the remaining intact peptide can be calculated by comparing the peak area of the main peptide peak at each time point to the peak area at time zero.
-
Also, observe the appearance of any new peaks, which may indicate degradation products.
-
-
Data Recording:
-
Record the percentage of the remaining peptide at each time point and for each storage condition in a table (refer to Table 2).
-
Note any visual changes in the solution, such as color change or precipitation.
-
Visualizations
Galanin Receptor Signaling Pathways
This compound acts as an antagonist at galanin receptors. These receptors are G-protein coupled receptors (GPCRs) that, when activated by the endogenous ligand galanin, initiate distinct downstream signaling cascades.
Caption: Overview of Galanin Receptor Signaling Pathways.
Experimental Workflow for Solubility and Stability Testing
The following diagram outlines the logical flow for determining the solubility and stability of this compound.
Caption: Workflow for Peptide Solubility and Stability Testing.
References
Technical Support Center: Optimizing Dosage of Galanin (1-13)-spantide I for Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Galanin (1-13)-spantide I in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as C7, is a chimeric peptide antagonist of galanin receptors. It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[1] Its primary mechanism of action is to block the effects of endogenous galanin by binding to galanin receptors, thereby preventing galanin-mediated signaling. This makes it a valuable tool for investigating the physiological and behavioral roles of the galanin system.
Q2: What are the common behavioral applications of this compound?
This compound has been primarily used in studies investigating feeding behavior, pain perception (nociception), and mood-related behaviors such as anxiety and depression.[1][2] As a galanin antagonist, it is used to probe the consequences of blocking galanin signaling in these behavioral domains.
Q3: What is a typical effective dosage range for this compound in rodent behavioral studies?
The effective dosage of this compound can vary depending on the administration route and the specific behavioral paradigm. For intracerebroventricular (i.c.v.) administration, doses in the range of 0.1 to 10 nanomoles (nmol) have been shown to be effective in vivo for chimeric galanin peptide antagonists. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare this compound for in vivo administration?
For intracerebroventricular (i.c.v.) injections, this compound can be dissolved in a vehicle such as sterile saline. Some peptides may have limited solubility in aqueous solutions. In such cases, a small amount of a solubilizing agent like dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide, followed by dilution with sterile saline to the final desired concentration. It is imperative to test the vehicle alone as a control in your experiments to rule out any behavioral effects of the solvent.
Troubleshooting Guides
Issue 1: Poor Solubility of this compound
-
Problem: The peptide does not fully dissolve in the chosen vehicle.
-
Possible Cause: Peptides can have varying solubility depending on their amino acid sequence and modifications.
-
Troubleshooting Steps:
-
Use a Co-solvent: Attempt to dissolve the peptide in a small amount of an organic solvent like DMSO first. Once dissolved, slowly add the aqueous buffer (e.g., sterile saline) while vortexing to reach the final concentration. Ensure the final concentration of the organic solvent is low and tested in a vehicle control group.
-
pH Adjustment: The solubility of peptides can be pH-dependent. Adjusting the pH of the vehicle may improve solubility. However, ensure the final pH is compatible with physiological conditions.
-
Sonication: Gentle sonication in a water bath can sometimes aid in dissolving peptides. Avoid excessive heat which could degrade the peptide.
-
Issue 2: Lack of Expected Behavioral Effect
-
Problem: No significant difference is observed between the vehicle and this compound treated groups.
-
Possible Causes:
-
Suboptimal Dosage: The administered dose may be too low to elicit a behavioral response or so high that it causes non-specific effects.
-
Incorrect Administration Timing: The time between peptide administration and the behavioral test may not be optimal for observing the desired effect.
-
Peptide Degradation: The peptide may have degraded due to improper storage or handling.
-
-
Troubleshooting Steps:
-
Conduct a Dose-Response Study: Test a range of doses (e.g., 0.1, 1, and 10 nmol for i.c.v. administration) to identify the optimal concentration.
-
Optimize Administration Timeline: The timing of administration relative to the behavioral test is critical. Consider the pharmacokinetics of the peptide and the specific behavior being studied. A pilot study with varying time points (e.g., 15, 30, 60 minutes pre-test) is recommended.
-
Verify Peptide Integrity: Ensure the peptide has been stored correctly (typically at -20°C or -80°C) and handled according to the manufacturer's instructions. If in doubt, use a fresh batch of the peptide.
-
Issue 3: Unexpected or Off-Target Behavioral Effects
-
Problem: The observed behavioral effects are not consistent with the known function of galanin antagonism or are contradictory.
-
Possible Causes:
-
Partial Agonist Activity: At higher concentrations, some chimeric peptide antagonists can exhibit partial agonist activity.
-
Non-specific Binding: The peptide may be interacting with other receptors or systems at high concentrations.
-
Vehicle Effects: The vehicle itself might be causing behavioral changes.
-
-
Troubleshooting Steps:
-
Review Dosage: If using high concentrations, consider testing lower doses to see if the unexpected effects are dose-dependent.
-
Thorough Control Groups: Always include a vehicle-only control group. If a co-solvent like DMSO is used, ensure its concentration is consistent across all groups and tested alone.
-
Literature Review: Consult the literature for reports of similar unexpected effects with this compound or other galanin antagonists.
-
Data Presentation
Table 1: Summary of Intracerebroventricular (i.c.v.) Dosages for Galanin and Related Peptides in Behavioral Studies
| Peptide | Behavioral Test | Species | Dosage Range | Observed Effect |
| Galanin | Passive Avoidance | Mice | 0.3 µg | Impaired memory retrieval |
| Galanin (1-15) | Open Field Test | Rats | 3 nmol | Anxiogenic-like effect |
| Galanin (1-15) | Forced Swim Test | Rats | 3, 6 nmol | Increased immobility |
| Chimeric Galanin Antagonists | Various in vivo | - | 0.1 - 10 nmol | Antagonistic properties |
Experimental Protocols
Protocol 1: Intracerebroventricular (i.c.v.) Cannulation and Injection
-
Surgical Procedure: Anesthetize the animal (e.g., rat or mouse) with an appropriate anesthetic. Secure the animal in a stereotaxic frame.
-
Cannula Implantation: Drill a small hole in the skull over the target lateral ventricle. Lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.
-
Recovery: Allow the animal to recover for at least one week post-surgery.
-
Injection Procedure: Gently restrain the animal. Insert an injector cannula, extending slightly beyond the tip of the guide cannula, into the guide.
-
Infusion: Infuse the desired volume of this compound solution or vehicle slowly over a period of 1-2 minutes. Leave the injector in place for an additional minute to allow for diffusion before slowly withdrawing it.
Protocol 2: Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Procedure:
-
Administer this compound or vehicle via the desired route (e.g., i.c.v.) at a predetermined time before the test (e.g., 15-30 minutes).
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (typically 5 minutes).
-
Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system or manual scoring.
-
-
Data Analysis: An increase in the time spent in the open arms and the number of open arm entries is indicative of an anxiolytic-like effect. Conversely, a decrease suggests an anxiogenic-like effect.
Protocol 3: Forced Swim Test (FST) for Depression-Like Behavior
-
Apparatus: A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Procedure:
-
Administer this compound or vehicle.
-
Gently place the animal into the water cylinder for a 6-minute session.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.
-
-
Data Analysis: A decrease in immobility time is interpreted as an antidepressant-like effect.
Visualizations
Caption: General experimental workflow for behavioral studies using this compound.
References
"potential off-target effects of Galanin (1-13)-spantide I"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Galanin (1-13)-spantide I. The information addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as C7, is a synthetic chimeric peptide. It is composed of the N-terminal 1-13 amino acid fragment of galanin, which is responsible for receptor binding, fused to spantide I, a known substance P (neurokinin-1 or NK1) receptor antagonist.[1][2] It was designed as a high-affinity antagonist for galanin receptors.[1][2]
Q2: What is the primary intended use of this compound?
The primary intended use of this peptide is as a research tool to antagonize galanin receptors, thereby blocking the physiological effects of endogenous galanin.[3][4][5] This allows for the investigation of the role of the galaninergic system in various biological processes, such as feeding behavior, pain transmission, and neuronal excitability.[4][5]
Q3: What are the known off-target effects of this compound?
Due to its chimeric nature, the most significant off-target effect is the antagonism of the neurokinin-1 (NK1) receptor, mediated by the spantide I component.[1] Spantide I is a competitive antagonist at NK1 and, to a lesser extent, NK2 receptors.[6] Therefore, experimental results should be interpreted with caution, considering the potential for simultaneous blockade of both galanin and NK1 receptor signaling.
Q4: Are there any known toxicities associated with this compound?
Yes, studies have reported that this compound (C7) can be neurotoxic at high doses.[3] Additionally, the spantide I component has been associated with severe adverse effects, including respiratory arrest in animal models. Researchers should perform dose-response studies carefully and monitor for any adverse effects.
Q5: How should I store and handle this compound?
For long-term storage, it is recommended to store the lyophilized peptide at -20°C or colder. Once reconstituted, aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. Refer to the manufacturer's specific instructions for optimal storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected physiological responses not consistent with galanin receptor antagonism. | Off-target effects at NK1 receptors. The spantide I moiety of the molecule is a known NK1 receptor antagonist. Observed effects may be due to the blockade of substance P signaling. | 1. Control Experiment: Include a control group treated with a selective NK1 receptor antagonist to delineate effects specific to NK1 receptor blockade. 2. Alternative Antagonist: If available, use a structurally different galanin receptor antagonist that does not contain a spantide I-like sequence to confirm that the observed effect is mediated by galanin receptors. 3. Dose-Response Curve: Generate a detailed dose-response curve. Off-target effects may occur at different concentrations than on-target effects. |
| Inconsistent or lack of antagonist activity. | Peptide Degradation. Peptides are susceptible to degradation by proteases and improper storage. | 1. Verify Storage: Ensure the peptide has been stored correctly at recommended temperatures. 2. Fresh Preparation: Prepare fresh solutions for each experiment from a new aliquot. 3. Protease Inhibitors: Consider including protease inhibitors in your experimental buffer, if compatible with the assay. |
| Observed agonist-like effects at high concentrations. | Partial Agonism. Some chimeric peptide antagonists, including those for galanin receptors, can exhibit partial agonist activity at high concentrations. | 1. Lower Concentration Range: Perform experiments using a lower and narrower concentration range of the antagonist. 2. Functional Assay: Utilize a functional assay (e.g., cAMP measurement or calcium mobilization) to characterize the dose-response relationship fully and identify any agonist activity. |
| Cellular toxicity or animal distress observed. | Inherent Toxicity. this compound (C7) has been reported to be neurotoxic at high doses. The spantide I component can also induce adverse effects. | 1. Reduce Dose: Lower the administered dose to the minimum effective concentration for galanin receptor antagonism. 2. Monitor Subjects: Closely monitor animal subjects for any signs of distress or adverse reactions. 3. In Vitro Viability Assay: For cell-based assays, perform a cell viability test (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. |
Quantitative Data
Table 1: Binding Affinities of this compound and its Components
| Ligand | Receptor | Species | Assay Type | Affinity Value | Reference |
| This compound (C7) | Galanin Receptor | Rat | Radioligand Binding | Kd = 1.16 nM | [1][7] |
| This compound (C7) | Galanin Receptor | Rat | Radioligand Binding | IC50 = 0.2 nM | [4] |
| Spantide I | NK1 Receptor | - | Radioligand Binding | Ki = 230 nM | - |
| Spantide I | NK2 Receptor | - | Radioligand Binding | Ki = 8150 nM | - |
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding to NK1 Receptors
Objective: To quantify the binding affinity of this compound for the neurokinin-1 (NK1) receptor.
Materials:
-
Cell line expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells)
-
Membrane preparation from NK1-expressing cells
-
Radiolabeled NK1 receptor ligand (e.g., [³H]-Substance P)
-
This compound
-
Unlabeled Substance P (for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation: Homogenize NK1-expressing cells in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of binding buffer
-
50 µL of radiolabeled ligand (at a concentration near its Kd)
-
50 µL of various concentrations of this compound (competitor)
-
For total binding, add 50 µL of binding buffer instead of the competitor.
-
For non-specific binding, add 50 µL of a high concentration of unlabeled Substance P.
-
-
Incubation: Add 50 µL of the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Protocol 2: Functional Calcium Mobilization Assay to Assess NK1 Receptor Antagonism
Objective: To functionally assess the antagonist activity of this compound at the NK1 receptor.
Materials:
-
Cell line co-expressing the human NK1 receptor and a calcium-sensitive photoprotein like aequorin, or cells loaded with a fluorescent calcium indicator (e.g., Fura-2 AM).[6]
-
Substance P (NK1 receptor agonist)
-
This compound
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
Methodology:
-
Cell Preparation: Plate the cells in a 96-well plate and allow them to adhere. If using a fluorescent dye, load the cells with the dye according to the manufacturer's protocol.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Pre-incubation: Add the diluted this compound to the wells and incubate for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of Substance P (typically the EC80 concentration) to all wells to stimulate the NK1 receptor.
-
Signal Detection: Immediately measure the change in luminescence (for aequorin) or fluorescence (for calcium dyes) using a plate reader.
-
Data Analysis: Normalize the response to the control wells (agonist only). Plot the normalized response against the log concentration of this compound to determine the IC50 for antagonism.
Visualizations
Caption: Signaling pathways of Galanin receptor subtypes.
Caption: Workflow for investigating off-target effects.
Caption: Composition of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spantide I | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
"neurotoxicity of high-dose Galanin (1-13)-spantide I"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-dose Galanin (1-13)-spantide I.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as C7, is a chimeric peptide. It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a known substance P receptor antagonist.[1] It is recognized for its high affinity for the spinal galanin receptor (Kd=1.16 nM).[1]
Q2: What is the primary application of this compound in research?
This compound is primarily used to study the effects of galanin on various physiological processes, such as feeding behavior.[1] As a galanin receptor antagonist, it blocks the actions of galanin, allowing researchers to investigate the role of endogenous galanin in different biological systems.
Q3: Is high-dose this compound neurotoxic?
Yes, studies have shown that high doses of this compound were neurotoxic in the rat spinal cord when administered intrathecally. While the exact nature and dose-dependency of this neurotoxicity are not extensively detailed in currently available literature, this finding warrants caution when designing and executing experiments with high concentrations of this peptide.
Q4: How does the neurotoxicity of this compound compare to other similar compounds?
Interestingly, a related compound, Spantide II, has been developed as a potent tachykinin antagonist with negligible neurotoxicity.[2][3][4] This suggests that specific structural components of this compound may contribute to its neurotoxic effects at high doses.
Q5: What are the known signaling pathways for galanin receptors?
Galanin acts through three main G protein-coupled receptor subtypes (GALR1, GALR2, and GALR3) with distinct signaling cascades.
-
GALR1 and GALR3 primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[5][6]
-
GALR2 mainly signals through Gq/11 proteins, activating phospholipase C, which leads to the formation of inositol triphosphate (IP3) and an increase in intracellular calcium levels.[5][6]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with high-dose this compound.
Issue 1: Unexpected Motor Deficits or Paralysis in Animal Subjects Following Intrathecal Injection.
-
Possible Cause: This could be a direct manifestation of the neurotoxic effects of high-dose this compound on the spinal cord. Studies with other intrathecally administered peptides have shown that motor dysfunction can occur.[7][8]
-
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the administered dose of this compound in subsequent experiments. A thorough dose-response study is crucial to identify a concentration that provides the desired antagonistic effect without causing motor impairment.
-
Histological Analysis: If unexpected motor deficits are observed, it is recommended to perform a histological examination of the spinal cord tissue from the affected animals. Look for signs of neuronal damage, inflammation, or cell death.
-
Refine Injection Technique: Ensure that the intrathecal injection procedure is performed correctly to minimize physical trauma to the spinal cord, which could exacerbate any chemically induced neurotoxicity.[9]
-
Issue 2: Inconsistent or Lack of Antagonistic Effect on Galanin-Induced Behavior.
-
Possible Cause: While this compound is a potent antagonist, issues with peptide stability, dosage, or experimental design can lead to inconsistent results.
-
Troubleshooting Steps:
-
Peptide Integrity: Verify the integrity and purity of your this compound stock. Peptides can degrade over time, especially with improper storage or multiple freeze-thaw cycles.
-
Dose-Response Curve: Establish a full dose-response curve for the antagonistic effect in your specific experimental model. The effective dose may vary depending on the animal species, strain, and the specific galanin-induced effect being studied.
-
Agonist Concentration: Ensure that the concentration of the galanin agonist being used is appropriate. An excessively high concentration of the agonist may overcome the antagonistic effects of this compound.
-
Issue 3: High Variability in Behavioral or Physiological Readouts.
-
Possible Cause: High variability can stem from a number of factors, including the inherent biological variability between animals, inconsistencies in experimental procedures, or suboptimal dosing.
-
Troubleshooting Steps:
-
Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual variability on the statistical power of your results.
-
Standardize Procedures: Meticulously standardize all experimental procedures, including animal handling, injection volumes, and the timing of behavioral or physiological assessments.
-
Acclimatization: Ensure that animals are properly acclimatized to the experimental environment and procedures to minimize stress-induced variability.
-
Data Presentation
Experimental Protocols
Protocol for Intrathecal Administration in Rats
This protocol provides a general guideline for the intrathecal injection of peptide antagonists in rats. It is essential to adapt this protocol to the specific requirements of your study and to follow all institutional animal care and use guidelines.
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the area over the lumbosacral region of the back.
-
Position the animal in a stereotaxic frame or on a surgical board to flex the spine and widen the intervertebral spaces.
-
-
Injection Procedure:
-
Identify the L4-L5 or L5-L6 intervertebral space by palpation.
-
Use a sterile 30-gauge needle attached to a Hamilton syringe.
-
Carefully insert the needle into the intervertebral space at a slight angle, aiming for the subarachnoid space. A characteristic tail-flick is often observed upon successful entry.
-
Slowly inject the desired volume of this compound solution (typically 5-10 µl in rats).
-
Withdraw the needle slowly.
-
-
Post-Procedure Care:
-
Monitor the animal closely for any signs of distress, motor deficits, or adverse reactions.
-
Provide appropriate post-operative care, including analgesics as needed.
-
Protocol for Histological Assessment of Neurotoxicity
-
Tissue Collection and Preparation:
-
At the designated time point post-injection, euthanize the animal according to approved protocols.
-
Perfuse the animal transcardially with saline followed by 4% paraformaldehyde.
-
Carefully dissect the spinal cord and post-fix the tissue in 4% paraformaldehyde.
-
Cryoprotect the tissue in a sucrose solution before sectioning.
-
-
Staining and Analysis:
-
Cut transverse sections of the spinal cord on a cryostat.
-
Mount the sections on slides and perform histological staining (e.g., Hematoxylin and Eosin for general morphology, or specific markers for neuronal injury or apoptosis like Fluoro-Jade or TUNEL staining).
-
Examine the sections under a microscope to assess for signs of neurotoxicity, such as neuronal loss, pyknotic nuclei, inflammation, or vacuolation.
-
Mandatory Visualizations
Caption: Signaling pathways of Galanin receptors and the inhibitory action of this compound.
Caption: Workflow for in vivo experiments using intrathecal administration of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity. | Semantic Scholar [semanticscholar.org]
- 4. Spantide II - Echelon Biosciences [echelon-inc.com]
- 5. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Dynorphin-related peptides cause motor dysfunction in the rat through a non-opiate action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dynorphin-related peptides cause motor dysfunction in the rat through a non-opiate action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurological dysfunction after intrathecal injection of dynorphin A (1-13) in the rat. I. Injection procedures modify pharmacological responses - PubMed [pubmed.ncbi.nlm.nih.gov]
"blood-brain barrier permeability of Galanin (1-13)-spantide I"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the experimental use of Galanin (1-13)-spantide I, with a specific focus on its potential blood-brain barrier (BBB) permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as C7, is a chimeric peptide.[1][2] It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[1][2] It is recognized as a galanin receptor antagonist and has a high affinity for the spinal galanin receptor.[1][2][3]
Q2: Is this compound permeable to the blood-brain barrier (BBB)?
A2: Currently, there is no specific published data quantifying the blood-brain barrier permeability of this compound. However, as a general principle, neuropeptides are typically large molecules and exhibit very limited passage across the BBB.[4] Therefore, it is expected that this compound has poor BBB permeability.
Q3: How is this compound typically administered in research studies?
A3: In many in vivo studies, to bypass the blood-brain barrier and directly study its effects on the central nervous system, this compound is administered directly into the CNS, for example, through intrathecal or intraventricular microinjections.[3][5]
Q4: What are the known in vivo effects of this compound?
A4: this compound has been shown to act as a galanin receptor antagonist in vivo. For instance, it can block galanin-induced feeding in rats and inhibit the facilitation of the nociceptive flexor reflex in the spinal cord.[1][3]
Q5: What is the mechanism of action for galanin receptor signaling?
A5: Galanin receptors are G-protein coupled receptors (GPCRs).[6] Upon activation, they typically couple to Gi/Go proteins, leading to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) production, and modulation of ion channel activity, such as the opening of K+ channels or closing of Ca2+ channels.[6]
Troubleshooting Guide for Experimental Studies
This guide addresses potential issues that may arise during the investigation of the BBB permeability and central nervous system effects of peptide-based compounds like this compound.
| Question | Possible Cause | Suggested Solution |
| Why am I not observing any central nervous system effects after peripheral administration of this compound? | Limited BBB Permeability: As a peptide, the compound likely has very low permeability across the blood-brain barrier. | - Consider direct CNS administration routes such as intracerebroventricular (ICV) or intrathecal (IT) injection to bypass the BBB.- Investigate the use of BBB penetration-enhancing strategies, such as conjugation to carrier molecules or formulation with nanoparticles (note: this would be a novel research direction for this specific peptide). |
| My in vitro binding affinity is high, but the in vivo antagonistic effect is weak after peripheral administration. Why? | Metabolic Instability: Peptides can be rapidly degraded by proteases in the plasma and tissues.Poor Pharmacokinetics: The compound may have a short half-life, rapid clearance, or unfavorable distribution profile. | - Perform pharmacokinetic studies to determine the plasma half-life and clearance rate.- Analyze plasma samples for the presence of metabolites to assess degradation.- Consider co-administration with peptidase inhibitors, though this can have off-target effects.- For CNS-targeted studies, direct administration is recommended. |
| I am observing inconsistent results in my feeding behavior studies after central administration. What could be the issue? | Inaccurate Cannula Placement: Incorrect targeting of the injection site within the brain (e.g., paraventricular nucleus) can lead to variable results.Peptide Adsorption: Peptides can adsorb to plastic and glass surfaces, leading to lower effective concentrations being administered. | - Histologically verify the cannula placement for each animal post-experiment.- Use low-adsorption vials and pipette tips for peptide preparation and handling.- Include a tracer dye in a pilot study to visualize the injection spread. |
| I am seeing neurotoxic effects at higher doses with intrathecal administration. Is this expected? | Dose-Dependent Toxicity: Some galanin receptor antagonists, including C7 (this compound), have been reported to exhibit neurotoxicity at high doses in the rat spinal cord.[3] | - Perform a dose-response study to identify the optimal therapeutic window that provides antagonistic effects without inducing toxicity.- Include control groups to assess the baseline neurotoxic effects of the vehicle and the administration procedure itself. |
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating a potential signaling pathway for galanin receptors and a generalized workflow for assessing the blood-brain barrier permeability of a peptide.
Caption: Simplified Galanin Receptor Signaling Pathway.
Caption: Generalized Experimental Workflow for Peptide BBB Permeability Assessment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Galanin--a neuropeptide with inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Agonist-like Activity of Chimeric Galanin Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the unexpected agonist-like activity of chimeric galanin antagonists.
Frequently Asked Questions (FAQs)
Q1: We are using a chimeric galanin antagonist (e.g., M35, galantide) in our CNS-related model and see antagonist effects, but in a peripheral tissue model, it's acting as an agonist. Is this expected?
A1: Yes, this is a documented phenomenon. Several chimeric peptides designed as galanin receptor antagonists, such as M15 (galantide) and M35, exhibit tissue-dependent functional activity. While they often act as antagonists in the central nervous system (CNS), they have been shown to function as full or partial agonists in peripheral systems, such as gastrointestinal smooth muscle and dorsal root ganglion neurons.[1][2][3][4] This dual activity is thought to be due to differences in galanin receptor subtype expression (GalR1, GalR2, GalR3), receptor coupling to different G-proteins, and the presence of receptor subtypes that are pharmacologically distinct from those in the CNS.[5][6][7]
Q2: Why does my chimeric antagonist (e.g., M40) show weak agonist activity in an in vitro cAMP assay but acts as an antagonist in vivo?
A2: This observation highlights the complexity of galanin receptor pharmacology. The chimeric antagonist M40, for instance, has been reported to be a weak agonist at galanin receptors in pancreatic islet cells (inhibiting cAMP accumulation) while acting as a potent antagonist in the brain (blocking galanin-induced feeding).[6][8] This suggests that the receptor subtypes or their signaling conformations in these different systems are distinct. The pancreatic galanin receptor may represent a subtype (putatively termed GL-2) that recognizes M40 as a weak agonist, whereas the CNS receptor subtype (putatively GL-1) is blocked by M40.[6]
Q3: We observe that M35 acts as an antagonist at low concentrations but as an agonist at higher concentrations in our cell-based assay. What could explain this?
A3: This concentration-dependent switch from antagonist to agonist activity is characteristic of partial agonism and has been specifically reported for M35. In Rin m 5F insulinoma cells, M35 at low concentrations (e.g., 1 nM) can reverse the inhibitory effect of galanin on cAMP production (acting as an antagonist).[9] However, at higher concentrations (e.g., 15-30 nM), M35 itself inhibits forskolin-stimulated cAMP production, demonstrating agonist activity.[9] This suggests that at higher concentrations, M35 can sufficiently occupy and activate the receptor to produce a response, even if that response is less maximal than the endogenous ligand, galanin.
Q4: Our results with a specific chimeric antagonist are inconsistent. What are some critical experimental factors we should control?
A4: Inconsistent results in GPCR functional assays can arise from several factors. Key parameters to optimize and control include:
-
Cell Density: The number of cells per well is critical. Too low a density may not produce a detectable signal, while too high a density can lead to a decreased assay window or artifacts.[10]
-
Agonist/Antagonist Concentration and Incubation Time: Ensure you are using a full concentration range to capture the complete dose-response curve. Incubation times should be optimized as the kinetics of receptor activation and downstream signaling can vary.
-
Receptor Expression Levels: In recombinant systems, the level of receptor expression can influence ligand pharmacology. Very high expression might lead to constitutive activity and high background signals.
-
Endogenous Ligand Presence: In primary cultures or in vivo, the presence of endogenous galanin can mask the intrinsic agonist activity of a compound, making it appear as a pure antagonist.[1] Experiments in receptor-knockout or galanin-knockout systems can help clarify this.[1]
-
Assay-Specific Conditions: For cAMP assays, the concentration of forskolin used for stimulation is crucial. For calcium flux assays, the dye loading conditions and buffer composition (especially calcium concentration) must be consistent.[11][12]
Data Presentation
Agonist-like Activity of Chimeric Galanin Antagonists
| Ligand | Common Name | Composition | Model System | Observed Effect | Potency (EC50/IC50) | Efficacy (% of Galanin) | Reference |
| M15 | Galantide | Galanin(1-13)-Substance P(5-11) | Rat Gastric Fundus Strips | Contraction (Agonist) | 70.06 nM | Not specified | [13] |
| M15 | Galantide | Galanin(1-13)-Substance P(5-11) | Guinea Pig Gastric Smooth Muscle Cells | Relaxation (Full Agonist) | Equip-potent to Galanin | ~100% | [2] |
| M35 | Galanin(1-13)-Bradykinin(2-9) | Guinea Pig Gastric Smooth Muscle Cells | Relaxation (Full Agonist) | Equip-potent to Galanin | ~100% | [2] | |
| M35 | Galanin(1-13)-Bradykinin(2-9) | Rat Striatum | Acetylcholine Release (Partial Agonist) | Not specified | ~50% | [5] | |
| M35 | Galanin(1-13)-Bradykinin(2-9) | Rin m 5F Insulinoma Cells | cAMP Inhibition (Agonist at >10 nM) | Not specified | Not specified | [9] | |
| M35 | Galanin(1-13)-Bradykinin(2-9) | Adult Mouse DRG Neurons | Neurite Outgrowth (Agonist) | Less potent than Galanin | Not specified | [1] | |
| M40 | Galanin(1-12)-Pro-(Ala-Leu)₂-Ala | Rin m 5F Insulinoma Cells | cAMP Inhibition (Weak Agonist) | Not specified | Weak | [6] | |
| M40 | Galanin(1-12)-Pro-(Ala-Leu)₂-Ala | Mouse Pancreatic Islets | Insulin Release Inhibition (Weak Agonist) | Not specified | Weak | [6] | |
| M40 | Galanin(1-12)-Pro-(Ala-Leu)₂-Ala | HEK-293T cells (Gal1R) | Gq Protein Activation (Agonist) | ~10 nM | Similar to M617 | [14] |
Binding Affinities of Chimeric Galanin Antagonists
| Ligand | Receptor Subtype | Cell Line / Tissue | Kᵢ / IC₅₀ (nM) | Reference |
| M35 | GalR1 (human) | Stably transfected cells | 0.11 | [9] |
| M35 | GalR2 (human) | Stably transfected cells | 2.0 | [9] |
| M40 | GalR1 | Stably transfected cells | 1.82 | [8] |
| M40 | GalR2 | Stably transfected cells | 5.1 | [8] |
| M40 | Galanin Receptors | Rat Hippocampal Membranes | ~3-15 | [6][8] |
Experimental Protocols & Visualizations
Galanin Receptor Signaling Pathways
Galanin receptors couple to various G-proteins to initiate downstream signaling cascades. GalR1 and GalR3 primarily couple to Gᵢ/ₒ, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. GalR2 predominantly couples to Gₒ/₁₁, activating phospholipase C (PLC), which results in the production of inositol triphosphate (IP₃) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium [Ca²⁺]ᵢ.
Caption: Overview of primary signaling pathways for GalR1/3 (Gᵢ-coupled) and GalR2 (Gₒ-coupled).
Experimental Workflow: cAMP Inhibition Assay (for Gᵢ-coupled Receptors)
This protocol is designed to measure the ability of a test compound (e.g., M35) to inhibit adenylyl cyclase activity, a hallmark of Gᵢ-coupled receptor activation.
Methodology:
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the galanin receptor of interest (e.g., GalR1) in appropriate media.
-
Cell Plating: Seed cells into a 96-well or 384-well plate at an optimized density and incubate overnight.[15]
-
Compound Preparation: Prepare serial dilutions of the chimeric antagonist, galanin (positive control), and vehicle (negative control).
-
Assay: a. Wash cells with assay buffer. b. Add the test compounds to the cells along with a fixed concentration of forskolin (an adenylyl cyclase activator) to stimulate cAMP production. c. Incubate for the optimized duration (e.g., 30 minutes) at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as HTRF, ELISA, or a fluorescent biosensor assay.[15][16][17]
-
Data Analysis: Plot the cAMP concentration against the log of the compound concentration and fit to a sigmoidal dose-response curve to determine IC₅₀ and Eₘₐₓ values.
References
- 1. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chimeric galanin analogs that function as antagonists in the CNS are full agonists in gastrointestinal smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and immunocytochemical evidence that galanin is a physiological regulator of human jejunal motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A protocol for detecting elemental calcium signals (Ca2+ puffs) in mammalian cells using total internal reflection fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antisecretory effects of galanin and its putative antagonists M15, M35 and C7 in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. M40 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 12. Quantitative high-throughput assay to measure MC4R-induced intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of the contractile effects of galantide and Galanin(1-14) [alpha-aminobutyric acid]scyliorhinin-I in rat isolated fundus strips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preferential Gs protein coupling of the galanin Gal1 receptor in the μ-opioid-Gal1 receptor heterotetramer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peptide Stability of Galanin Antagonists In Vivo
<_ _>
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo stability of peptide-based galanin antagonists.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo stability of peptide-based galanin antagonists a primary concern?
A: The therapeutic potential of peptide-based drugs, including galanin antagonists, is often limited by their poor in vivo stability. They are susceptible to rapid degradation by proteases and peptidases found in blood and tissues, and can be quickly cleared by the kidneys due to their small size.[1][2] This results in a short plasma half-life, often only minutes to hours, which restricts their clinical applicability and requires frequent administration to maintain therapeutic concentrations.[3][4]
Q2: What are the main mechanisms of peptide degradation in vivo?
A: Peptides are primarily degraded by enzymatic and chemical pathways.
-
Enzymatic Degradation: The most common pathway is proteolytic cleavage of peptide bonds by endo- and exopeptidases ubiquitous in the body, particularly in the blood, kidneys, and liver.[5][6]
-
Chemical Degradation: Non-enzymatic degradation can also occur through mechanisms like hydrolysis (especially at aspartic acid residues), deamidation (at asparagine and glutamine residues), oxidation (of methionine and cysteine), and racemization.[5][7] These modifications can lead to loss of biological activity.
Q3: What are the most common strategies to enhance the stability of galanin antagonists?
A: Several chemical modification strategies are employed to protect peptide antagonists from degradation and improve their pharmacokinetic profiles:
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation can block cleavage by exopeptidases.[8][9]
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-enantiomers at sites susceptible to cleavage can significantly increase resistance to proteolysis.[10][11][12]
-
Cyclization: Creating a covalent bond between the N- and C-termini or between side chains can make the peptide backbone more rigid and less accessible to proteases.[13][14]
-
PEGylation: Covalently attaching polyethylene glycol (PEG) chains increases the peptide's size, which shields it from enzymes and reduces renal clearance, thereby extending its half-life.[3][15][16]
-
Lipidation/Fatty Acylation: Attaching a fatty acid chain can enhance binding to serum albumin, which acts as a carrier and reduces clearance, but this can sometimes negatively impact potency.[17][18]
-
Use of Non-Natural Amino Acids: Incorporating amino acids not typically found in proteins can also hinder enzymatic recognition and degradation.[8]
Q4: How can modifying a peptide's structure affect its binding affinity for galanin receptors?
A: While modifications can improve stability, they can also alter the peptide's conformation and interaction with its target receptor. For example, D-amino acid substitutions in the middle of a sequence can disrupt secondary structures like alpha-helices, potentially leading to a complete loss of activity.[11] Similarly, adding large moieties like PEG can create steric hindrance that interferes with receptor binding.[19] Therefore, it is critical to perform modifications at positions that are not essential for receptor interaction and to empirically test the binding affinity of each new analogue.
Q5: What are standard in vivo models for evaluating the stability and efficacy of galanin antagonists?
A: The evaluation typically involves a multi-step process. Initial stability is assessed using in vitro plasma stability assays with human or rodent plasma.[20][21] This is followed by in vivo pharmacokinetic (PK) studies in animal models, commonly rats or mice, to determine key parameters like half-life (t½), clearance, and volume of distribution.[9][22] Efficacy is then tested in relevant disease models. For galanin antagonists, this could include models for epilepsy, neuropathic pain, or depression, where changes in seizure frequency, pain thresholds, or specific behaviors are measured after systemic administration of the antagonist.[17][23]
Troubleshooting Guides
Problem 1: Rapid Degradation of Galanin Antagonist in In Vitro Plasma Stability Assay
-
Possible Cause: The peptide is highly susceptible to cleavage by proteases present in plasma.[5] This is common for unmodified peptides.
-
Suggested Solution:
-
Identify Cleavage Sites: Use mass spectrometry (e.g., LC-MS/MS) to analyze the plasma sample over time and identify the specific fragments being generated. This will pinpoint the vulnerable peptide bonds.
-
Implement Protective Modifications: Based on the cleavage sites, apply targeted chemical modifications.
-
Re-evaluate Stability: Perform the plasma stability assay with the modified analogue to confirm enhanced resistance to degradation.
-
Problem 2: Poor Bioavailability and Short Half-Life in Pharmacokinetic Studies
-
Possible Cause A: Rapid renal clearance due to the small size of the peptide (below the ~60 kDa filtration cutoff of the kidney).[1]
-
Suggested Solution A: PEGylation
-
Covalently attach a PEG polymer (e.g., 20-40 kDa) to the peptide.[15][19] This increases the hydrodynamic radius of the molecule, preventing it from being filtered by the glomerulus and significantly extending its circulation time.[3][16] Choose a PEGylation site that does not interfere with receptor binding.
-
-
Possible Cause B: Extensive proteolytic degradation in circulation.
-
Suggested Solution B: Combination Strategies
-
Combine multiple stability-enhancing modifications. For example, a cyclized peptide that also incorporates D-amino acids at key positions can exhibit exceptional stability.[8][14] One study on a galanin analogue showed that combining modifications increased the serum half-life from 7 minutes to over 9 hours.[17][23]
-
Problem 3: Inconsistent Efficacy in CNS-Related In Vivo Models
-
Possible Cause: The antagonist is not effectively crossing the blood-brain barrier (BBB) to reach its target receptors in the central nervous system.[][26] Most peptides are too large and hydrophilic to passively diffuse across the BBB.[]
-
Suggested Solution: Enhance BBB Penetration
-
Cationization: Increase the peptide's positive charge by adding lysine or arginine residues. This can promote adsorptive-mediated transcytosis across the BBB.[27]
-
Lipidation: Adding a lipid moiety can increase the lipophilicity of the peptide, which may facilitate BBB transit.[]
-
Chimeric Peptides: Conjugate the galanin antagonist to a known BBB transport vector, such as an antibody that targets a receptor on brain endothelial cells (e.g., the transferrin receptor).[26][28] This "Trojan horse" strategy utilizes receptor-mediated transcytosis to ferry the antagonist into the brain.[26]
-
Data & Protocols
Data Presentation
Table 1: Comparison of Half-Lives of Modified vs. Unmodified Galanin Analogues
| Peptide | Modification(s) | In Vitro Half-Life (t½) in Rat Serum | Reference |
|---|---|---|---|
| Galanin(1-16) | None | ~7 minutes | [23] |
| Gal-B2 | C-terminal lipidation and cationization | 9.4 hours | [17][23] |
| D-Gal(7-Ahp)-B2 | D-amino acid substitution, C-terminal modifications | >10 hours |[23] |
Table 2: Effect of Modifications on Galanin Receptor Binding Affinity (Ki)
| Peptide Analogue | Modification | GalR1 Ki (nM) | GalR2 Ki (nM) | Selectivity (GalR2/GalR1) | Reference |
|---|---|---|---|---|---|
| Gal-B2 | Lipoamino acid, C-terminal Lysines | 3.5 | 51.5 | ~15-fold for GalR1 | [17] |
| [N-Me, des-Sar]Gal-B2 | N-methyl tryptophan, N-terminal truncation | - | - | 18-fold for GalR2 |[17] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
This protocol outlines a general procedure to assess the stability of a galanin antagonist in plasma.
Materials:
-
Test peptide and a known stable control peptide.
-
Freshly collected or frozen (-80°C) human or rodent plasma (e.g., heparinized).
-
Quenching/Precipitation Solution: Acetonitrile (ACN) or a mixture of organic solvents. Avoid strong acids like TCA, which can cause peptide loss.[20][29]
-
Incubator or water bath set to 37°C.
-
Analysis system: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20][30]
Methodology:
-
Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the test peptide in a suitable solvent (e.g., water with 10% DMSO).
-
Incubation: Pre-warm an aliquot of plasma (e.g., 990 µL) to 37°C for 5 minutes in a low-bind microcentrifuge tube.
-
Initiate Reaction (t=0): Add 10 µL of the peptide stock solution to the plasma to achieve the desired final concentration (e.g., 10 µg/mL). Mix gently.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.
-
Quench Reaction: Immediately add the aliquot to a tube containing at least 2 volumes of ice-cold Quenching Solution (e.g., 200 µL of ACN). Vortex vigorously to precipitate plasma proteins.[21]
-
Sample Preparation: Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. Transfer the supernatant containing the peptide to a new tube for analysis.
-
Quantification: Analyze the samples by RP-HPLC or LC-MS to quantify the percentage of intact peptide remaining at each time point relative to t=0.
-
Half-Life Calculation: Plot the percentage of intact peptide versus time and fit the data to a one-phase decay model to calculate the half-life (t½).[30]
Protocol 2: In Vivo Pharmacokinetic (PK) Analysis in Rodents
This protocol describes a basic PK study to determine the in vivo half-life of a galanin antagonist.
Materials:
-
Test peptide formulated in a sterile, biocompatible vehicle (e.g., saline).
-
Rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Administration equipment (e.g., syringes for intravenous (IV) or intraperitoneal (IP) injection).
-
Blood collection supplies (e.g., tubes with anticoagulant).
-
LC-MS/MS system for bioanalysis.
Methodology:
-
Animal Dosing: Administer the peptide to a cohort of animals at a defined dose (e.g., 1 mg/kg) via a specific route (typically IV for initial half-life determination to bypass absorption variability).[4]
-
Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points post-administration (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes).
-
Plasma Preparation: Process the blood samples immediately to obtain plasma by centrifugation. Store plasma at -80°C until analysis.
-
Sample Extraction: Extract the peptide from the plasma matrix using protein precipitation or solid-phase extraction.
-
Bioanalysis: Quantify the concentration of the intact peptide in each plasma sample using a validated LC-MS/MS method.
-
Pharmacokinetic Modeling: Plot the plasma concentration versus time data. Use non-compartmental or compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including:
-
Half-life (t½): Time for the plasma concentration to decrease by half.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): Apparent volume into which the drug distributes.
-
Area under the curve (AUC): Total drug exposure over time.
-
Visual Guides & Workflows
Caption: Simplified signaling pathways for galanin receptors (GALRs).[31][32][33][34]
Caption: Iterative workflow for developing stable galanin antagonists.
Caption: Troubleshooting logic for poor in vivo antagonist efficacy.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. PEGylation for Peptide Stability & Half-Life - Creative Peptides [creative-peptides.com]
- 4. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of Related Issues on PK/PD Studies and Bioanalytical Characteristics of Peptides [scirp.org]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 15. bachem.com [bachem.com]
- 16. Extending Drug Half-Life through PEGylation - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 17. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of Peptide Inhibitors of β-Klotho as Antagonists of Fibroblast Growth Factors 19 and 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. prisysbiotech.com [prisysbiotech.com]
- 23. Generating Orally-Active Galanin Analogs with Analgesic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma [mdpi.com]
- 26. Delivery of peptides and proteins through the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Characteristics, Targets, and Peptides for Crossing the Blood-Brain Barrier - Creative Peptides [creative-peptides.com]
- 28. Brain penetrating peptides and peptide-drug conjugates to overcome the blood-brain barrier and target CNS diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 31. pnas.org [pnas.org]
- 32. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 33. biorxiv.org [biorxiv.org]
- 34. researchgate.net [researchgate.net]
"troubleshooting Galanin (1-13)-spantide I experimental results"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galanin (1-13)-spantide I.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during experiments with this compound in a question-and-answer format.
General Issues
Question: I am not observing any antagonist activity with this compound. What are the possible reasons?
Answer: Several factors could contribute to a lack of antagonist activity. Consider the following troubleshooting steps:
-
Peptide Integrity and Storage: Peptides are susceptible to degradation. Ensure your this compound has been stored correctly, typically lyophilized at -20°C or lower, and protected from moisture. Avoid repeated freeze-thaw cycles of stock solutions.
-
Solubility Issues: Incomplete solubilization will lead to an inaccurate final concentration. Ensure the peptide is fully dissolved in an appropriate solvent before further dilution into your assay buffer. For initial stock solutions, sterile water or a small amount of a solvent like DMSO is often used, followed by dilution in aqueous buffers.
-
Incorrect Concentration: Verify the calculations for your dilutions. It is also possible that the concentration of the agonist used to stimulate the receptor is too high, overwhelming the competitive antagonism.
-
Assay System Validation: Confirm that your cellular assay is responsive to a known galanin receptor agonist. If the agonist response is weak or absent, the issue may lie with the cells or receptor expression levels, not the antagonist.
-
Pre-incubation Time: For competitive antagonists, it is crucial to pre-incubate the cells with this compound before adding the galanin agonist. This allows the antagonist to bind to the receptors. A typical pre-incubation time is 15-30 minutes, but this may need to be optimized for your specific assay.
Receptor Binding Assays
Question: In my radioligand displacement assay, this compound is not displacing the radiolabeled galanin as expected. Why might this be?
Answer: If you are not seeing displacement, consider these points:
-
Radioligand Concentration: Ensure the concentration of your radiolabeled galanin is at or below its Kd for the receptor. Using too high a concentration can make it difficult for a competitive antagonist to displace it.
-
Non-Specific Binding: High non-specific binding can mask the specific displacement by the antagonist. Optimize your assay conditions to minimize non-specific binding, for instance, by using appropriate blocking agents in your binding buffer (e.g., BSA) and washing steps.
-
Receptor Subtype Specificity: this compound has a reported high affinity for spinal galanin receptors.[1][2][3] Its affinity for different galanin receptor subtypes (GalR1, GalR2, GalR3) may vary. Ensure the receptor subtype expressed in your system is appropriate for this antagonist.
Cell-Based Signaling Assays (cAMP & Calcium Imaging)
Question: I am seeing inconsistent or unexpected results in my cAMP assay when using this compound to antagonize a Gi/o-coupled galanin receptor. What should I check?
Answer: For Gi/o-coupled receptors like GalR1 and GalR3, galanin stimulation typically leads to a decrease in forskolin-stimulated cAMP levels. An antagonist should block this decrease. If your results are unexpected, consider the following:
-
Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase is critical. If it is too high, the resulting cAMP signal may be too robust to observe a significant inhibitory effect of the galanin agonist, and consequently, the reversal by the antagonist.
-
Off-Target Effects: this compound is a chimeric peptide containing the substance P antagonist, spantide.[1][2][3] Spantide can have off-target effects, including potential neurotoxicity at high concentrations.[4] It also has antagonist activity at neurokinin receptors (NK1 and NK2).[5] If your cell system expresses these receptors, you may observe confounding effects.
-
Partial Agonist Activity: Some galanin receptor "antagonists" have been reported to exhibit partial agonist activity under certain conditions or at high concentrations.[6] It is advisable to test this compound alone in your assay to check for any intrinsic agonist or inverse agonist activity.
Question: In my calcium imaging experiment with a Gq/11-coupled galanin receptor (GalR2), the antagonistic effect of this compound is weak. How can I improve this?
Answer: For Gq/11-coupled receptors, agonist stimulation leads to an increase in intracellular calcium. An antagonist should block this. If you observe a weak effect:
-
Agonist Concentration (EC50/EC80): Use an agonist concentration that elicits a submaximal response (typically around the EC80). If the agonist concentration is too high (saturating), it can be difficult to see a significant inhibitory effect from a competitive antagonist.
-
Cell Health and Dye Loading: Ensure your cells are healthy and that the calcium indicator dye is loaded correctly. Poor cell health or inadequate dye loading can lead to a small signal window, making it difficult to resolve antagonist effects.
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Optimize your agonist stimulation time to capture the peak calcium response without inducing significant desensitization.
Data Presentation: Quantitative Data Summary
| Ligand | Receptor/System | Assay Type | Affinity (Kd/Ki) | Potency (IC50) | Reference |
| This compound | Spinal Galanin Receptor | Binding Assay | Kd = 1.16 nM | [1][2][3] | |
| This compound (C7) | Rat Hypothalamic Membranes | Radioligand Displacement | IC50 = 0.2 nM | [7] | |
| Galantide | Rat Hypothalamus | Binding Assay | KD < 0.1 nM and ~6 nM | [8] | |
| Galantide | Mouse Pancreatic Islets | Insulin Secretion Inhibition | IC50 = 1.0 nM | [8][9] | |
| Galanin Receptor Ligand M35 | Human GalR1 | Binding Assay | Ki = 0.11 nM | [8] | |
| Galanin Receptor Ligand M35 | Human GalR2 | Binding Assay | Ki = 2.0 nM | [8] |
Experimental Protocols
1. Radioligand Receptor Binding Assay
This protocol is a general guideline for a competitive binding assay using membranes from cells expressing a galanin receptor.
-
Materials:
-
Cell membranes expressing the galanin receptor of interest.
-
Radiolabeled galanin (e.g., 125I-Galanin).
-
This compound.
-
Binding Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash Buffer (e.g., ice-cold 25 mM Tris-HCl, pH 7.4, 5 mM MgCl2).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membranes to each well.
-
Add the various concentrations of this compound or vehicle to the wells.
-
To determine non-specific binding, add a high concentration of unlabeled galanin to a set of wells.
-
Add the radiolabeled galanin at a concentration at or below its Kd to all wells.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the IC50 of this compound.
-
2. cAMP Accumulation Assay for Gi/o-Coupled Receptors
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
Cells expressing a Gi/o-coupled galanin receptor (e.g., GalR1 or GalR3).
-
This compound.
-
Galanin agonist.
-
Forskolin.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and plates.
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate and culture overnight.
-
On the day of the assay, remove the culture medium and replace it with assay buffer.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the different concentrations of this compound or vehicle for 15-30 minutes at 37°C.
-
Add the galanin agonist at a concentration around its EC80, along with a submaximal concentration of forsklin, to all wells except the basal control.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP assay kit.
-
Plot the cAMP levels against the log concentration of this compound to determine its IC50.
-
3. Calcium Flux Assay for Gq/11-Coupled Receptors
This protocol outlines the measurement of intracellular calcium mobilization.
-
Materials:
-
Cells expressing a Gq/11-coupled galanin receptor (e.g., GalR2).
-
This compound.
-
Galanin agonist.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).
-
-
Procedure:
-
Seed cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the antagonist dilutions or vehicle for 15-30 minutes.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add the galanin agonist at a concentration around its EC80 and continue to record the fluorescence intensity over time to measure the calcium response.
-
Analyze the data by measuring the peak fluorescence response and plot this against the log concentration of this compound to calculate the IC50.
-
Visualizations
Signaling Pathways
Caption: Galanin receptor signaling pathways and antagonist action.
Experimental Workflow: Competitive Antagonist Assay
Caption: General workflow for a competitive antagonist functional assay.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for unexpected experimental results.
References
- 1. Lesson 6 [pdg.cnb.uam.es]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 7. The Therapeutic Potential of Targeting Substance P/NK-1R Interactions in Inflammatory CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Spantide II, an effective tachykinin antagonist having high potency and negligible neurotoxicity. | Semantic Scholar [semanticscholar.org]
- 9. The novel high-affinity antagonist, galantide, blocks the galanin-mediated inhibition of glucose-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Delivery of Galanin (1-13)-spantide I
This technical support center provides researchers, scientists, and drug development professionals with guidance on the selection of appropriate vehicles for the in vivo delivery of the galanin receptor antagonist, Galanin (1-13)-spantide I. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a chimeric peptide that functions as a galanin receptor antagonist.[1][2] It is composed of the N-terminal 1-13 amino acid fragment of galanin, which is responsible for receptor binding, and spantide, a substance P antagonist.[1] This design allows it to bind to galanin receptors with high affinity, thereby blocking the actions of endogenous galanin.[1][2] Galanin itself is a neuropeptide involved in a wide range of physiological processes, and its effects are mediated through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3.[3]
Q2: What are the common vehicles used for the in vivo delivery of this compound and similar peptides?
A2: Based on published studies involving galanin analogs, several vehicles can be considered for in vivo delivery of this compound. The choice of vehicle often depends on the desired route of administration and the physicochemical properties of the peptide. Commonly used vehicles include:
-
Saline (0.9% NaCl): A standard isotonic vehicle suitable for various injection routes.
-
2% Hydroxypropyl-β-cyclodextrin (HPβCD) in water: Cyclodextrins are used to enhance the solubility of poorly water-soluble compounds.
-
50% Dimethyl sulfoxide (DMSO) in water or saline: DMSO is a powerful solvent used to dissolve hydrophobic peptides. However, its potential toxicity at higher concentrations should be considered.[4]
Q3: Are there any known pharmacokinetic data for this compound?
Q4: What are the main challenges associated with the in vivo delivery of peptide-based therapeutics like this compound?
A4: The in vivo delivery of peptides is often challenging due to several factors:
-
Poor Stability: Peptides can be rapidly degraded by proteases in the body.
-
Short Half-life: Rapid clearance from circulation necessitates frequent administration.
-
Low Permeability: Peptides generally have poor permeability across biological membranes.
-
Solubility Issues: Some peptides have poor solubility in aqueous solutions, which can lead to precipitation upon injection.[4]
-
Aggregation: Peptides can be prone to aggregation, which can affect their bioactivity and potentially cause immunogenicity.
Vehicle Selection and Data Presentation
The selection of an appropriate vehicle is critical for the successful in vivo application of this compound. The following table summarizes the characteristics of commonly used vehicles. Please note that quantitative pharmacokinetic data for this compound in these specific vehicles is limited.
| Vehicle | Composition | Primary Use | Potential Advantages | Potential Disadvantages |
| Saline | 0.9% Sodium Chloride in Water | General purpose vehicle for soluble peptides | Isotonic, well-tolerated | May not be suitable for peptides with poor aqueous solubility |
| HPβCD Solution | 2% Hydroxypropyl-β-cyclodextrin in Water | To enhance the solubility of hydrophobic peptides | Improves solubility, generally well-tolerated | May alter pharmacokinetic properties |
| DMSO Solution | 50% Dimethyl sulfoxide in Water or Saline | To dissolve highly hydrophobic peptides | High solubilizing capacity | Potential for local irritation and systemic toxicity at high concentrations[4] |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peptide Precipitation in Vehicle | - Poor solubility of the peptide at the desired concentration.- Incorrect pH of the solution.- Interaction with components of the vehicle. | - Test the solubility of a small amount of the peptide in the chosen vehicle before preparing the full batch.- Adjust the pH of the solution. Many peptides are more soluble at a pH away from their isoelectric point.- Consider using a different vehicle with higher solubilizing power (e.g., HPβCD or DMSO).- For DMSO-based formulations, ensure the final concentration of DMSO is sufficient to maintain solubility upon dilution in an aqueous environment. |
| Precipitation Upon Injection | - Rapid change in solvent environment from the vehicle to the physiological fluid.- The concentration of the peptide is above its solubility limit in the physiological environment. | - Administer the injection slowly to allow for gradual dilution.- If using a high concentration of an organic solvent like DMSO, try to minimize the injection volume.- Consider formulating with solubility enhancers like cyclodextrins that can form inclusion complexes. |
| Lack of Expected Biological Effect | - Degradation of the peptide in the vehicle or after administration.- Suboptimal bioavailability with the chosen vehicle and route of administration.- Incorrect dosage. | - Prepare fresh solutions for each experiment and store them properly (e.g., on ice).- Evaluate the stability of the peptide in the chosen vehicle over the duration of the experiment.- Consider a different delivery vehicle or route of administration that may improve bioavailability.- Perform a dose-response study to determine the optimal effective dose. |
| Local Irritation or Inflammation at Injection Site | - High concentration of co-solvents like DMSO.- Non-physiological pH of the formulation.- Particulate matter from precipitated peptide. | - Reduce the concentration of the co-solvent if possible.- Adjust the pH of the formulation to be closer to physiological pH (around 7.4).- Ensure the peptide is fully dissolved before injection. Filter the solution through a 0.22 µm filter if necessary. |
Experimental Protocols
Protocol 1: Preparation of this compound in Saline
This protocol is suitable for peptides that are readily soluble in aqueous solutions.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% Sodium Chloride (Saline) solution
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, low-protein binding tips
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of saline to achieve the desired final concentration.
-
Add the calculated volume of sterile saline to the vial containing the peptide.
-
Gently vortex the vial for 10-15 seconds to dissolve the peptide. Avoid vigorous shaking to prevent aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If the peptide does not fully dissolve, sonication in a water bath for a few minutes may aid dissolution.
-
Use the freshly prepared solution for your in vivo experiment. It is recommended to keep the solution on ice.
Protocol 2: Preparation of this compound in 2% HPβCD
This protocol is designed to enhance the solubility of the peptide.
Materials:
-
This compound (lyophilized powder)
-
2% (w/v) Hydroxypropyl-β-cyclodextrin (HPβCD) in sterile water
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare the 2% HPβCD solution by dissolving HPβCD powder in sterile water. Gentle heating and stirring may be required to fully dissolve the HPβCD. Allow the solution to cool to room temperature.
-
Allow the lyophilized this compound vial to equilibrate to room temperature.
-
Add the calculated volume of the 2% HPβCD solution to the peptide vial.
-
Vortex the vial for 30-60 seconds.
-
If the peptide is not fully dissolved, the solution can be stirred on a magnetic stirrer at room temperature for 1-2 hours.
-
Visually inspect for complete dissolution.
-
Use the solution on the same day of preparation and keep it on ice.
Protocol 3: Preparation of this compound in 50% DMSO
This protocol is for peptides with low aqueous solubility.
Materials:
-
This compound (lyophilized powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile water or saline
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Allow the lyophilized peptide to reach room temperature.
-
First, dissolve the peptide in 100% DMSO to create a concentrated stock solution. For example, if your final desired concentration in 50% DMSO is 1 mg/mL, you can first dissolve it at 10 mg/mL in 100% DMSO.
-
Gently vortex until the peptide is fully dissolved in DMSO.
-
To prepare the final 50% DMSO vehicle, slowly add an equal volume of sterile water or saline to the DMSO stock solution while gently vortexing. Important: Add the aqueous solution to the DMSO solution, not the other way around, to minimize the risk of precipitation.
-
Visually confirm that the final solution is clear.
-
Due to the potential for DMSO to be toxic, use the lowest effective concentration and administer the smallest possible volume. Prepare this solution fresh before each experiment.
Visualizations
Galanin Receptor Signaling Pathways
Galanin receptors (GALR1, GALR2, and GALR3) are G protein-coupled receptors that activate distinct downstream signaling cascades.
Caption: Simplified signaling pathways of Galanin receptors.
Experimental Workflow for In Vivo Administration
A general workflow for preparing and administering this compound for in vivo studies.
Caption: General workflow for in vivo experiments.
Logical Relationship for Troubleshooting Vehicle Selection
A decision-making diagram for troubleshooting vehicle selection based on peptide solubility.
Caption: Decision tree for vehicle selection troubleshooting.
References
"interpreting biphasic dose-response to galanin antagonists"
Welcome to the technical support center for researchers utilizing galanin antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret complex dose-response data, particularly biphasic or U-shaped curves, which can be encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: I've observed a biphasic (U-shaped or inverted U-shaped) dose-response curve with my galanin antagonist. What does this mean?
A biphasic dose-response is a non-monotonic relationship where the effect of the antagonist changes direction as the concentration increases. For instance, at low concentrations, you might see the expected antagonism (inhibition of galanin's effect), but at higher concentrations, this effect diminishes or even reverses, showing a partial agonist effect. This is a known phenomenon in pharmacology and has been specifically observed with galanin antagonists like M35 and M40.[1]
Q2: What are the potential molecular mechanisms behind a biphasic response to a galanin antagonist?
Several mechanisms can explain this observation:
-
Partial Agonism: At high concentrations, a compound classified as an antagonist may exhibit weak agonist activity. This is particularly true for non-selective peptide antagonists like M35, which have been shown to have intrinsic agonistic effects in the absence of the native ligand (galanin).[2] The observed response is a combination of the compound blocking the endogenous ligand and weakly activating the receptor itself.
-
Receptor Subtype Selectivity: Galanin has three receptor subtypes (GalR1, GalR2, GalR3) which couple to different signaling pathways.[3] GalR1 and GalR3 typically couple to Gαi/o, inhibiting adenylyl cyclase, while GalR2 couples to Gαq/11, stimulating phospholipase C and calcium release.[4] An antagonist may have different affinities and efficacies at each subtype. A biphasic curve could result from the antagonist inhibiting one subtype at low concentrations while activating or less effectively blocking another subtype at higher concentrations.
-
Receptor Heterodimerization: Galanin receptors can form heteromers with each other (e.g., GalR1-GalR2) or with other GPCRs (e.g., 5-HT1A).[4][5] Ligand binding to these complexes can produce unique signaling outcomes that are different from the individual receptors, potentially leading to complex dose-response relationships.
-
Off-Target Effects: At high concentrations, the antagonist may bind to unintended targets, causing effects that confound the primary dose-response relationship.
Q3: Could my experimental setup be causing an artificial biphasic curve?
Yes, several experimental artifacts can produce data that resembles a biphasic curve. Please see the Troubleshooting Guide below for common issues such as compound solubility, cytotoxicity, and assay detection limits.
Troubleshooting Guide for Atypical Dose-Response Curves
| Problem | Possible Cause | Recommended Solution |
| Inverted U-Shape at High Concentrations (Loss of Antagonism) | Compound Precipitation: The antagonist may be coming out of solution at high concentrations, reducing its effective concentration. | Visually inspect the highest concentration wells for precipitates. Test the antagonist's solubility in your assay buffer. Consider using a different solvent or lowering the maximum concentration. |
| Cell Cytotoxicity: High concentrations of the antagonist may be toxic to the cells, leading to a general shutdown of cellular responses and a drop in signal that mimics a loss of effect. | Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) using the same cell line and antagonist concentrations. Ensure antagonist concentrations are below toxic levels. | |
| Assay Signal Quenching: The antagonist compound itself may interfere with the detection method (e.g., fluorescence or luminescence) at high concentrations. | Run a control experiment with the assay reagents and the antagonist in a cell-free system to check for direct interference. | |
| U-Shaped Curve (Apparent Agonism at High Concentrations) | Partial Agonism: The antagonist possesses intrinsic activity at the receptor.[2][6] | This may be a true pharmacological effect. To confirm, run the assay in the absence of the agonist (galanin). If the antagonist produces a response on its own, it is acting as a partial agonist. |
| Contamination: The antagonist stock or a specific dilution may be contaminated with an agonist. | Prepare fresh dilutions from a new stock solution. Ensure clean pipette tips and lab practices to prevent cross-contamination. | |
| High Variability Between Replicates | Inconsistent Cell Plating: Uneven cell density across the plate can lead to variable responses. | Ensure cells are well-suspended before plating. Avoid "edge effects" by not using the outer wells of the plate for data points or by filling them with a buffer. |
| Pipetting Errors: Inaccurate or inconsistent liquid handling, especially during serial dilutions. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents where possible to reduce well-to-well variability. |
Data Presentation: Galanin Antagonist Affinities
The following table summarizes the binding affinities (Ki) of common galanin antagonists for the three human galanin receptor subtypes. Lower Ki values indicate higher binding affinity. This data is critical for designing experiments and interpreting results, as the antagonist's effect will be most pronounced on the receptor subtype for which it has the highest affinity.
| Antagonist | GalR1 (Ki, nM) | GalR2 (Ki, nM) | GalR3 (Ki, nM) | Selectivity | Reference(s) |
| Galantide (M15) | High Affinity | High Affinity | High Affinity | Non-selective | [7] |
| M35 | High Affinity | High Affinity | High Affinity | Non-selective | [8] |
| M40 | High Affinity | High Affinity | High Affinity | Non-selective | [9][10] |
| SNAP 37889 | >10,000 | >10,000 | 17.4 | GalR3 Selective | [11][12] |
| SNAP 398299 | >1,000 | >1,000 | 5.3 | GalR3 Selective | [12] |
Visualizing Mechanisms and Protocols
Signaling Pathways
Potential Mechanism for Biphasic Dose-Response
Experimental Workflow: cAMP Assay for GalR1/3
Experimental Protocols
Protocol 1: cAMP Inhibition Assay for GalR1/GalR3 Antagonists
This protocol is designed to measure the ability of an antagonist to block galanin-induced inhibition of cAMP production in cells expressing the Gαi/o-coupled GalR1 or GalR3 receptors.
Principle: Galanin binding to GalR1/3 inhibits adenylyl cyclase, decreasing intracellular cAMP. To measure this, cAMP levels are first artificially elevated using forskolin. An effective agonist (galanin) will reduce this signal, and an effective antagonist will prevent this reduction. The resulting signal is measured using a competitive immunoassay, often with a luminescence or time-resolved fluorescence (HTRF) readout.[13][14][15]
Methodology:
-
Cell Plating: Seed a 384-well plate with a cell line stably expressing the human GalR1 or GalR3 receptor (e.g., HEK293 or CHO cells) at a pre-optimized density. Incubate overnight.
-
Compound Preparation: Prepare serial dilutions of the galanin antagonist in assay buffer. Also prepare solutions of galanin and forskolin.
-
Antagonist Pre-incubation: Add the antagonist dilutions to the appropriate wells. Incubate for a set period (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation: Add a solution containing a fixed concentration of galanin (typically an EC80 concentration, which gives 80% of the maximal effect) and a fixed concentration of forskolin to all wells (except negative controls).
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow for the enzymatic reaction.
-
Detection: Add the cAMP detection reagents according to the manufacturer's protocol (e.g., HTRF d2 and cryptate-conjugated antibodies). Incubate for 60 minutes in the dark.
-
Data Acquisition: Read the plate on a compatible plate reader.
-
Analysis: Normalize the data to controls (0% inhibition = galanin + forskolin; 100% inhibition = forskolin only). Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.
Protocol 2: Calcium Mobilization Assay for GalR2 Antagonists
This protocol measures the ability of an antagonist to block galanin-induced increases in intracellular calcium in cells expressing the Gαq-coupled GalR2 receptor.
Principle: Galanin binding to GalR2 activates the Gαq pathway, leading to the release of calcium from intracellular stores. This transient increase in cytosolic calcium can be measured with a fluorescent dye that is sensitive to calcium levels. An antagonist will block this fluorescence increase.[16][17][18]
Methodology:
-
Cell Plating: Seed a 96- or 384-well black-walled, clear-bottom plate with a cell line stably expressing the human GalR2 receptor. Incubate overnight.
-
Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 45-60 minutes at 37°C to allow the cells to take up the dye.
-
Compound Plating: In a separate plate, prepare serial dilutions of the antagonist and a fixed (EC80) concentration of the galanin agonist.
-
Data Acquisition: Place the cell plate into a fluorescent imaging plate reader (FLIPR) or similar instrument. The instrument will first add the antagonist from the compound plate to the cell plate and incubate for a short period (e.g., 1-5 minutes). It will then add the galanin agonist and immediately begin measuring fluorescence kinetically over time (e.g., for 90-180 seconds).
-
Analysis: The response is typically measured as the peak fluorescence intensity or the area under the curve. Normalize the data to controls (0% inhibition = galanin only; 100% inhibition = vehicle only). Plot the percent inhibition against the log of the antagonist concentration to determine the IC50 value.
References
- 1. manu41.magtech.com.cn [manu41.magtech.com.cn]
- 2. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are galanin receptor antagonists and how do they work? [synapse.patsnap.com]
- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the existence and function of galanin receptor heteromers in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the Galanin Receptor Antagonist M40 on Cardiac Function and Remodeling in Rats with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Validation & Comparative
A Comparative Analysis of Galanin (1-13)-spantide I and M40 in Feeding Studies
In the landscape of neuropharmacology, the intricate regulation of appetite and feeding behavior presents a critical area of research for addressing metabolic disorders. Galanin, a neuropeptide widely distributed in the central nervous system, has been identified as a key player in stimulating food intake, particularly the consumption of fats. The development of galanin receptor antagonists has provided invaluable tools to dissect the physiological roles of endogenous galanin and to explore potential therapeutic avenues for obesity and eating disorders. Among these antagonists, Galanin (1-13)-spantide I and M40 have been prominently featured in feeding studies. This guide provides a comprehensive comparison of these two chimeric peptides, presenting their performance based on available experimental data, detailing the methodologies of key experiments, and visualizing the underlying biological pathways.
Overview of Galanin Antagonists
This compound , also known as C7, is a chimeric peptide constructed from the N-terminal fragment of galanin (amino acids 1-13) and spantide, a known substance P receptor antagonist.[1][2] It demonstrates a high affinity for the galanin receptor.[1]
M40 , another widely used galanin antagonist, is the chimeric peptide galanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala amide.[3] It has been shown to effectively block the orexigenic (appetite-stimulating) effects of galanin.[4]
Both antagonists have been instrumental in demonstrating that blocking galanin signaling can attenuate galanin-induced feeding.[3][5]
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data from various studies on the effects of this compound and M40 on feeding behavior. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited, and thus, the data is compiled from separate studies.
| Antagonist | Animal Model | Injection Site | Effect on Food Intake | Dosage | Study Reference |
| M40 | Rat | Nucleus of the Solitary Tract (NTS) | Inhibited intake of a macronutrient diet in food-deprived rats.[6] | Not Specified | [6] |
| M40 | Rat | Third Ventricle (3V) | Did not reduce deprivation-induced intake.[6] | Not Specified | [6] |
| M40 | Rat | Paraventricular Nucleus (PVN) | Did not significantly reduce spontaneous intake of chow, high-fat diet, or cookie mash.[7] | Not Specified | [7] |
| M40 | Rat | Fourth Ventricle (4V) or NTS | Completely blocked feeding induced by mercaptoacetate (MA).[8] | 1.5 or 5 nmol | [8] |
| This compound (C7) | Rat | Intraventricular | Significantly inhibited galanin-induced consumption of a palatable wet cookie mash.[3] | Equimolar to or less than the active doses of galanin | [3] |
Experimental Protocols
The methodologies employed in studying the effects of these antagonists are crucial for interpreting the results. Below are detailed protocols from key experiments.
Protocol 1: Antagonism of Galanin-Induced Feeding
-
Objective: To determine if M40 and this compound (C7) can block the feeding-stimulatory effects of galanin.
-
Surgical Preparation: Rats are anesthetized and stereotaxically implanted with a guide cannula aimed at the desired brain region, such as the paraventricular nucleus (PVN), amygdala, or lateral ventricles.[5] Animals are allowed to recover for at least one week post-surgery.
-
Drug Administration:
-
Galanin (agonist) and the antagonists (M40 or C7) are dissolved in sterile saline.
-
Microinjections are performed in conscious, free-moving rats.
-
A typical procedure involves the co-injection of the antagonist with galanin, or the pre-treatment with the antagonist followed by the administration of galanin.
-
-
Feeding Paradigm:
-
Rats are often satiated before the experiment to ensure that any observed feeding is drug-induced.
-
A pre-weighed amount of a palatable food source (e.g., wet cookie mash) is presented to the rats immediately after injections.[3]
-
Food intake is measured at specific time points (e.g., 1, 2, and 4 hours) post-injection by weighing the remaining food.
-
-
Data Analysis: The food intake in grams for the antagonist-treated groups is compared to the saline control and galanin-only groups using statistical methods like ANOVA.[6]
Protocol 2: Effect on Deprivation-Induced or Spontaneous Feeding
-
Objective: To assess whether the antagonists can reduce naturally occurring feeding behavior.
-
Experimental Conditions:
-
Drug Administration: The antagonist (M40 or C7) or vehicle (saline) is microinjected into the specific brain region prior to the presentation of food or the start of the dark cycle.[3][6]
-
Food Measurement: Pre-weighed standard chow or a choice of macronutrient diets is provided, and intake is measured at regular intervals.[6]
-
Data Analysis: Food consumption in the antagonist-treated group is compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflow
The effects of galanin and its antagonists are mediated through a complex signaling cascade. The following diagrams illustrate the proposed galanin signaling pathway in appetite regulation and a typical experimental workflow for evaluating antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coadministration of Galanin Antagonist M40 with a Muscarinic M1 Agonist Improves Delayed Nonmatching to Position Choice Accuracy in Rats with Cholinergic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effects on feeding of galanin and M40 when injected into the nucleus of the solitary tract, the lateral parabrachial nucleus, and the third ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galanin type 1 receptor knockout mice show altered responses to high-fat diet and glucose challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Feeding induced by pharmacological blockade of fatty acid metabolism is selectively attenuated by hindbrain injections of the galanin receptor antagonist, M40 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Galanin (1-13)-spantide I and M35 in Preclinical Pain Models
A comprehensive guide for researchers on the differential effects of two prominent galanin receptor antagonists in nociceptive signaling.
This guide provides a detailed comparison of two widely studied galanin receptor antagonists, Galanin (1-13)-spantide I and M35, in various experimental pain models. The data presented herein is intended to assist researchers, scientists, and drug development professionals in understanding the nuanced roles of these compounds in pain modulation and to inform the design of future studies.
Galanin, a neuropeptide broadly distributed in the nervous system, plays a complex and sometimes contradictory role in pain processing. Its effects are mediated by three G protein-coupled receptors: GalR1, GalR2, and GalR3. The differential expression of these receptors and their distinct signaling pathways contribute to galanin's ability to exert both pro- and anti-nociceptive effects depending on the context, such as the specific pain state and the dose of the ligand.[1][2][3] The development of chimeric peptide antagonists, such as this compound and M35, has been instrumental in dissecting the physiological functions of the galanin system in pain.
Chemical Structure and Receptor Affinity
Both this compound and M35 are chimeric peptides that incorporate the N-terminal fragment of galanin (amino acids 1-13), which is crucial for receptor binding.
-
This compound , also known as C7, is a conjugate of galanin (1-13) and spantide, a substance P receptor antagonist.[4]
-
M35 , also referred to as galanin(1-13)-bradykinin(2-9)-amide, is a fusion of galanin (1-13) and a fragment of the bradykinin B2 receptor antagonist.[2][5]
These antagonists have been characterized by their high affinity for galanin receptors, enabling their use as pharmacological tools to block the actions of endogenous galanin.
| Compound | Receptor Subtype | Binding Affinity (Kd/Ki) | Reference |
| This compound | Spinal Galanin Receptor | Kd = 1.16 nM | [4] |
| M35 | Human GalR1 | Ki = 0.11 nM | [6] |
| Human GalR2 | Ki = 2.0 nM | [6] | |
| Rat Dorsal Spinal Cord | IC50 = 0.3 nM | [7] |
Comparative Efficacy in Pain Models
The effects of this compound and M35 have been evaluated in several preclinical models of pain, primarily focusing on neuropathic and inflammatory pain states. Their actions often reveal the underlying tonic role of the endogenous galanin system in response to injury.
Neuropathic Pain
In models of peripheral nerve injury, where galanin expression is often upregulated, both antagonists have been shown to modulate pain-like behaviors.[1][8]
M35 in Neuropathic Pain:
-
In rats with unilateral sciatic nerve constriction injury (a model of neuropathic pain), intrathecal (i.t.) administration of M35 to non-allodynic rats induced a significant and long-lasting mechanical allodynia.[1][5] This suggests that in this state, endogenous galanin exerts a tonic inhibitory (anti-nociceptive) effect, which is unmasked by the antagonist.
-
Conversely, in rats that were already allodynic following the nerve injury, i.t. M35 did not produce a significant change in mechanical thresholds.[5]
-
In axotomized animals, blocking galanin action with M35 potentiated flexor reflex excitability and increased autotomy behavior, further supporting a protective role for galanin after peripheral nerve injury.[2]
This compound in Neuropathic Pain:
-
Intrathecal administration of this compound (C7) has been shown to block the facilitation of the nociceptive flexor reflex induced by galanin, acting as a functional antagonist in the spinal cord.[9]
| Pain Model | Compound | Administration | Dose | Effect | Reference |
| Sciatic Nerve Constriction (non-allodynic rats) | M35 | Intrathecal | Dose-dependent | Induced mechanical allodynia | [1][5] |
| Sciatic Nerve Constriction (allodynic rats) | M35 | Intrathecal | Not specified | No significant change in mechanical threshold | [5] |
| Spinal Flexor Reflex | This compound (C7) | Intrathecal | Not specified | Blocked galanin-induced facilitation | [9] |
Inflammatory Pain
The role of the galanin system has also been investigated in inflammatory pain models.
-
In a model of kaolin/carrageenan-induced arthritis in rats, intra-articular administration of M35 doubled the responses to noxious stimuli, indicating an anti-nociceptive role for endogenous galanin in this inflammatory condition.[2]
Experimental Protocols
Sciatic Nerve Constriction Injury Model (Bennett and Xie Model)
This widely used model of neuropathic pain involves the loose ligation of the common sciatic nerve.
-
Animal Preparation: Adult male Sprague-Dawley rats are typically used.
-
Anesthesia: Animals are deeply anesthetized, for example, with an intraperitoneal injection of sodium pentobarbital.
-
Surgical Procedure: The common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with a specific spacing.
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, which are applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.
-
Drug Administration: For spinal delivery, drugs are administered via an intrathecal catheter implanted at the lumbar level of the spinal cord.
Caption: Workflow for the sciatic nerve constriction injury model.
Signaling Pathways
The opposing effects observed with galanin and its antagonists can be partly explained by the different signaling pathways coupled to GalR1 and GalR2 receptors.
-
GalR1 Receptors: Activation of GalR1 is generally associated with anti-nociceptive effects. This receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in cAMP levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. This results in hyperpolarization of the neuron and reduced excitability.
-
GalR2 Receptors: In contrast, GalR2 activation is often linked to pro-nociceptive actions. This receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in the mobilization of intracellular calcium and the activation of protein kinase C (PKC).[10]
Caption: Galanin receptor signaling pathways in pain modulation.
Discussion and Conclusion
The experimental evidence indicates that both this compound and M35 act as effective galanin receptor antagonists. However, the outcomes of their application in pain models are highly dependent on the specific experimental conditions, particularly the underlying state of the galanin system.
The ability of M35 to induce a pain-like state in nerve-injured but non-allodynic animals provides strong evidence for a tonic, anti-nociceptive role of endogenous galanin in the spinal cord following peripheral nerve injury.[1][5] This highlights the potential therapeutic strategy of augmenting galanin signaling, perhaps through the use of GalR1-selective agonists, for the treatment of neuropathic pain.
It is important to note that some studies have reported that M35 may exhibit partial agonist activity at higher concentrations, which could complicate the interpretation of experimental results.[6][11]
References
- 1. pnas.org [pnas.org]
- 2. mdpi.com [mdpi.com]
- 3. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effect of intrathecal galanin and its putative antagonist M35 on pain behavior in a neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Galanin-mediated control of pain: enhanced role after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Exogenous Galanin on Neuropathic Pain State and Change of Galanin and Its Receptors in DRG and SDH after Sciatic Nerve-Pinch Injury in Rat | PLOS One [journals.plos.org]
- 9. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
"differential effects of Galanin (1-13)-spantide I and galantide (M15)"
This guide provides a detailed comparison of two widely studied galanin receptor ligands: Galanin (1-13)-spantide I and galantide (M15). Both are chimeric peptides developed as antagonists for galanin receptors, playing a crucial role in neuroscience and pharmacology research. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their differential effects, supported by experimental data and detailed methodologies.
Introduction to Galanin and its Receptors
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, involved in a variety of physiological processes including nociception, feeding, and cognition. Its effects are mediated through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3. These receptors are coupled to different intracellular signaling pathways, leading to diverse cellular responses.
-
GalR1 and GalR3: Primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]
-
GalR2: Predominantly couples to Gq/11 proteins, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium. It can also couple to Gi/o proteins.[1]
Overview of this compound and Galantide (M15)
Both this compound (also known as C7) and galantide (M15) are synthetic chimeric peptides. They are composed of the N-terminal fragment of galanin (amino acids 1-13), which is crucial for receptor binding, linked to a substance P receptor antagonist (spantide in the case of C7) or a fragment of substance P (for M15).[2][3] While initially designed as antagonists, their pharmacological profiles are complex and can include partial agonist or mixed agonist-antagonist activities depending on the specific receptor subtype, tissue, and experimental conditions.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and galantide (M15), focusing on their binding affinities for galanin receptors.
Table 1: Binding Affinities (Ki/Kd in nM) of this compound and Galantide (M15) for Galanin Receptors
| Ligand | GalR1 (human) | GalR2 (human) | GalR3 (human) | Spinal Galanin Receptor (rat) | Reference |
| This compound (C7) | - | - | - | 1.16 (Kd) | [4] |
| Galantide (M15) | - | - | - | - | |
| Porcine Galanin (for reference) | 0.8 (IC50, rat hypothalamic membranes) | - | - | - | [5] |
Differential Functional Effects
The functional outcomes of this compound and galantide (M15) can vary significantly. Below is a summary of their effects in key experimental models.
Table 2: Comparison of Functional Effects
| Experimental Model | This compound (C7) | Galantide (M15) | References |
| Galanin-Induced Feeding | Antagonist: Blocks galanin-induced feeding. | Antagonist: Blocks galanin-induced feeding. | [5][6] |
| Acetylcholine Release (in vivo microdialysis) | - | Antagonist: Blocks galanin-induced inhibition of acetylcholine release. | [7] |
| cAMP Accumulation (in vitro) | Can act as a partial agonist, inhibiting forskolin-stimulated cAMP accumulation. | Can act as a partial agonist, inhibiting forskolin-stimulated cAMP accumulation. | [8][9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and galantide (M15).
Radioligand Binding Assay
This assay is used to determine the binding affinity of ligands to receptors.
Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound and galantide (M15) for galanin receptor subtypes.
Materials:
-
Cell membranes expressing a specific galanin receptor subtype (GalR1, GalR2, or GalR3).
-
Radiolabeled galanin (e.g., [125I]-galanin).
-
Unlabeled ligands: this compound, galantide (M15), and a reference compound (e.g., unlabeled galanin).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA, and protease inhibitors).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a microplate, combine the cell membranes, a fixed concentration of radiolabeled galanin, and varying concentrations of the unlabeled test ligand (this compound or galantide (M15)).
-
Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled ligand concentration. The IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Microdialysis for Acetylcholine Release
This technique allows for the measurement of neurotransmitter levels in the extracellular fluid of specific brain regions in freely moving animals.
Objective: To assess the effect of this compound and galantide (M15) on galanin-mediated modulation of acetylcholine release.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Artificial cerebrospinal fluid (aCSF).
-
Galanin, this compound, and galantide (M15).
Procedure:
-
Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or striatum) of an anesthetized animal using a stereotaxic apparatus.
-
Perfusion: After a recovery period, perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.
-
Drug Administration: Administer galanin, followed by this compound or galantide (M15), either systemically or locally through the microdialysis probe (reverse dialysis).
-
Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the acetylcholine levels as a percentage of the baseline levels before drug administration.
Galanin-Induced Feeding Behavior Study
This in vivo assay evaluates the effect of galanin receptor ligands on food intake.
Objective: To determine if this compound and galantide (M15) can antagonize the orexigenic (appetite-stimulating) effect of galanin.
Materials:
-
Stereotaxic apparatus for intracerebroventricular (ICV) or intra-hypothalamic cannula implantation.
-
Satiated animals (e.g., rats).
-
Galanin, this compound, and galantide (M15).
-
Pre-weighed food.
Procedure:
-
Cannula Implantation: Surgically implant a guide cannula into a specific brain region (e.g., the paraventricular nucleus of the hypothalamus or the lateral ventricle) of the animals.
-
Acclimatization: Allow the animals to recover and acclimatize to the experimental conditions.
-
Drug Administration: In satiated animals, administer the vehicle, galanin alone, or galanin in combination with either this compound or galantide (M15) via the implanted cannula.
-
Food Intake Measurement: Immediately after injection, provide the animals with pre-weighed food and measure the amount of food consumed over a specific period (e.g., 1-2 hours).
-
Data Analysis: Compare the food intake between the different treatment groups using appropriate statistical tests.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of galanin receptors and a typical experimental workflow for evaluating galanin receptor antagonists.
Conclusion
This compound and galantide (M15) are invaluable tools for dissecting the complex roles of the galaninergic system. While both are generally classified as galanin receptor antagonists, their precise pharmacological profiles can exhibit nuances, including partial agonism, that are dependent on the experimental context. This guide highlights the importance of considering these differential effects when designing and interpreting studies. The provided data and protocols serve as a foundation for researchers to objectively compare and select the most appropriate ligand for their specific research questions in the pursuit of understanding galanin's role in health and disease.
References
- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.ut.ee [dspace.ut.ee]
- 9. researchgate.net [researchgate.net]
Validating Antagonist Properties of Galanin (1-13)-Spantide I on cAMP Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antagonist properties of Galanin (1-13)-spantide I and other galanin receptor antagonists on cyclic AMP (cAMP) signaling. The objective is to offer a clear, data-driven resource for validating the functional antagonism of these compounds, supported by detailed experimental protocols and visual aids.
Introduction to Galanin and cAMP Signaling
Galanin is a neuropeptide that exerts its physiological effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][2] GALR1 and GALR3 primarily couple to inhibitory Gαi/o proteins, which, upon activation, inhibit the enzyme adenylyl cyclase.[3] This inhibition leads to a decrease in the intracellular concentration of the second messenger cAMP. Consequently, antagonists of GALR1 and GALR3 are expected to block the galanin-induced reduction of cAMP levels. This guide focuses on the validation of such antagonist activity, with a primary focus on this compound.
Comparative Analysis of Galanin Receptor Antagonists
The validation of a true antagonist requires functional assays that measure the compound's ability to block agonist-induced effects. While binding affinity assays are useful for determining how strongly a compound binds to a receptor, they do not always predict its functional activity. A compound can have high affinity but act as an agonist, a partial agonist, or an antagonist. The following tables summarize the available data for this compound and other common galanin receptor antagonists.
Binding Affinity of Galanin Receptor Antagonists
This table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values for the displacement of radiolabeled galanin from its receptors. Lower values indicate higher binding affinity.
| Compound | Receptor/Tissue | IC50 (nM) | Ki (nM) | Reference |
| This compound (C7) | Rat hypothalamic membranes | 0.2 | - | [4] |
| M40 | Rat hypothalamic membranes | 15 | - | [4] |
| M40 | GALR1 | - | 1.82 | [5] |
| M40 | GALR2 | - | 5.1 | [5] |
| SNAP 37889 | Human GALR3 | - | 17.44 | [6] |
| SNAP 37889 | Human GALR1 & GALR2 | - | >10,000 | [6] |
Functional Antagonism on cAMP Signaling
This table presents the available functional data for galanin receptor antagonists in cAMP assays. The antagonist constant (Kb) or the half-maximal inhibitory concentration (IC50) for the blockade of agonist-induced cAMP inhibition are key parameters. A lower value indicates higher antagonist potency.
| Compound | Receptor | Antagonist Potency (Kb or IC50) | Key Findings | Reference |
| This compound (C7) | - | Data not available | - | - |
| M40 | Pancreatic galanin receptors (Rin m5F cells) | Not an antagonist | Failed to antagonize galanin-mediated inhibition of forskolin-stimulated cAMP accumulation; acted as a weak agonist. | [7] |
| SNAP 37889 | Human GALR3 | Kb = 29 nM (pKb = 7.54) | Competitive antagonist, producing dose-related rightward shifts in the galanin concentration-effect curve. | [6] |
Key Observation: The available data presents a complex picture. While this compound (C7) exhibits very high binding affinity, its functional antagonist potency on cAMP signaling has not been quantitatively reported in the reviewed literature. In contrast, M40, another common antagonist, has been shown to act as a weak agonist in a cAMP assay in a specific cell line, underscoring the importance of functional validation. The non-peptide antagonist SNAP 37889 has been functionally characterized as a competitive antagonist at the GALR3 receptor with a determined antagonist constant (Kb).
Experimental Protocols
A detailed protocol for a cell-based cAMP assay to validate the antagonist properties of compounds like this compound is provided below. This protocol is based on the principle of stimulating adenylyl cyclase with forskolin and then measuring the ability of a galanin receptor agonist to inhibit this stimulation, followed by the reversal of this inhibition by an antagonist.
Cell-Based cAMP Assay Protocol
1. Cell Culture and Plating:
-
Culture cells stably expressing the galanin receptor of interest (e.g., GALR1 or GALR3) in an appropriate growth medium.
-
The day before the assay, seed the cells into 96-well or 384-well white opaque microplates at a predetermined optimal density.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
2. Compound Preparation:
-
Prepare a stock solution of the galanin receptor agonist (e.g., galanin peptide) in an appropriate buffer.
-
Prepare serial dilutions of the antagonist to be tested (e.g., this compound) in the assay buffer.
-
Prepare a solution of forskolin at a concentration that elicits a submaximal (e.g., EC80) stimulation of cAMP production. This concentration needs to be determined empirically for the specific cell line.
3. Assay Procedure:
-
On the day of the assay, remove the growth medium from the cell plates and wash the cells gently with a pre-warmed assay buffer (e.g., HBSS with 20 mM HEPES).
-
Add the serial dilutions of the antagonist to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C to allow the antagonist to bind to the receptors.
-
Add the galanin receptor agonist at a concentration that produces a significant inhibition of the forskolin-stimulated cAMP response (e.g., EC80) to all wells except the negative control wells.
-
Immediately add the forskolin solution to all wells except the basal control wells.
-
Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.
4. cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based biosensors). Follow the manufacturer's instructions for the chosen detection method.
5. Data Analysis:
-
For each antagonist concentration, calculate the percentage of inhibition of the galanin-induced effect.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of the antagonist.
-
To determine the antagonist constant (Kb), a Schild analysis can be performed by measuring the rightward shift of the agonist dose-response curve in the presence of different concentrations of the antagonist. The pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same effect, can be derived from this analysis.
Visualizing Signaling Pathways and Workflows
Galanin Receptor Signaling Pathway via Gαi
Caption: Galanin receptor (GALR1/3) signaling pathway leading to the inhibition of cAMP production.
Experimental Workflow for cAMP Antagonist Assay
Caption: A typical experimental workflow for determining the antagonist potency on cAMP signaling.
Conclusion
Validating the antagonist properties of compounds like this compound requires a functional assessment of their impact on downstream signaling pathways, such as the inhibition of adenylyl cyclase. While this compound demonstrates high affinity for galanin receptors, there is a notable absence of publicly available quantitative data on its functional antagonism in cAMP assays. In contrast, the non-peptide antagonist SNAP 37889 has been functionally characterized, and conflicting data exists for the peptidic antagonist M40. This guide provides the necessary framework, including a detailed experimental protocol and visual aids, for researchers to perform these critical validation studies and contribute to a clearer understanding of the pharmacology of galanin receptor antagonists. The presented information underscores the necessity of moving beyond simple binding assays to functional readouts to accurately classify the activity of novel and existing galanin receptor modulators.
References
- 1. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 2. Galanin receptor - Wikipedia [en.wikipedia.org]
- 3. peptide.com [peptide.com]
- 4. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like activity of the non-selective galanin receptor agonist, galnon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Receptor Subtype Selectivity of Galanin (1-13)-spantide I (GalR1 vs GalR2)
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Quantitative Analysis
Galanin (1-13)-spantide I has demonstrated high affinity for galanin receptors in native tissues, which endogenously express a mixture of receptor subtypes. The following table summarizes the available binding data for this compound and, for comparative context, the binding affinities of the endogenous ligand galanin at cloned human GalR1 and GalR2 receptors.
Table 1: Binding Affinity of this compound and Galanin at Galanin Receptors
| Ligand | Receptor Preparation | Receptor Subtype(s) | Assay Type | Affinity Metric | Value (nM) |
| This compound (C7) | Rat hypothalamic membranes | GalR1 & GalR2 (endogenous) | Radioligand Displacement | IC50 | 0.2[1] |
| This compound (C7) | Rat spinal cord membranes | GalR1 & GalR2 (endogenous) | Radioligand Binding | Kd | 1.16[1][2][3] |
| Human Galanin (1-30) | COS-7 cells expressing hGalR2 | GalR2 | Radioligand Binding | Ki | 0.86[4] |
Note: A direct comparison of this compound binding affinity at cloned GalR1 versus GalR2 receptors from a single study is not available in the reviewed literature.
Interestingly, while this compound and other similar chimeric peptides act as antagonists in in vivo studies, they have been reported to function as full agonists at the cloned GalR1 receptor in vitro.[5] This highlights a significant discrepancy between in vivo and in vitro functional activity at GalR1. The functional activity at GalR2 has not been as clearly elucidated.
Experimental Protocols
The data presented in this guide are derived from standard pharmacological assays. The general methodologies for these key experiments are outlined below.
1. Radioligand Binding Assay (Competitive Inhibition)
This assay is employed to determine the binding affinity of a test compound (unlabeled ligand) by measuring its ability to displace a radiolabeled ligand from the receptor.
-
Cell/Tissue Preparation: Membranes are prepared from tissues (e.g., rat hypothalamus) or cultured cells recombinantly expressing the target galanin receptor subtype (e.g., CHO or COS-7 cells).
-
Incubation: A fixed concentration of a radiolabeled galanin analog (e.g., 125I-galanin) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.
-
Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
2. Functional Assays (cAMP Measurement for GalR1)
Given that GalR1 is primarily coupled to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
Cell Culture: Cells stably or transiently expressing the GalR1 receptor are cultured.
-
Stimulation: The cells are first stimulated with a substance that increases intracellular cAMP levels, such as forskolin.
-
Ligand Application: The cells are then treated with varying concentrations of the test compound (this compound) to assess its effect on the forskolin-stimulated cAMP levels.
-
Detection: Intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., ELISA) or reporter gene assays.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined. For antagonists, the ability to shift the concentration-response curve of an agonist is measured to calculate the pA2 or Kb value.
3. Functional Assays (Calcium Mobilization for GalR2)
GalR2 is predominantly coupled to Gq/11 proteins, and its activation stimulates phospholipase C, leading to an increase in intracellular calcium (Ca2+).
-
Cell Culture: Cells expressing the GalR2 receptor are cultured.
-
Dye Loading: The cells are loaded with a Ca2+-sensitive fluorescent dye.
-
Ligand Application: The cells are stimulated with varying concentrations of the test compound.
-
Detection: Changes in intracellular Ca2+ are monitored by measuring the fluorescence intensity using a plate reader or fluorescence microscope.
-
Data Analysis: The EC50 for agonists or the inhibitory effect of antagonists on agonist-induced Ca2+ mobilization is determined.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways for GalR1 and GalR2 and a typical experimental workflow for a radioligand binding assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Molecular cloning and pharmacological characterization of a new galanin receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cloning and expression of the human galanin receptor GalR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of First and Second Generation Galanin Antagonists
A comprehensive guide for researchers and drug development professionals on the evolution and performance of galanin receptor antagonists, from early chimeric peptides to modern subtype-selective molecules.
The neuropeptide galanin, implicated in a wide array of physiological processes including pain perception, mood regulation, and seizure thresholds, exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3. The development of antagonists for these receptors has been a key focus in the pursuit of novel therapeutics for conditions such as depression, anxiety, and epilepsy. This guide provides a comparative analysis of the first and second generations of these antagonists, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Performance Comparison of Galanin Antagonists
The progression from first to second-generation galanin antagonists is marked by a significant shift from broad-spectrum, peptidic compounds to more refined, subtype-selective molecules, including non-peptidic structures with improved pharmacokinetic properties.
First-Generation Antagonists: Chimeric Peptides
The initial foray into blocking galanin activity involved the creation of chimeric peptides. These molecules, such as M15 and M35, were revolutionary in providing the first tools to probe the function of the galaninergic system.
-
M15 , a 20-amino acid peptide, was the first reported galanin antagonist.[1] It is a chimeric molecule constructed from the N-terminal fragment of galanin (1-13) and the C-terminal fragment of Substance P (5-11).[1] M15 exhibits high affinity for galanin binding sites, with an IC50 value of approximately 0.1 nM.[1] However, its utility is limited by its peptidic nature, which typically implies poor bioavailability and rapid degradation in vivo. Furthermore, M15 does not discriminate between the different galanin receptor subtypes.[2]
-
M35 , another chimeric peptide, was developed to improve upon the characteristics of M15. It demonstrates high affinity for both GalR1 and GalR2, with Ki values of 0.11 nM and 2.0 nM, respectively, for the human receptors.[3][4] This dual antagonism made it a valuable research tool for studying the combined effects of blocking these two receptors. Interestingly, M35 has been reported to exhibit mixed agonist-antagonist properties, further complicating the interpretation of experimental results.
Second-Generation Antagonists: Subtype-Selective Agents
The limitations of the first-generation antagonists spurred the development of a second wave of compounds characterized by their selectivity for individual galanin receptor subtypes and, in some cases, their non-peptidic nature, which offers significant advantages for drug development.
-
M871 is a peptide-based antagonist that demonstrates a significant preference for the GalR2 subtype. It has Ki values of 13.1 nM for GalR2 and 420 nM for GalR1, indicating a more than 30-fold selectivity for GalR2. This selectivity allows for the specific investigation of the physiological roles of the GalR2 receptor.
-
SNAP-37889 and SNAP-398299 represent a major advancement as they are non-peptidic, orally bioavailable antagonists highly selective for the GalR3 receptor. SNAP-37889 binds to the human GalR3 receptor with a Ki of 17.44 nM and shows over 10,000-fold selectivity against GalR1 and GalR2.[5] Similarly, SNAP-398299 is a potent and selective GalR3 antagonist with a Ki of 5 nM and greater than 100-fold selectivity over GalR1 and GalR2.[6][7] Their ability to cross the blood-brain barrier has made them invaluable tools for studying the central effects of GalR3 modulation and has positioned them as promising candidates for the treatment of mood disorders.[8]
Quantitative Data Summary
| Antagonist | Generation | Type | Target Receptor(s) | Binding Affinity (Ki/IC50) | Key Characteristics |
| M15 | First | Chimeric Peptide | GalR1/GalR2/GalR3 (non-selective) | IC50 ~ 0.1 nM[1] | First galanin antagonist, high affinity, peptidic nature.[1] |
| M35 | First | Chimeric Peptide | GalR1/GalR2 | hGalR1: Ki = 0.11 nM, hGalR2: Ki = 2.0 nM[3][4] | High affinity for GalR1 and GalR2, mixed agonist-antagonist properties. |
| M871 | Second | Peptide | GalR2 selective | GalR2: Ki = 13.1 nM, GalR1: Ki = 420 nM | Over 30-fold selectivity for GalR2 over GalR1.[8] |
| SNAP-37889 | Second | Non-peptide | GalR3 selective | hGalR3: Ki = 17.44 nM, hGalR1/2: Ki > 10,000 nM[5] | Highly selective, non-peptidic, orally bioavailable, CNS penetrant.[8] |
| SNAP-398299 | Second | Non-peptide | GalR3 selective | GalR3: Ki = 5 nM, >100-fold selective over GalR1/2[6][7] | Potent and highly selective, non-peptidic, orally bioavailable.[8] |
Experimental Protocols
Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of a ligand for its receptor.[9][10]
Objective: To determine the equilibrium dissociation constant (Ki) of unlabeled galanin antagonists by their ability to compete with a radiolabeled ligand for binding to galanin receptors.
Materials:
-
Cell membranes prepared from cells expressing the galanin receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).
-
Radioligand (e.g., [¹²⁵I]-galanin).
-
Unlabeled galanin antagonists (M15, M35, M871, SNAP-37889, SNAP-398299).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
In a 96-well plate, add binding buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled antagonist.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of unlabeled galanin.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest and can be used to distinguish between agonists, antagonists, and inverse agonists.[12][13][14]
Objective: To assess the ability of galanin antagonists to block agonist-stimulated [³⁵S]GTPγS binding to G proteins coupled to galanin receptors.
Materials:
-
Cell membranes expressing the galanin receptor subtype.
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog).
-
Galanin (agonist).
-
Galanin antagonists.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
GDP.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate the cell membranes with the galanin antagonist at various concentrations in the assay buffer containing GDP for a set period (e.g., 15-30 minutes) at 30°C.
-
Add the galanin agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate the mixture for a defined time (e.g., 60 minutes) at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the filter-bound radioactivity using a scintillation counter.
-
Data is analyzed by plotting the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding against the antagonist concentration. The IC50 value is then determined.
Mandatory Visualizations
Signaling Pathways of Galanin Receptors
Caption: Signaling pathways of galanin receptor subtypes.
Experimental Workflow for Antagonist Characterization
Caption: General workflow for galanin antagonist characterization.
References
- 1. M-15: high-affinity chimeric peptide that blocks the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SNAP 398299 | CAS 903878-06-8 | SNAP398299 | Tocris Bioscience [tocris.com]
- 7. SNAP 398299 (CAS 903878-06-8): R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Chimeric Galanin Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide galanin, through its interaction with three G-protein coupled receptors (GalR1, GalR2, and GalR3), modulates a wide array of physiological processes, including pain perception, neuroprotection, and metabolism. The development of chimeric galanin peptides, which combine fragments of galanin with portions of other neuropeptides, has emerged as a promising strategy to create receptor subtype-selective ligands with unique pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships of various chimeric galanin peptides, supported by experimental data and detailed methodologies.
Comparative Analysis of Chimeric Galanin Peptide Performance
The pharmacological profiles of chimeric galanin peptides are largely determined by the specific fragments of galanin and the partner peptide they incorporate. The N-terminal fragment of galanin, particularly residues (1-13), is crucial for receptor binding and activation. Chimeras incorporating this region often retain high affinity for galanin receptors. The C-terminal fragment, derived from peptides like Neuropeptide Y (NPY) or Substance P, can significantly influence receptor selectivity and functional activity, leading to agonists, antagonists, or biased ligands.
Galanin-Neuropeptide Y (NPY) Chimeras
Chimeric peptides combining the N-terminal fragment of galanin with C-terminal fragments of NPY have been extensively studied. These chimeras often exhibit high affinity for both galanin and NPY receptors, with their selectivity profile being dependent on the precise composition of the peptide.
| Peptide ID | Sequence | GalR1 Affinity (Ki/IC50, nM) | GalR2 Affinity (Ki/IC50, nM) | GalR3 Affinity (Ki/IC50, nM) | Functional Activity | Reference |
| M32 | Galanin(1-13)-NPY(25-36)amide | <1[1][2] | <10[1][2] | - | Weak antagonist at adenylate cyclase[1][2] | [1][2] |
| M242 | Galanin(1-13)-[D-Trp32]-NPY(25-36)amide | <1[1][2] | <10[1][2] | - | Potent biphasic regulator of adenylate cyclase[1][2] | [1][2] |
| M69A | Galanin(1-13)-Lys-[εNH-Gly-NPY(4-1)]NPY(25-36) | Equipotent with galanin (hypothalamic binding)[3] | - | - | Agonist (rat jejunum contraction)[3] | [3] |
| M88 | Galanin(1-12)-Ala-NPY(25-36) | Equipotent with galanin (hypothalamic binding)[3] | - | - | Agonist (rat jejunum contraction)[3] | [3] |
| M120 | Galanin(1-13)-NPY(14-36) | ~10-fold less potent than galanin (hypothalamic binding)[3] | - | - | Inactive[3] | [3] |
Table 1: Comparative binding affinities and functional activities of Galanin-NPY chimeric peptides. "-" indicates data not available.
Galanin-Substance P Chimeras
The fusion of the N-terminal galanin fragment with the C-terminal portion of Substance P has led to the development of the first reported galanin receptor antagonists.
| Peptide ID | Sequence | Galanin Receptor Affinity (KD, nM) | Functional Activity | Reference |
| Galantide (M15) | Galanin(1-12)-Pro-Substance P(5-11)amide | KD1 < 0.1, KD2 ≈ 6 (rat hypothalamus)[4] | Antagonist[4] | [4] |
Table 2: Binding affinity and functional activity of the Galanin-Substance P chimeric peptide, Galantide. Data is for a mixed population of galanin receptors in rat hypothalamus.
Other Chimeric and Modified Galanin Peptides
Modifications to the N-terminal galanin fragment and chimeras with other peptides have been explored to enhance receptor selectivity and stability.
| Peptide ID | Sequence | GalR1 Affinity (Ki/IC50, nM) | GalR2 Affinity (Ki/IC50, nM) | GalR3 Affinity (Ki/IC50, nM) | Functional Activity | Reference |
| AR-M1896 | Galanin(2-11) | - | Selective Agonist | - | Pronociceptive[5] | [5] |
| AR-M961 | [Sar1, D-Ala12]Galanin(1-16)-NH2 | High Affinity Agonist | High Affinity Agonist | - | Antiallodynic[5] | [5] |
| GAL(1-13)-[Ala10,11]ET-1(6-21)-NH2 | Galanin(1-13)-[Ala10,11]Endothelin-1(6-21)-NH2 | KD = 205 (hypothalamic binding) | - | - | Not a potent antagonist in GI tract[6] | [6] |
| G2 (chimeric) | H-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-βAla-His-OH | - | Binds to GalR2 | - | Cardioprotective[7] | [7] |
Table 3: Comparative data for other chimeric and modified galanin peptides. "-" indicates data not available.
Signaling Pathways and Experimental Workflows
The diverse physiological effects of galanin are mediated through the differential coupling of its three receptor subtypes to intracellular signaling pathways. Understanding these pathways is crucial for interpreting the functional data of chimeric peptides.
Galanin Receptor Subtype Signaling Pathways.
The characterization of chimeric galanin peptides involves a series of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.
Experimental Workflow for SAR Studies.
Detailed Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki or IC50) of chimeric peptides for galanin receptors.
1. Membrane Preparation:
-
Culture cells stably expressing the human galanin receptor subtype of interest (GalR1, GalR2, or GalR3).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
2. Binding Reaction:
-
In a 96-well plate, add the cell membranes (typically 10-50 µg of protein).
-
Add a fixed concentration of radiolabeled galanin (e.g., [125I]-galanin) to a final concentration near its KD value.
-
Add varying concentrations of the unlabeled chimeric peptide (competitor).
-
For total binding, add assay buffer instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM).
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
3. Separation and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
4. Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of the radioligand and KD is its dissociation constant.
cAMP Accumulation Assay (for GalR1 and GalR3)
This assay measures the ability of chimeric peptides to activate or inhibit the Gi/o-coupled GalR1 and GalR3, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
Seed cells expressing GalR1 or GalR3 in a 96-well plate and grow to confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
-
To measure the inhibition of cAMP production, stimulate the cells with forskolin, an adenylyl cyclase activator.
-
Simultaneously, treat the cells with varying concentrations of the chimeric peptide.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
2. Cell Lysis and cAMP Measurement:
-
Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit.
-
Measure the intracellular cAMP concentration using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA).
3. Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Determine the cAMP concentration in each sample by interpolating from the standard curve.
-
Plot the cAMP concentration against the logarithm of the chimeric peptide concentration.
-
For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response) and the Emax (maximal effect). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the forskolin-stimulated cAMP production).
Inositol Phosphate (IP1) Accumulation Assay (for GalR2)
This assay is used to measure the activation of the Gq/11-coupled GalR2, which stimulates the production of inositol phosphates. IP1, a stable downstream metabolite of IP3, is measured.
1. Cell Culture and Stimulation:
-
Plate cells expressing GalR2 in a 96-well plate.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing LiCl. LiCl inhibits the degradation of IP1, allowing it to accumulate.
-
Add varying concentrations of the chimeric peptide to the wells.
-
Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
2. Cell Lysis and IP1 Detection:
-
Lyse the cells by adding the lysis reagent from a commercial IP-One HTRF assay kit.
-
Add the HTRF detection reagents (an IP1-d2 acceptor and an anti-IP1-cryptate donor) to the lysate.
-
Incubate in the dark at room temperature to allow for the competitive binding reaction to occur.
3. Measurement and Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Calculate the HTRF ratio (665nm/620nm).
-
Generate a standard curve with known IP1 concentrations.
-
Convert the HTRF ratios of the samples to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the chimeric peptide concentration and determine the EC50 and Emax values.
Conclusion
The development of chimeric galanin peptides has provided valuable tools to dissect the complex pharmacology of the galanin system. By systematically modifying the structure of these chimeras and evaluating their binding and functional profiles at the different galanin receptor subtypes, researchers can gain deeper insights into the structure-activity relationships that govern receptor recognition and activation. The data and protocols presented in this guide offer a framework for the comparative analysis of existing and novel chimeric galanin peptides, facilitating the design of next-generation ligands with improved selectivity and therapeutic potential.
References
- 1. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Functional effects and ligand binding of chimeric galanin-neuropeptide Y (NPY) peptides on NPY and galanin receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of chimeric peptide ligands to galanin receptors and substance P receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Synthesis and biological properties of new chimeric galanin analogue GAL(1-13)-[Ala10,11]ET-1(6-21)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2.mol.bio.msu.ru [2.mol.bio.msu.ru]
Navigating Neuropeptide Receptor Cross-Reactivity: A Comparative Analysis of Galanin (1-13)-Spantide I
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of chimeric peptides is paramount for accurate experimental design and therapeutic development. This guide provides a detailed comparison of Galanin (1-13)-spantide I's interaction with galanin receptors versus its potential off-target effects on other neuropeptide receptors, specifically the tachykinin receptor family.
This compound, a synthetic chimeric peptide, is constructed from the N-terminal 1-13 amino acid sequence of the neuropeptide galanin and the substance P antagonist, spantide I. This unique structure confers a primary high-affinity interaction with galanin receptors while also introducing the potential for cross-reactivity with the receptors targeted by its spantide component, namely the neurokinin (NK) receptors.
Comparative Binding Affinity Profile
The selectivity of this compound is demonstrated by its high affinity for the galanin receptor. In contrast, its cross-reactivity with tachykinin receptors is significantly lower, a characteristic inherited from its spantide I moiety. The following table summarizes the available quantitative data on the binding affinities of this compound and its parent compound, spantide I, for their respective primary and secondary targets.
| Ligand | Receptor Target | Binding Affinity (Ki/Kd) | Reference |
| This compound | Spinal Galanin Receptor | 1.16 nM (Kd) | [1][2] |
| Spantide I | Neurokinin 1 (NK1) Receptor | 230 nM (Ki) | [3] |
| Spantide I | Neurokinin 2 (NK2) Receptor | 8150 nM (Ki) | [3] |
| Spantide I | Neurokinin 3 (NK3) Receptor | No significant antagonism | [4] |
Note: The binding affinity of this compound for NK1 and NK2 receptors is inferred from the known properties of its spantide I component. Lower Ki/Kd values indicate higher binding affinity.
This data clearly illustrates that while this compound is a potent ligand for the galanin receptor, its interaction with the NK1 receptor is substantially weaker, and its affinity for the NK2 receptor is further diminished. This selectivity is a critical consideration for researchers utilizing this peptide as a specific galanin receptor antagonist.
Signaling Pathway and Experimental Workflow
The interaction of this compound with its target receptors can be investigated through various experimental assays. The choice of assay depends on whether the aim is to determine binding affinity or to assess the functional consequences of this binding.
Experimental Protocols
Radioligand Binding Assay (Competitive Binding)
This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest (e.g., galanin receptor, NK1 receptor) are homogenized in a suitable buffer.
-
The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in an assay buffer.
2. Assay Procedure:
-
A constant concentration of a radiolabeled ligand known to bind to the target receptor is incubated with the membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature for a time sufficient to reach equilibrium.
3. Separation and Detection:
-
The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter, representing the bound ligand, is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assay (Calcium Mobilization)
This assay measures the ability of a compound to act as an agonist or antagonist by detecting changes in intracellular calcium levels, a common downstream signaling event for many G protein-coupled receptors.
1. Cell Culture and Dye Loading:
-
Cells stably or transiently expressing the receptor of interest are plated in a multi-well plate.
-
The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
2. Compound Addition and Stimulation:
-
For antagonist testing, cells are pre-incubated with varying concentrations of this compound.
-
A known agonist for the target receptor is then added to stimulate the receptor.
3. Measurement:
-
The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
4. Data Analysis:
-
The ability of this compound to inhibit the agonist-induced calcium response is quantified to determine its antagonist potency (IC50).
Signaling Pathways Overview
Galanin receptors and tachykinin receptors are both G protein-coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurokinin Receptor | DC Chemicals [dcchemicals.com]
- 4. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Galanin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of prominent galanin receptor antagonists, supported by experimental data. The information is intended to assist researchers in selecting appropriate antagonists for their studies and to provide a comprehensive overview of the current landscape of in vivo research in this field.
Introduction to Galanin Receptors and their Antagonists
Galanin is a neuropeptide that plays a crucial role in a wide array of physiological processes, including pain perception, mood regulation, appetite, and seizure thresholds. It exerts its effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3. The distinct signaling pathways and tissue distribution of these receptors make them attractive targets for therapeutic intervention in various disorders. Galanin receptor antagonists are molecules that bind to these receptors and block the effects of endogenous galanin, offering potential treatments for conditions such as depression, anxiety, and chronic pain.[1] This guide focuses on the in vivo efficacy of four key galanin receptor antagonists: M35, M871, SNAP 37889, and SNAP 398299.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from various in vivo studies, providing a comparative overview of the efficacy of different galanin receptor antagonists in established animal models.
Table 1: Efficacy in Models of Depression and Anxiety
| Antagonist | Model | Species | Dose & Route | Primary Outcome | Efficacy | Reference |
| M35 | Forced Swim Test | Rat | Intracerebroventricular | Increased immobility time (antidepressant-like effect) | Blocked galanin-induced increase in immobility | [1] |
| SNAP 37889 | Forced Swim Test | Rat | 3, 10 mg/kg, p.o. | Decreased immobility time, increased swimming time | Significant antidepressant-like effect, comparable to fluoxetine | [2][3] |
| SNAP 37889 | Vogel Conflict Test | Rat | 3, 10 mg/kg, i.p. | Increased punished drinking (anxiolytic-like effect) | Significant increase in licks and shocks tolerated, comparable to chlordiazepoxide | [2] |
| SNAP 398299 | Social Interaction Test | Rat | 1, 10 mg/kg | Increased active social interaction time (anxiolytic-like effect) | Significant anxiolytic-like effect | [2] |
Table 2: Efficacy in Models of Pain and Inflammation
| Antagonist | Model | Species | Dose & Route | Primary Outcome | Efficacy | Reference |
| M35 | Flexor Reflex (Neuropathic Pain) | Rat | Intrathecal | Potentiation of the flexor reflex | Antagonized the inhibitory effect of galanin | [4] |
| M871 | Carrageenan-induced Inflammatory Pain | Rat | Intra-NAc (2 nmol) | Hind paw withdrawal latency (HWL) and threshold (HWT) | Partially weakened the analgesic effect of galanin | |
| M871 | Neuropathic Pain (Chronic Constriction Injury) | Rat | Intraplantar | Mechanical and thermal nociceptive responses | Reversed the pronociceptive effect of a GalR2 agonist |
Table 3: Efficacy in Models of Substance Abuse
| Antagonist | Model | Species | Dose & Route | Primary Outcome | Efficacy | Reference |
| SNAP 37889 | Alcohol Self-Administration | Rat (alcohol-preferring) | 30 mg/kg, i.p. | Reduced ethanol self-administration | Significantly reduced operant responding for ethanol | [5] |
| SNAP 37889 | Morphine Self-Administration | Mouse | 30 mg/kg | Reduced morphine self-administration | Significantly reduced operant responding for morphine | [6] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
Galanin Receptor Signaling Pathways
Caption: Galanin receptor signaling pathways.
Experimental Workflow: Forced Swim Test
Caption: Workflow for the Forced Swim Test.
Detailed Experimental Protocols
Forced Swim Test (Rat)
This test is a widely used model to screen for antidepressant-like activity.[7]
-
Animals: Male Sprague-Dawley rats are typically used.[3]
-
Apparatus: A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rat from touching the bottom or escaping.[8]
-
Procedure:
-
Pre-test: On the first day, rats are placed in the cylinder for a 15-minute swim session. This is done to induce a state of immobility on the subsequent test day.[7]
-
Drug Administration: The galanin receptor antagonist or vehicle is administered at a specified time before the test session (e.g., 60 minutes prior for oral administration).[2]
-
Test Session: 24 hours after the pre-test, the rats are placed back in the water for a 5-minute test session. The session is video-recorded for later analysis.[8]
-
-
Data Analysis: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors are scored by a trained observer blind to the treatment conditions. A decrease in immobility time and an increase in active behaviors (swimming, climbing) are indicative of an antidepressant-like effect.[2][7]
Vogel Conflict Test (Rat)
This model is used to assess the anxiolytic potential of compounds.[9]
-
Animals: Male Wistar or Sprague-Dawley rats are commonly used.
-
Apparatus: A standard operant conditioning chamber equipped with a drinking spout connected to a water bottle and a shock generator.
-
Procedure:
-
Water Deprivation: Rats are water-deprived for 48 hours prior to the test to motivate drinking behavior.
-
Drug Administration: The test compound or vehicle is administered prior to placing the animal in the chamber.
-
Test Session: The rat is placed in the operant chamber. After a set number of licks from the drinking spout (e.g., 20 licks), a mild electric shock is delivered through the spout. The session typically lasts for a predetermined duration (e.g., 5 minutes).[2]
-
-
Data Analysis: The total number of licks and the number of shocks received are recorded. An increase in the number of punished licks is indicative of an anxiolytic effect, as the animal is willing to tolerate the aversive stimulus to drink.[2]
Carrageenan-Induced Inflammatory Pain (Rat)
This is a widely used model of acute inflammation and inflammatory pain.[10][11]
-
Animals: Male Sprague-Dawley or Wistar rats are typically used.
-
Procedure:
-
Induction of Inflammation: A subcutaneous injection of a carrageenan solution (e.g., 1-2% in saline) is made into the plantar surface of one hind paw.
-
Drug Administration: The galanin receptor antagonist or vehicle can be administered systemically (e.g., intraperitoneally) or locally (e.g., intra-plantar or into a specific brain region) before or after the carrageenan injection.
-
Assessment of Pain Behavior: Nociceptive thresholds are measured at various time points after carrageenan injection. Common tests include:
-
Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold to a mechanical stimulus.
-
Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves test) to measure the paw withdrawal latency to a thermal stimulus.
-
-
-
Data Analysis: A decrease in paw withdrawal threshold or latency in the carrageenan-injected paw compared to the contralateral paw or baseline indicates hyperalgesia. An effective analgesic will increase the withdrawal threshold or latency towards baseline levels.
Conclusion
The in vivo studies summarized in this guide demonstrate the therapeutic potential of galanin receptor antagonists across a range of preclinical models. Notably, GalR3 antagonists like SNAP 37889 and SNAP 398299 show promise for the treatment of depression and anxiety, as well as substance use disorders.[1][2][6] Antagonists targeting GalR2, such as M871, have shown efficacy in modulating pain responses. The non-selective antagonist M35 has been instrumental in elucidating the general role of galanin in various physiological processes.
The selection of a specific antagonist for future research should be guided by the target receptor subtype and the specific pathological condition being investigated. The detailed experimental protocols provided herein offer a foundation for designing and executing robust in vivo efficacy studies. Further research, including direct comparative studies under standardized conditions, will be crucial for a more definitive understanding of the relative therapeutic potential of these promising compounds.
References
- 1. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vogel conflict test - Wikipedia [en.wikipedia.org]
- 10. aragen.com [aragen.com]
- 11. Carrageenan-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Galanin (1-13)-spantide I
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the handling of Galanin (1-13)-spantide I, a chimeric peptide antagonist of galanin receptors. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Essential Safety and Handling
While specific toxicological properties of this compound have not been extensively documented, it is prudent to handle it with the same care as other biologically active synthetic peptides. The primary risks are associated with inhalation of the lyophilized powder and accidental contact with skin or eyes.
Personal Protective Equipment (PPE)
A comprehensive risk assessment of your specific laboratory procedures should be conducted to determine if additional PPE is required.
| PPE Category | Item | Specifications & Use |
| Eye & Face Protection | Safety Goggles | Required to protect against dust particles and splashes. Must conform to ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to safety goggles when there is a significant splash hazard.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. Double gloving is recommended for enhanced protection. Gloves should be immediately replaced if contact with the peptide occurs.[1] |
| Body Protection | Laboratory Coat | Standard lab coats are necessary to protect skin and clothing.[1] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing and handling larger quantities of the lyophilized peptide to prevent inhalation of dust particles.[1] |
| General Laboratory Attire | Long Pants & Closed-Toe Shoes | Minimum attire for working in a laboratory setting with hazardous materials.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are vital for maintaining the stability and efficacy of this compound.
Storage:
-
Lyophilized Peptide: Upon receipt, store at -20°C or colder in a tightly sealed container, protected from light.[2]
-
Peptide in Solution: For long-term storage, it is recommended to aliquot the peptide solution into single-use vials and store at -20°C or colder to avoid repeated freeze-thaw cycles.[2]
Handling Lyophilized Peptide:
-
Due to the hygroscopic nature of peptides, allow the container to equilibrate to room temperature in a desiccator before opening to prevent moisture absorption.
-
Weigh the required amount of lyophilized powder quickly in a controlled environment to minimize exposure to air.
-
Promptly and securely reseal the container after weighing.
Disposal Plan
All waste containing this compound should be treated as chemical waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Carefully sweep up any spilled powder, avoiding dust generation. Place the collected material in a sealed, labeled bag for chemical waste disposal.[3] |
| Liquid Waste | Contaminated solutions should not be discharged into the sewer system. Collect in a labeled container for chemical waste. |
| General Disposal | All disposal must adhere to federal, state, and local environmental regulations. A common method for disposal is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] |
Experimental Protocol: In Vivo Antagonism of Galanin-Induced Feeding Behavior
This section provides a detailed methodology for a representative experiment investigating the antagonistic effects of this compound on galanin-induced feeding behavior in a rodent model.
Objective: To determine if this compound can block the orexigenic (appetite-stimulating) effects of galanin.
Materials:
-
This compound
-
Galanin (agonist)
-
Sterile saline solution (0.9% NaCl)
-
Experimental animals (e.g., adult male Sprague-Dawley rats)
-
Intracerebroventricular (ICV) cannulas (implanted)
-
Microinfusion pumps
-
Food and water monitoring equipment
Procedure:
-
Peptide Reconstitution:
-
On the day of the experiment, reconstitute this compound and galanin in sterile saline to the desired concentrations.
-
Vortex briefly to ensure complete dissolution.
-
-
Animal Acclimation:
-
House animals individually and allow them to acclimate to the experimental conditions for at least 3 days prior to the study.
-
Maintain a regular light-dark cycle and provide ad libitum access to food and water.
-
-
Experimental Groups:
-
Vehicle + Vehicle
-
Vehicle + Galanin
-
This compound + Galanin
-
This compound + Vehicle
-
-
Administration:
-
Administer this compound (or vehicle) via ICV infusion.
-
After a predetermined pretreatment interval (e.g., 15 minutes), administer galanin (or vehicle) via ICV infusion.
-
-
Behavioral Observation:
-
Immediately following the second infusion, return the animals to their home cages with pre-weighed food and water.
-
Monitor and record cumulative food and water intake at regular intervals (e.g., 30, 60, 120, and 240 minutes).
-
-
Data Analysis:
-
Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the effect of this compound on galanin-induced feeding.
-
Mechanism of Action: Galanin Receptor Signaling Pathways
Galanin exerts its physiological effects through three G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3.[1][4][5] this compound acts as an antagonist, blocking the binding of galanin to these receptors and thereby inhibiting their downstream signaling cascades.[6][7]
The signaling pathways for these receptors are distinct:
-
GALR1 and GALR3: These receptors couple to inhibitory G proteins (Gi/o).[4][5] Activation of GALR1 and GALR3 leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[4][5]
-
GALR2: This receptor primarily couples to Gq/11 proteins.[4][5] Activation of GALR2 stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC).[8]
References
- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. biorxiv.org [biorxiv.org]
- 6. What are GALR1 modulators and how do they work? [synapse.patsnap.com]
- 7. What are galanin receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
